Chloralose
Description
Structure
3D Structure
Properties
CAS No. |
15879-93-3 |
|---|---|
Molecular Formula |
C8H11Cl3O6 |
Molecular Weight |
309.5 g/mol |
IUPAC Name |
(1R)-1-[(3aR,5R,6S,6aR)-6-hydroxy-2-(trichloromethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol |
InChI |
InChI=1S/C8H11Cl3O6/c9-8(10,11)7-16-5-3(14)4(2(13)1-12)15-6(5)17-7/h2-7,12-14H,1H2/t2-,3+,4-,5-,6-,7?/m1/s1 |
InChI Key |
OJYGBLRPYBAHRT-ZMKYHYQQSA-N |
SMILES |
C(C(C1C(C2C(O1)OC(O2)C(Cl)(Cl)Cl)O)O)O |
Isomeric SMILES |
C([C@H]([C@@H]1[C@@H]([C@@H]2[C@H](O1)OC(O2)C(Cl)(Cl)Cl)O)O)O |
Canonical SMILES |
C(C(C1C(C2C(O1)OC(O2)C(Cl)(Cl)Cl)O)O)O |
Appearance |
Solid powder |
melting_point |
183.0 °C |
Other CAS No. |
15879-93-3 |
physical_description |
Solid; [Merck Index] White powder; [Alfa Aesar MSDS] |
Pictograms |
Acute Toxic; Irritant; Environmental Hazard |
Purity |
98% |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
alpha Chloralose alpha-Chloralose Anhydroglucochloral beta Chloralose beta-Chloralose Chloralose Glucochloral Glucochloralose |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the CNS Mechanism of Action of Alpha-Chloralose
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alpha-chloralose is a chlorinated derivative of glucose widely utilized in neuroscience research as an anesthetic agent. Its enduring prevalence stems from its unique physiological profile, characterized by the preservation of many autonomic reflexes, making it particularly suitable for cardiovascular and neurophysiological studies. However, its mechanism of action is complex, exhibiting both depressant and excitatory effects on the central nervous system (CNS). This technical guide provides a comprehensive overview of the core mechanism of action of alpha-chloralose, focusing on its molecular targets and its impact on neuronal activity. It is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development who employ or study this compound. This guide synthesizes current knowledge, presents quantitative data in a structured format, details relevant experimental methodologies, and provides visual representations of key pathways and workflows.
Core Mechanism of Action: Potentiation of GABA-A Receptors
The primary mechanism underlying the anesthetic and CNS depressant effects of alpha-chloralose is its positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] The GABA-A receptor is the major inhibitory neurotransmitter receptor in the mammalian brain, and its activation leads to an influx of chloride ions (Cl-), hyperpolarizing the neuron and thus reducing its excitability.
Alpha-chloralose enhances GABA-A receptor function in a concentration-dependent manner.[3] Crucially, it does not bind to the same sites as other well-known modulators like benzodiazepines, barbiturates, or neurosteroids.[3] Its distinct binding site allows it to potentiate GABA-induced currents by:
-
Increasing the affinity of GABA for its receptor: Alpha-chloralose has been shown to increase the affinity for GABA by approximately 5-fold at a concentration of 100 µM.[3] This means that a lower concentration of GABA is required to activate the receptor in the presence of alpha-chloralose.
-
Enhancing the efficacy of GABA: While the primary effect is on affinity, a small increase in the maximal GABA-induced current (efficacy) of about 17% has also been reported.[3]
This potentiation of GABAergic inhibition is the cornerstone of its anesthetic effect, leading to a general suppression of neuronal activity across various brain regions.[4]
Quantitative Data on Alpha-Chloralose Activity
The following tables summarize the key quantitative data regarding the effects of alpha-chloralose on CNS components.
Table 1: Modulation of GABA-A Receptors
| Parameter | Value | Species/System | Reference |
| EC₅₀ for Potentiation of GABA-induced Current | 49 µM | Human GABA-A (α1β1γ2L) receptors expressed in Xenopus oocytes | [3] |
| Maximal Potentiation of GABA-induced Current | 239% of control | Human GABA-A (α1β1γ2L) receptors expressed in Xenopus oocytes | [3] |
| Increase in GABA Affinity | 5-fold (at 100 µM) | Human GABA-A (α1β1γ2L) receptors expressed in Xenopus oocytes | [3] |
| Increase in GABA Efficacy | ~17% (at 100 µM) | Human GABA-A (α1β1γ2L) receptors expressed in Xenopus oocytes | [3] |
Table 2: Electrophysiological Effects on Hippocampal CA1 Neurons
| Concentration | Effect on Spontaneous IPSCs (sIPSCs) | Effect on Evoked IPSCs (eIPSCs) | Species | Reference |
| 3-10 µM | Increased frequency, no effect on amplitude or kinetics | Enhanced amplitude, decreased failure rate (at 10 µM) | Rat | [4] |
| >30 µM | Prolonged slow current decay time constant (τs), no change in amplitude or frequency | Decreased amplitude, increased failure rate (at 30 µM) | Rat | [4] |
| >100 µM | Direct induction of Cl⁻ current | - | Rat | [4] |
Table 3: In Vivo Dosages and Effects on Neuronal Firing
| Dose | Effect | Brain Region | Species | Reference |
| 50 mg/kg | Suppression of spontaneous and evoked activity | Dorsal horn of the spinal cord, Nucleus reticularis gigantocellularis | Cat | [1] |
| 46 ± 4 mg/kg/hr (infusion) | Decreased mean neuronal firing rate | Somatosensory cortex | Rat | [5] |
| 30, 60 mg/kg | Increased baseline blood pressure and heart rate | - | Lamb | [6] |
| 90 mg/kg | Decreased blood pressure | - | Lamb | [6] |
| 60 mg/kg (bolus) + 30 mg/kg/hr (infusion) | Anesthesia for focal cerebral ischemia studies | - | Rat | [7] |
Effects on Other Neurotransmitter Systems
While the primary target of alpha-chloralose is the GABA-A receptor, its effects on other neurotransmitter systems have been investigated to understand its full pharmacological profile.
-
Glycine Receptors: Studies have shown that alpha-chloralose does not significantly affect glycine-induced currents, suggesting it is not a potent modulator of this major inhibitory receptor in the spinal cord and brainstem.[8]
-
Excitatory Neurotransmitter Receptors: Alpha-chloralose has been found to have no direct effect on glutamate- or acetylcholine-induced currents at concentrations relevant to its anesthetic action.[8] This indicates that its primary mechanism is not through the direct inhibition of major excitatory pathways.
The Dual Nature: Anesthetic vs. Convulsant Effects
A notable characteristic of alpha-chloralose is its ability to produce both CNS depression (anesthesia) and excitation (myoclonus, convulsions).[7] The precise mechanism for its convulsant activity is not fully elucidated but is thought to be concentration-dependent and may involve its complex actions on GABAergic transmission.
One hypothesis is that at lower concentrations, alpha-chloralose may preferentially enhance the activity of presynaptic GABA-A autoreceptors on inhibitory interneurons.[4] This could lead to a disinhibition of excitatory circuits, resulting in hyperexcitability and convulsions. At higher, anesthetic doses, the widespread potentiation of postsynaptic GABA-A receptors on principal neurons likely overrides this effect, leading to profound CNS depression.[4]
Signaling Pathways and Experimental Workflows
Alpha-Chloralose Modulation of the GABA-A Receptor Signaling Pathway
The following diagram illustrates the molecular mechanism of alpha-chloralose at the GABA-A receptor.
Experimental Workflow for In Vivo Electrophysiology
The following diagram outlines a typical workflow for investigating the effects of alpha-chloralose on neuronal firing in vivo.
Detailed Experimental Protocols
In Vivo Single-Unit Electrophysiology in Rodents
This protocol is a synthesized representation for studying the effects of alpha-chloralose on neuronal firing in an anesthetized rodent model.
1. Animal Preparation:
- Induce anesthesia in an adult Sprague-Dawley rat (250-350g) using isoflurane (B1672236) (2-3% in O₂) in an induction chamber.
- Perform a tracheotomy and mechanically ventilate the animal. Maintain anesthesia with isoflurane (1-1.5%) during surgery.
- Cannulate the femoral artery and vein for blood pressure monitoring and drug administration, respectively.
- Monitor and maintain core body temperature at 37°C using a heating pad.
2. Surgical Procedure:
- Secure the animal in a stereotaxic frame.
- Perform a craniotomy over the brain region of interest (e.g., somatosensory cortex or hippocampus).
- Carefully remove the dura mater to expose the cortical surface.
3. Electrophysiological Recording:
- Slowly lower a multi-channel microelectrode array into the target brain region using a micromanipulator.
- Identify and isolate single-unit activity based on spike amplitude and waveform.
- Record baseline spontaneous and/or sensory-evoked neuronal activity for at least 30 minutes.
4. Drug Administration and Data Acquisition:
- Administer a bolus of alpha-chloralose (e.g., 60 mg/kg, i.p. or i.v.). If using intravenous administration, dissolve alpha-chloralose in a suitable vehicle like polyethylene (B3416737) glycol.[7]
- Discontinue isoflurane and allow for a stabilization period. A continuous infusion of alpha-chloralose (e.g., 30 mg/kg/hr) can be used for long-duration recordings.[7]
- Record neuronal activity for an extended period (e.g., 1-2 hours) post-drug administration.
5. Data Analysis:
- Perform offline spike sorting to isolate individual neuron activity.
- Calculate the mean firing rates during the baseline and post-alpha-chloralose periods.
- Statistically compare the firing rates to determine the effect of the drug.
Whole-Cell Patch-Clamp Recording in Brain Slices
This protocol outlines a method to study the effects of alpha-chloralose on synaptic currents in vitro.
1. Slice Preparation:
- Anesthetize a young rat or mouse and decapitate.
- Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF).
- Prepare coronal or sagittal brain slices (e.g., 300 µm thick) containing the region of interest (e.g., hippocampus) using a vibratome.
- Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
2. Electrophysiological Recording:
- Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF.
- Visualize neurons using differential interference contrast (DIC) optics.
- Obtain a whole-cell patch-clamp recording from a neuron of interest (e.g., a CA1 pyramidal neuron) using a borosilicate glass pipette filled with an appropriate internal solution.
- Record spontaneous inhibitory postsynaptic currents (sIPSCs) in voltage-clamp mode at a holding potential of 0 mV. To isolate GABAergic currents, excitatory transmission can be blocked with CNQX and AP5.
3. Drug Application and Data Acquisition:
- Record baseline sIPSC activity for 5-10 minutes.
- Bath-apply alpha-chloralose at the desired concentrations (e.g., 3 µM, 10 µM, 30 µM, 100 µM) to the perfusing aCSF.[4]
- Record sIPSCs in the presence of each concentration of alpha-chloralose.
4. Data Analysis:
- Detect and analyze sIPSC events to determine their frequency, amplitude, and decay kinetics.
- Compare the sIPSC parameters in the baseline condition to those in the presence of different concentrations of alpha-chloralose.
Conclusion
The primary mechanism of action of alpha-chloralose in the CNS is the potentiation of GABA-A receptors at a site distinct from other common modulators. This leads to an increase in GABA's affinity for the receptor and a subsequent enhancement of inhibitory neurotransmission, resulting in CNS depression and anesthesia. Its dual effects, including convulsant properties at lower concentrations, are likely due to complex, concentration-dependent modulation of GABAergic circuitry. While it has minimal effects on other major neurotransmitter receptors, its influence on cardiovascular and respiratory physiology should be considered in experimental design. This guide provides a foundational understanding for researchers utilizing alpha-chloralose, enabling more informed experimental design and data interpretation. Further research is warranted to fully elucidate the molecular details of its binding site and the precise mechanisms underlying its convulsant actions.
References
- 1. Alpha-chloralose suppression of neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Enhancement of gamma-aminobutyric acidA receptor activity by alpha-chloralose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Different effects of α-chloralose on spontaneous and evoked GABA release in rat hippocampal CA1 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cds.ismrm.org [cds.ismrm.org]
- 6. Influence of alpha-chloralose on reflex control of the cardiovascular system in lambs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alpha-chloralose is a Suitable Anesthetic for Chronic Focal Cerebral Ischemia Studies in the Rat: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alpha-Chloralose diminishes gamma oscillations in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
The Use of α-Chloralose in Animal Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-chloralose (α-chloralose) is a chlorinated derivative of glucose widely employed in animal research as an anesthetic agent, particularly in acute, non-recovery physiological and neurophysiological studies.[1] Its persistence in maintaining reflex pathways, especially in the cardiovascular and respiratory systems, has made it a valuable tool for specific experimental paradigms. However, its use is not without controversy, primarily due to its limited analgesic properties and potential for adverse effects. This technical guide provides a comprehensive overview of the applications, physiological effects, and experimental protocols associated with the use of α-chloralose in a research setting.
Core Applications in Animal Research
The primary application of α-chloralose in animal research is as a long-acting anesthetic for acute, terminal experiments.[1] It is particularly favored in studies investigating:
-
Neurophysiology: Due to its minimal depression of neuronal activity compared to other anesthetics, it is used in studies of sensory processing, synaptic transmission, and neuronal network activity.
-
Cardiovascular and Respiratory Physiology: Its preservation of autonomic reflexes makes it suitable for investigating the neural control of circulation and respiration.[1]
-
Cerebrovascular Studies: It is utilized in research on cerebral blood flow and metabolism, including studies of focal cerebral ischemia.[2][3]
-
Functional Magnetic Resonance Imaging (fMRI): α-chloralose has been used to achieve stable anesthesia for fMRI studies in rodents.
It is crucial to note that α-chloralose is generally recommended only for non-recovery experiments due to a prolonged and often stressful recovery period characterized by myoclonic movements and seizures.[1]
Mechanism of Action: GABA-A Receptor Modulation
The anesthetic effects of α-chloralose are primarily mediated through its interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[4][5] α-chloralose acts as a positive allosteric modulator of the GABA-A receptor, potentiating the effects of GABA.[6] This enhancement of inhibitory neurotransmission leads to a depression of the central nervous system and the induction of an anesthetic state.
Key aspects of its mechanism of action include:
-
Potentiation of GABA-induced currents: α-chloralose increases the affinity of the GABA-A receptor for GABA, leading to a greater influx of chloride ions and hyperpolarization of the neuron.[6]
-
Distinct Binding Site: Studies have shown that α-chloralose binds to a site on the GABA-A receptor complex that is distinct from the binding sites of other common modulators like benzodiazepines, barbiturates, and neurosteroids.[6]
-
Direct Activation at High Concentrations: At higher concentrations, α-chloralose can directly activate the GABA-A receptor, even in the absence of GABA.[7]
Figure 1: Simplified signaling pathway of α-chloralose at the GABA-A receptor.
Quantitative Data on Physiological Effects
The physiological effects of α-chloralose can vary depending on the animal species, dose, and route of administration. The following tables summarize quantitative data from various studies.
Cardiovascular Effects
| Animal Model | Dose | Route | Heart Rate | Blood Pressure | Reference |
| Mice | 50 mg/kg bolus + 25 mg/kg/hr infusion | i.p. | Significant drop to <350 bpm | Not reported | [8][9][10] |
| Rats | 60 mg/kg bolus + 30 mg/kg/hr infusion | i.v. | 243 ± 4 bpm | 118 ± 9 mmHg | [2][3][11] |
| Dogs | 75 mg/kg | i.v. | Increase in P-R interval (108 to 125 msec) | Not reported | [12] |
| Dogs | 80 mg/kg | i.v. | Few hemodynamic changes with up to 50% of initial dose/hr | Maintained | [13] |
| Lambs | 30-60 mg/kg | i.v. | Increased | Increased | [14] |
| Lambs | 90 mg/kg | i.v. | No change | Decreased | [14] |
Respiratory and Blood Gas Effects
| Animal Model | Dose | Route | Respiratory Rate | PaCO₂ | PaO₂ | Arterial pH | Reference |
| Mice | 50 mg/kg bolus + 25 mg/kg/hr infusion | i.p. | Significant drop over time (from ~94 to ~75 breaths/min) | Significantly increased | No significant change | Significant drop over time (acidosis) | [8][9][10] |
| Rats | Not specified | i.v. | Severe depression | Increased (acidosis) | Not reported | Decreased (acidosis) | [15] |
| Dogs | Hypnotic doses | i.v. | Depression, may require support | Not reported | Not reported | Not reported | [13] |
Experimental Protocols
Preparation of α-Chloralose Solution
Due to its poor solubility in water at room temperature, the preparation of an α-chloralose solution for injection requires specific procedures.
-
Concentration: A 1% (10 mg/mL) solution is commonly used.[1]
-
Solvent: Isotonic saline (0.9% NaCl) is the standard solvent.
-
Dissolution: The saline must be heated to 50-60°C to dissolve the α-chloralose powder.[1]
-
Additives for Solubility: To improve solubility and prevent precipitation upon cooling, 10% polyethylene (B3416737) glycol (PEG) or 25% urethane (B1682113) can be added to the solution.[1]
-
Administration Temperature: The solution should be allowed to cool to body temperature (around 40°C) before administration to avoid tissue damage. It is critical to use the solution promptly after preparation and to avoid letting it cool to room temperature, which can cause precipitation.
Administration and Dosage
The intravenous (i.v.) route is strongly recommended for the administration of α-chloralose to ensure a reliable onset of action and to avoid the inflammatory reactions and unpredictable absorption associated with intraperitoneal (i.p.) injection.[1]
-
Induction: An initial bolus injection is typically administered to induce anesthesia.
-
Maintenance: Anesthesia is maintained with either intermittent bolus injections or a continuous intravenous infusion.
-
Combination Therapy: Due to its poor analgesic properties, α-chloralose should be used in combination with an analgesic (e.g., an opioid like morphine) for any potentially painful procedures.[1] To mitigate side effects like myoclonus and seizures, co-administration of a sedative or anticonvulsant may be necessary. For a smoother induction, a short-acting anesthetic like a barbiturate (B1230296) may be used initially.
Recommended Dosages (as a starting point, should be optimized for specific experimental needs):
| Animal Model | Induction Dose | Maintenance Dose | Route | Reference |
| Rats | 60 mg/kg | 30 mg/kg/hr | i.v. | [2][3] |
| Dogs | 80-120 mg/kg | 29.4 ± 2.5 mg/kg/hr | i.v. | [16] |
| Cats | 70 mg/kg (or less) | Not specified | i.v. | [13] |
Physiological Monitoring
Continuous and careful monitoring of physiological parameters is essential during α-chloralose anesthesia.
-
Body Temperature: α-chloralose can induce hypothermia, so maintaining the animal's body temperature with a heating pad is crucial.
-
Cardiovascular Parameters: Continuous monitoring of heart rate (via ECG) and blood pressure (via an arterial catheter) is recommended.
-
Respiratory Function: Respiratory rate should be monitored, and in some cases, mechanical ventilation may be necessary to maintain adequate blood gas levels.[11][13] Pulse oximetry can be used to monitor blood oxygen saturation.
-
Depth of Anesthesia: Anesthetic depth should be assessed regularly by checking for reflexes (e.g., pedal withdrawal reflex, palpebral reflex). The presence of myoclonic jerks can be a sign of light anesthesia or a side effect of the drug.
Experimental Workflow
The following diagram illustrates a general workflow for an acute neurophysiological or cardiovascular experiment using α-chloralose anesthesia.
Figure 2: General experimental workflow for studies using α-chloralose.
Conclusion
α-chloralose remains a relevant anesthetic agent for specific applications in animal research, particularly in neurophysiological and cardiovascular studies where the preservation of reflexes is paramount. Its mechanism of action via the GABA-A receptor is well-established, though its physiological effects require careful consideration and monitoring. Researchers utilizing α-chloralose must be diligent in their experimental protocols, including the proper preparation and administration of the anesthetic, the co-administration of analgesics, and the continuous monitoring of the animal's physiological state. Adherence to these guidelines will help to ensure the welfare of the research animals and the acquisition of reliable and reproducible scientific data. Given its limitations, especially its lack of analgesic properties and potential for adverse effects, the use of α-chloralose should be scientifically justified and considered only for terminal experiments where suitable alternatives are not available.
References
- 1. gv-solas.de [gv-solas.de]
- 2. Alpha-chloralose is a Suitable Anesthetic for Chronic Focal Cerebral Ischemia Studies in the Rat: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha-chloralose is a suitable anesthetic for chronic focal cerebral ischemia studies in the rat: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. GABA and the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancement of gamma-aminobutyric acidA receptor activity by alpha-chloralose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Different effects of α-chloralose on spontaneous and evoked GABA release in rat hippocampal CA1 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparing the Effects of Isoflurane and Alpha this compound upon Mouse Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparing the Effects of Isoflurane and Alpha this compound upon Mouse Physiology | PLOS One [journals.plos.org]
- 10. Comparing the Effects of Isoflurane and Alpha this compound upon Mouse Physiology | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. The electrophysiological effects of alpha-chloralose anesthesia in the intact dog: (1) alone and (2) in combination with verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Influence of alpha-chloralose on reflex control of the cardiovascular system in lambs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Alpha-Chloralose: A Dual-Use Compound in Anesthesia and Rodent Control
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alpha-chloralose, a chlorinated derivative of glucose, occupies a unique niche in scientific and pest control applications. It functions as a central nervous system (CNS) depressant, leading to its use as both an anesthetic in laboratory settings and as a rodenticide. This guide provides a comprehensive technical overview of alpha-chloralose, detailing its mechanisms of action, quantitative data on its effects, and detailed protocols for its application in both domains. The distinct properties and applications of alpha-chloralose necessitate a thorough understanding to ensure its safe and effective use.
Mechanism of Action
Alpha-chloralose's primary mechanism of action is the depression of the central nervous system. This effect is primarily mediated through its interaction with the GABA-A receptor, the major inhibitory neurotransmitter receptor in the CNS.
Anesthetic Action
As an anesthetic, alpha-chloralose potentiates the activity of the GABA-A receptor. It binds to a site on the receptor complex that is distinct from the binding sites for benzodiazepines, barbiturates, and neurosteroids.[1] This binding increases the receptor's affinity for its endogenous ligand, gamma-aminobutyric acid (GABA). The enhanced GABAergic transmission leads to an increased influx of chloride ions into neurons, causing hyperpolarization and a subsequent reduction in neuronal excitability. This widespread inhibition of neuronal activity results in sedation and anesthesia.
Rodenticidal Action
The rodenticidal effect of alpha-chloralose is also a consequence of its CNS depressant properties, coupled with the induction of hypothermia.[2][3] After ingesting a lethal dose, rodents experience a drop in body temperature, leading to a state of chemical-induced sleep from which they do not recover.[3] This mode of action is considered by some to be a more humane method of rodent control compared to anticoagulants or neurotoxins.[3]
Quantitative Data
Toxicity Data (LD50)
The lethal dose (LD50) of alpha-chloralose varies significantly across species. This variability is a key factor in its selective use as a rodenticide.
| Species | Route of Administration | LD50 (mg/kg) | Reference(s) |
| Rat | Oral | 200 - 400 | [4] |
| Mouse | Oral | 300 - 400 | [4] |
| Domestic Chicken | Oral | 300 | [5][6] |
| Various Birds | Oral | 32 - 56 | [4] |
| Cat | Oral | 70 | [4] |
| Dog | Oral | 650 | [4] |
Anesthetic Dosages
The following table provides typical anesthetic dosages for common laboratory animals. It is crucial to note that these are starting points, and the actual dose may need to be adjusted based on the individual animal's response.
| Species | Route of Administration | Induction Dose (mg/kg) | Maintenance Dose (mg/kg/hr) | Reference(s) |
| Rat | Intraperitoneal (IP) | 60 | 30 | [7] |
| Rat | Intravenous (IV) | 31 - 65 | - | [8] |
| Mouse | Intraperitoneal (IP) | 114 | - |
Physiological Effects of Anesthesia
Alpha-chloralose anesthesia induces significant physiological changes. The following table summarizes a comparison of key physiological parameters in mice under alpha-chloralose and isoflurane (B1672236) anesthesia.
| Parameter | Animal Model | Alpha-Chloralose Effect | Isoflurane Effect | Reference(s) |
| Heart Rate | Mouse | Significant decrease (drops below 350 beats/min) | Stable (463-489 beats/min) | [9] |
| Breathing Rate | Mouse | Gradual decrease over time | Gradual decrease over time | [10] |
| Arterial Blood pH | Mouse | Significant drop over time (acidosis) | Remains within normal physiological range | [9][10] |
| Arterial pCO2 | Mouse | Significant increase over time (hypercapnia) | Stable | [9][10] |
| Blood Pressure | Rat | Significant decrease in mean baseline | Stable | [11] |
| Body Temperature | Rat | Significantly lower during ischemia | Stable |
Experimental Protocols
Preparation of Alpha-Chloralose Anesthetic Solution
Alpha-chloralose is a white, crystalline powder that is poorly soluble in water.[2]
-
Preparation of a 1% (10 mg/mL) solution:
-
Weigh the required amount of alpha-chloralose powder.
-
Dissolve in a heated (50-60°C) aqueous medium, such as isotonic saline.[2]
-
To improve solubility, 10% polyethylene (B3416737) glycol may be added.[2]
-
The solution must be freshly prepared before each use.[2]
-
-
Caution: The solution should be allowed to cool to an appropriate temperature before injection to avoid tissue damage. Cooling the solution too much or letting it stand for a long time can cause the alpha-chloralose to precipitate out of the solution.[2]
Anesthesia Induction and Maintenance in Rats (Non-survival Surgery)
This protocol is intended for terminal experiments only, as recovery from alpha-chloralose anesthesia can be prolonged and associated with complications.[2]
-
Initial Anesthesia: Induce anesthesia with a short-acting anesthetic like isoflurane.[7]
-
Administration of Alpha-Chloralose:
-
Maintenance of Anesthesia:
-
Discontinue the initial anesthetic (e.g., isoflurane).
-
Maintain anesthesia with a continuous infusion of alpha-chloralose at a rate of 30 mg/kg/hr.[7]
-
-
Physiological Monitoring:
-
Body Temperature: Maintain normal body temperature using a heating pad, as alpha-chloralose can induce hypothermia. Normal temperature for a rat under anesthesia is between 35.9°C and 37.5°C.[8]
-
Respiratory Rate: Monitor the respiratory rate. The normal range for a rat is 70-110 breaths per minute. A drop of 50% can be normal during anesthesia.[8]
-
Heart Rate: Monitor heart rate. The normal range for a rat is 260-500 beats per minute.[8]
-
Reflexes: Check for the absence of a pedal withdrawal reflex (toe pinch) to ensure an adequate depth of anesthesia.
-
Rodenticide Application
Formulation of Rodenticide Baits
Commercial alpha-chloralose rodenticides are typically formulated as paste baits.[3]
-
Active Ingredient Concentration: A common formulation contains 4% alpha-chloralose by weight.
-
Bait Matrix: The active ingredient is incorporated into a palatable bait matrix. The palatability of the bait is crucial for efficacy, as sub-lethal consumption can lead to bait shyness.[3]
-
Packaging: Products are often available in sachets or tubes for use in tamper-resistant bait stations.[3]
Efficacy of Alpha-Chloralose as a Rodenticide
The effectiveness of alpha-chloralose as a rodenticide can be influenced by several factors, including ambient temperature and the availability of alternative food sources.
-
Temperature: Efficacy is generally higher at cooler temperatures, which facilitates the induction of hypothermia.[12][13] However, some studies have shown high efficacy even in warmer conditions.[14]
-
Palatability: Poor palatability can lead to sub-lethal dosing and reduced efficacy.[12][13]
-
Speed of Action: Alpha-chloralose is a fast-acting rodenticide, with mortality often occurring within a few hours of ingestion.[3]
-
Field Studies: Field trials have demonstrated high efficacy in controlling mouse infestations, with significant reductions in rodent activity observed shortly after bait application.[14] One study in a boiler house with high ambient temperatures showed a 94% reduction in non-toxic monitoring feed take.[14] However, cage studies have shown variable efficacy, particularly in two-choice feeding trials, highlighting the importance of bait formulation and palatability.[12][13]
Visualizations
Signaling Pathway of Alpha-Chloralose at the GABA-A Receptor
Caption: Alpha-chloralose potentiates GABA-A receptor signaling.
Experimental Workflow for Alpha-Chloralose Anesthesia in Rats
Caption: Workflow for non-survival alpha-chloralose anesthesia.
Conclusion
Alpha-chloralose is a compound with significant utility in both experimental and pest control settings. Its efficacy as an anesthetic is attributed to its potentiation of GABA-A receptor activity, while its rodenticidal properties stem from a combination of CNS depression and induced hypothermia. The data presented in this guide highlight the importance of species-specific considerations for dosing and the need for careful physiological monitoring during anesthetic procedures. For rodent control, the effectiveness of alpha-chloralose is dependent on factors such as bait formulation and environmental temperature. Further research into optimizing bait palatability and understanding its efficacy in a wider range of field conditions would be beneficial. Researchers and professionals must adhere to strict protocols and safety guidelines to harness the benefits of alpha-chloralose while mitigating potential risks.
References
- 1. Enhancement of gamma-aminobutyric acidA receptor activity by alpha-chloralose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gv-solas.de [gv-solas.de]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. pestoff.co.nz [pestoff.co.nz]
- 5. researchgate.net [researchgate.net]
- 6. Alpha-chloralose as a capture and restraint agent of birds: therapeutic index determination in the chicken - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alpha-chloralose is a suitable anesthetic for chronic focal cerebral ischemia studies in the rat: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. az.research.umich.edu [az.research.umich.edu]
- 9. Comparing the Effects of Isoflurane and Alpha this compound upon Mouse Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparing the Effects of Isoflurane and Alpha this compound upon Mouse Physiology | PLOS One [journals.plos.org]
- 11. dc.etsu.edu [dc.etsu.edu]
- 12. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 13. researchgate.net [researchgate.net]
- 14. syngentappm.com [syngentappm.com]
The Historical Application of α-Chloralose in Neurophysiology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-chloralose, a chlorinated derivative of glucose, has occupied a unique and enduring niche in the field of neurophysiology for over a century. First described in the late 19th century, its distinct anesthetic properties have made it a valuable tool for in vivo electrophysiological and cerebrovascular studies, particularly in animal models.[1][2] Unlike many other anesthetics that cause widespread depression of the central nervous system (CNS), α-chloralose was historically favored for its ability to preserve polysynaptic reflexes and autonomic nervous system responses, providing a "light" anesthesia suitable for studying integrated physiological systems.[1][3] This guide provides a comprehensive overview of the historical and ongoing use of α-chloralose in neurophysiology, detailing its mechanism of action, experimental protocols, and the quantitative data that have defined its utility and limitations.
Mechanism of Action: A Focus on the GABA-A Receptor
The primary mechanism of action of α-chloralose involves the potentiation of the inhibitory effects of γ-aminobutyric acid (GABA) at the GABA-A receptor complex.[3][4] This is a key site of action for many anesthetic and sedative drugs. However, α-chloralose's interaction with the GABA-A receptor is distinct from that of other common modulators like benzodiazepines and barbiturates.[5]
Studies have shown that α-chloralose increases the affinity of the GABA-A receptor for GABA, thereby enhancing the chloride conductance induced by the neurotransmitter.[5] This leads to hyperpolarization of the neuronal membrane and a general depression of neuronal excitability. Specifically, α-chloralose has been shown to produce a concentration-dependent potentiation of the GABA-induced current with an EC50 value of 49 µM and a maximal effect of 239% of the control.[5] It accomplishes this by increasing the affinity for GABA five-fold and causing a small (17%) increase in the efficacy of GABA.[5]
It is important to note that the β-isomer of chloralose is inactive as a GABA-A receptor modulator and as a general anesthetic.[3]
Historical Use in Neurophysiological Research
Historically, α-chloralose has been the anesthetic of choice for a variety of neurophysiological experiments, largely due to the belief that it causes less suppression of the central nervous system compared to other agents.[6] Its use has been prominent in studies of:
-
Cardiovascular and Respiratory Control: The preservation of autonomic reflexes under α-chloralose anesthesia made it ideal for investigating the neural control of circulation and respiration.[1]
-
Spinal Reflexes: Early research extensively utilized α-chloralose to study the organization and modulation of spinal cord reflexes. However, it was observed that while monosynaptic reflexes could be slightly augmented, polysynaptic reflexes were generally depressed.[7]
-
Cerebral Blood Flow and Metabolism: More recently, α-chloralose has been widely used in studies of cerebrovascular physiology and functional brain imaging, such as fMRI, because it often produces robust hemodynamic responses to functional stimulation.[8][9][10]
Quantitative Data on the Effects of α-Chloralose
The following tables summarize key quantitative data from various studies on the effects of α-chloralose on physiological and neuronal parameters.
Table 1: Effects of α-Chloralose on Neuronal Activity
| Parameter | Animal Model | Brain Region | Dosage | Effect | Reference |
| Spontaneous and Evoked Neuronal Activity | Decerebrate Cat | Dorsal horn of the spinal cord | 50 mg/kg | Significant and long-lasting suppression | [6] |
| Spontaneous and Evoked Neuronal Activity | Decerebrate Cat | Nucleus reticularis gigantocellularis (NRGC) | 50 mg/kg | Greater suppression than in the dorsal horn | [6] |
| ³H-DA Release | Cat | Caudate nucleus and substantia nigra | Not specified | Lowest level of release compared to halothane (B1672932) and 'encéphale isolé' preparations | [11] |
| Gamma Oscillations | Rat | Hippocampal CA1 region | 30-100 µM | Diminished tetanic stimulation-induced gamma oscillations | [4] |
| Spontaneous Inhibitory Postsynaptic Currents (sIPSCs) | Rat | Hippocampal CA1 pyramidal neurons | Not specified | Prolonged decay constant | [4] |
Table 2: Electrophysiological Effects of α-Chloralose Anesthesia
| Parameter | Animal Model | Baseline | After α-Chloralose | P-value | Reference |
| AV nodal functional refractory period | Dog | 232 +/- 58 msec | 247 +/- 46 msec | P = 0.07 | [12] |
| AV block cycle length | Dog | 228 +/- 54 msec | 248 +/- 43 msec | P < 0.04 | [12] |
| Ventricular refractory period | Dog | 139 +/- 13 msec | 161 +/- 22 msec | P < 0.03 | [12] |
| QTc interval | Dog | 273 +/- 22 msec | 306 +/- 32 msec | P < 0.0002 | [12] |
Table 3: Comparison of Physiological Variables under α-Chloralose and Isoflurane (B1672236) Anesthesia in Rats
| Parameter | Anesthetic | Baseline | During Ischemia | Reperfusion | Reference |
| Systemic Arterial Pressure (mmHg) | Isoflurane | 108 ± 8 | 120 ± 10 | 110 ± 8 | [9] |
| α-Chloralose | 118 ± 9 | 121 ± 7 | 119 ± 10 | [9] | |
| Core Temperature (°C) | Isoflurane | 37.2 ± 0.1 | 37.7 ± 0.2 | 37.4 ± 0.2 | [9] |
| α-Chloralose | 37.2 ± 0.1 | 37.3 ± 0.3 | 37.3 ± 0.2 | [9] | |
| Blood Glucose (mg/dl) | Isoflurane | 115 ± 17 | - | - | [9] |
| α-Chloralose | 102 ± 9 | - | - | [9] | |
| Cerebral Blood Flow (% of baseline) | Isoflurane | - | 25 ± 5 | 117 ± 36 | [9] |
| α-Chloralose | - | 21 ± 4 | 161 ± 40 | [9] | |
| Number of Peri-infarct Flow Transients | Isoflurane | - | 8 ± 3 | - | [9] |
| α-Chloralose | - | 12 ± 3 | - | [9] | |
| Total Duration of PIFTs (sec) | Isoflurane | - | 956 ± 318 | - | [9] |
| α-Chloralose | - | 1550 ± 177 | - | [9] | |
| Total Infarct Volume (mm³) | Isoflurane | - | - | 198 ± 17 | [9] |
| α-Chloralose | - | - | 234 ± 33 | [9] | |
| p<0.05, ** p<0.01 |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are representative experimental protocols for key studies involving α-chloralose.
Protocol 1: In Vivo Electrophysiology in Decerebrate Cats
-
Objective: To investigate the effect of α-chloralose on the spontaneous and evoked activity of single neurons in the spinal cord and brainstem.
-
Animal Preparation: Adult cats were decerebrated at the mid-collicular level under ether anesthesia. The animals were then paralyzed with gallamine (B1195388) triethiodide and artificially ventilated. Body temperature, end-tidal CO2, and blood pressure were continuously monitored and maintained within physiological ranges.
-
Anesthesia: A 50 mg/kg dose of α-chloralose was administered intravenously.
-
Recording: Extracellular single-unit recordings were made using tungsten microelectrodes from neurons in the dorsal horn of the spinal cord and the nucleus reticularis gigantocellularis (NRGC). Neuronal activity was amplified, filtered, and displayed on an oscilloscope. Spontaneous activity was recorded, and evoked activity was elicited by electrical stimulation of peripheral nerves.
-
Data Analysis: The firing rate of individual neurons was analyzed before and after the administration of α-chloralose.
Protocol 2: Focal Cerebral Ischemia in Rats
-
Objective: To compare the effects of α-chloralose and isoflurane anesthesia on infarct volume and physiological parameters following transient middle cerebral artery occlusion (MCAO).
-
Animal Preparation: Adult male Sprague-Dawley rats were anesthetized with isoflurane for surgical preparation, including intubation and cannulation of the tail artery for blood pressure monitoring and blood gas analysis. Body temperature was maintained at 37°C.
-
Anesthesia Regimen:
-
Isoflurane Group: Maintained on 1% isoflurane in a mixture of 70% nitrous oxide and 30% oxygen.
-
α-Chloralose Group: After surgical preparation, α-chloralose was administered intraperitoneally (60 mg/kg bolus), and isoflurane was discontinued. Anesthesia was maintained with a continuous infusion of α-chloralose (30 mg/kg/hr).
-
-
MCAO Procedure: A silicone-coated nylon filament was inserted into the internal carotid artery to occlude the origin of the middle cerebral artery for 90 minutes. Reperfusion was initiated by withdrawing the filament.
-
Monitoring: Cerebral blood flow was monitored using laser Doppler flowmetry. Electroencephalogram (EEG) was recorded from a screw electrode over the ischemic cortex.
-
Outcome Measures: Neurological deficit was assessed at 24 and 72 hours. Infarct volume was determined at 72 hours using 2,3,5-triphenyltetrazolium chloride (TTC) staining.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of α-Chloralose at the GABA-A Receptor
Caption: Mechanism of α-chloralose action at the GABA-A receptor.
Experimental Workflow for Focal Cerebral Ischemia Study
Caption: Experimental workflow for comparing anesthetic effects in a rat MCAO model.
Conclusion
The historical use of α-chloralose in neurophysiology is a testament to its unique properties as an anesthetic. While its use has evolved and is now often compared with and sometimes replaced by other agents like isoflurane, it remains a valuable tool, particularly in studies requiring the preservation of certain physiological reflexes and robust hemodynamic responses. Understanding its mechanism of action at the GABA-A receptor, being aware of its quantitative effects on neuronal and systemic physiology, and adhering to detailed experimental protocols are all critical for its appropriate and effective use in modern neuroscience research. This guide provides a foundational resource for researchers and professionals in the field, enabling informed decisions about the application of this long-standing anesthetic in their experimental designs.
References
- 1. gv-solas.de [gv-solas.de]
- 2. nbinno.com [nbinno.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. alpha-Chloralose diminishes gamma oscillations in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancement of gamma-aminobutyric acidA receptor activity by alpha-chloralose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alpha-chloralose suppression of neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EFFECTS OF this compound ANESTHESIA ON SPINAL REFLEXES [jstage.jst.go.jp]
- 8. On the use of α-chloralose for repeated BOLD fMRI measurements in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alpha-chloralose is a Suitable Anesthetic for Chronic Focal Cerebral Ischemia Studies in the Rat: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alpha-chloralose is a suitable anesthetic for chronic focal cerebral ischemia studies in the rat: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of alpha-chloralose on the activity of the nigrostriatal dopaminergic system in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The electrophysiological effects of alpha-chloralose anesthesia in the intact dog: (1) alone and (2) in combination with verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Synthesis of Alpha-Chloralose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and mechanism of action of alpha-chloralose. The information is intended for researchers, scientists, and professionals in drug development who are interested in the scientific and technical aspects of this compound.
Chemical and Physical Properties
Alpha-chloralose, systematically named (R)-1,2-O-(2,2,2-trichloroethylidene)-α-D-glucofuranose, is a chlorinated derivative of glucose.[1] It is primarily known for its sedative and anesthetic properties, which has led to its use in neuroscience research and as a rodenticide.[2][3] The compound exists as a crystalline powder and is soluble in water, alcohol, diethyl ether, and glacial acetic acid, while being sparingly soluble in chloroform (B151607) and practically insoluble in petroleum ether.[4]
| Property | Value | References |
| Molecular Formula | C₈H₁₁Cl₃O₆ | [4] |
| Molecular Weight | 309.53 g/mol | [4] |
| Melting Point | 178-182 °C | [4] |
| Appearance | White to almost white crystalline powder | [4] |
| Solubility in Water | 4.44 g/L at 15 °C | [5] |
| Solubility in Ethanol (B145695) | 10 mg/mL | [4] |
| Optical Rotation [α]20/D | +17° to +19° (c=2 in 95% Ethanol) | [4] |
| pKa | 12.89 ± 0.60 (Predicted) | [4] |
| LogP | 1.020 | [4] |
| Vapor Pressure | <1.2 x 10⁻¹⁰ mm Hg at 25 °C | [5] |
| Stability | Stable under normal conditions; incompatible with strong oxidizing agents. Hydrolyzed by acid and base to glucose and chloral (B1216628). | [4] |
Synthesis of Alpha-Chloralose
The primary method for synthesizing alpha-chloralose is through the reaction of D-glucose with chloral (trichloroacetaldehyde) in the presence of an acid catalyst.[2][4] This reaction forms a mixture of alpha- and beta-isomers, with the alpha-isomer being the active anesthetic.[2]
Experimental Protocol: Synthesis of Alpha-Chloralose
This protocol is based on established synthetic methods.[6]
Materials:
-
D-Glucose (anhydrous): 4.5 g
-
Chloral (anhydrous): 19 g
-
Chloroform: 20 mL
-
p-Toluenesulfonic acid (catalyst): 0.05 g
-
Sodium hydroxide (B78521) solution (for pH adjustment)
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Standard laboratory glassware
Procedure:
-
Combine D-glucose, chloral, chloroform, and p-toluenesulfonic acid in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux for 7 hours. The water formed during the reaction will be collected in the Dean-Stark trap.
-
After 7 hours, distill off the chloroform.
-
Maintain the residue at 60°C for 20 minutes to encourage precipitation.
-
Filter the sedimented material.
-
Adjust the pH of the mother liquor to 6.5 using a sodium hydroxide solution to precipitate more product.
-
Filter the separated precipitate.
-
Combine the filtered solids and purify by recrystallization from a suitable solvent such as hot ethanol or water to obtain alpha-chloralose.
Synthesis Workflow
Mechanism of Action
Alpha-chloralose exerts its sedative and anesthetic effects primarily by modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[7][8][9]
The mechanism involves:
-
Allosteric Modulation: Alpha-chloralose binds to a site on the GABA-A receptor complex that is distinct from the binding sites for GABA, benzodiazepines, barbiturates, and neurosteroids.[7]
-
Potentiation of GABA Effect: This binding potentiates the effect of GABA by increasing the receptor's affinity for GABA.[7] This leads to an increased frequency of the chloride ion channel opening.
-
Increased Chloride Conductance: The enhanced opening of the chloride channel results in an increased influx of chloride ions into the neuron.[7]
-
Hyperpolarization and Inhibition: The influx of negative chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus leading to central nervous system depression, sedation, and anesthesia.
Signaling Pathway
Experimental Protocols for In Vivo Research
Alpha-chloralose is frequently used as an anesthetic in animal research, particularly in rodents, due to its long-lasting effects and minimal depression of cardiovascular and respiratory reflexes.[2]
Experimental Protocol: Anesthesia in Rats
This protocol provides a general guideline for inducing anesthesia in rats for non-survival surgical procedures. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Alpha-chloralose
-
Sterile saline or other appropriate vehicle
-
Heating plate or water bath
-
Syringes and needles for injection
-
Monitoring equipment (e.g., for heart rate, respiratory rate, temperature)
-
Heating pad to maintain body temperature
Procedure:
-
Preparation of Anesthetic Solution: Prepare a 1% (10 mg/mL) solution of alpha-chloralose in sterile saline. The solution may need to be warmed to 50-60°C to fully dissolve the alpha-chloralose.[2] Allow the solution to cool to body temperature before injection.
-
Animal Preparation: Weigh the rat to determine the correct dosage.
-
Induction of Anesthesia: An initial bolus of 60 mg/kg of alpha-chloralose can be administered intraperitoneally (IP) or intravenously (IV).[10] For IV administration, a tail vein is commonly used.
-
Maintenance of Anesthesia: Anesthesia can be maintained with a continuous infusion of 30 mg/kg/hr.[10]
-
Monitoring: Throughout the procedure, monitor the animal's vital signs, including heart rate, respiratory rate, and body temperature. Maintain body temperature using a heating pad. Assess the depth of anesthesia by checking for a lack of response to a toe pinch.
-
Post-Procedure: For non-survival procedures, the animal is euthanized at the end of the experiment without regaining consciousness.
Experimental Workflow for Anesthesia
References
- 1. az.research.umich.edu [az.research.umich.edu]
- 2. gv-solas.de [gv-solas.de]
- 3. jchr.org [jchr.org]
- 4. α-Chloralose | 15879-93-3 [chemicalbook.com]
- 5. aphis.usda.gov [aphis.usda.gov]
- 6. α-Chloralose synthesis - chemicalbook [chemicalbook.com]
- 7. Enhancement of gamma-aminobutyric acidA receptor activity by alpha-chloralose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. GABAA receptor - Wikipedia [en.wikipedia.org]
- 10. Alpha-chloralose is a Suitable Anesthetic for Chronic Focal Cerebral Ischemia Studies in the Rat: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Chloralose Isomers and their Anesthetic Efficacy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, anesthetic efficacy, and mechanisms of action of chloralose isomers. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and neuroscience research. This document details the distinct pharmacological profiles of α-chloralose and β-chloralose, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Introduction to this compound and its Isomers
This compound is a chlorinated acetal (B89532) derivative of glucose that exists as two stereoisomers: α-chloralose and β-chloralose.[1] While chemically similar, these isomers exhibit profoundly different physiological effects. α-Chloralose is widely utilized in neuroscience and veterinary medicine as an anesthetic and sedative, particularly for lengthy physiological experiments where the preservation of autonomic reflexes is crucial.[2][3][4] In contrast, β-chloralose is largely inactive as an anesthetic and is associated with toxic and convulsive effects.[1][2] The synthesis of this compound from glucose and chloral (B1216628) typically yields a mixture of both isomers, necessitating purification to isolate the desired α-form for anesthetic applications.[2]
Chemical and Physical Properties
The distinct spatial arrangements of the constituent atoms in α- and β-chloralose give rise to their differing biological activities.
Synthesis: this compound is synthesized through the condensation reaction of D-glucose with chloral in the presence of a strong acid catalyst, such as sulfuric acid.[2] This reaction produces a mixture of the α and β isomers.
Caption: Synthesis of α- and β-chloralose from D-glucose and chloral.
Solubility: α-Chloralose is a white, crystalline powder that is poorly soluble in water.[2] To prepare a 1% injection solution, it is typically dissolved in a heated aqueous medium (50-60°C), such as isotonic saline.[2] Additives like 25% urethane (B1682113) or 10% polyethylene (B3416737) glycol can be used to improve solubility.[2]
Anesthetic Efficacy and Pharmacology
The anesthetic properties of this compound are almost exclusively attributed to the α-isomer.
Comparative Efficacy of α- and β-Chloralose
There is a significant disparity in the anesthetic potential of the two isomers. The anesthetic potency of α-chloralose is reported to be 25 times greater than that of β-chloralose.[2] In fact, β-chloralose is generally considered to be devoid of anesthetic effects and is instead characterized by its toxicity and convulsive properties.[1][2] For this reason, only purified α-chloralose is appropriate for use as an anesthetic in laboratory animals.[2]
Mechanism of Action: GABA-A Receptor Modulation
The primary mechanism of action for α-chloralose's anesthetic effects is its potentiation of the γ-aminobutyric acid type A (GABA-A) receptor.[1][5] GABA-A receptors are ligand-gated ion channels that mediate the majority of fast synaptic inhibition in the central nervous system.
α-Chloralose allosterically modulates the GABA-A receptor, enhancing its function in the presence of GABA.[5] This potentiation leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and a reduction in neuronal excitability, which manifests as sedation and anesthesia.[5] Studies have shown that α-chloralose increases the affinity of the GABA-A receptor for GABA by approximately 5-fold.[5] It is important to note that α-chloralose binds to a site on the GABA-A receptor complex that is distinct from those of benzodiazepines, barbiturates, and neurosteroids.[5] The β-isomer of this compound is inactive as a GABA-A receptor modulator.[1]
Caption: Signaling pathway of α-chloralose at the GABA-A receptor.
Physiological Effects and Side Effects
α-Chloralose is favored in many experimental settings because it produces long-lasting anesthesia (8-10 hours with a single intravenous bolus) while preserving many autonomic reflexes.[2] However, it is not without significant physiological effects and potential side effects.
| Parameter | Effect of α-Chloralose | Notes |
| Anesthetic Potency | High | 25-fold greater than β-chloralose.[2] |
| Duration of Action | Long (8-10 hours) | Following a single intravenous bolus.[2] |
| Onset of Action | Slow (at least 15 minutes post-IV injection) | Often combined with a faster-acting induction agent.[2] |
| Cardiovascular System | Minimal depression of autonomic function | A primary reason for its use in cardiovascular studies.[5][6] |
| Respiratory System | Depression | Can lead to hypercapnia (elevated blood CO2).[7][8] |
| Body Temperature | Hypothermia | A sharp decrease, especially in small animals.[2][9] |
| Blood pH | Acidosis | A significant drop in blood pH has been observed.[7] |
| Central Nervous System | Myoclonus and seizures | Can occur, making it controversial.[6] |
Experimental Protocols
Preparation and Administration of α-Chloralose for Anesthesia in Rodents
Objective: To induce and maintain a stable plane of surgical anesthesia in a rodent model for a prolonged experimental procedure.
Materials:
-
α-Chloralose powder (high purity)
-
Isotonic saline (0.9% NaCl)
-
Heating plate or water bath
-
Sterile syringes and needles (appropriate gauge for the chosen route of administration)
-
Animal scale
Procedure:
-
Solution Preparation:
-
Weigh the required amount of α-chloralose to prepare a 1% (10 mg/mL) solution.
-
In a sterile beaker or flask, add the α-chloralose to the calculated volume of isotonic saline.
-
Gently heat the solution to 50-60°C while stirring continuously until the α-chloralose is completely dissolved. The solution should be clear.
-
Allow the solution to cool to body temperature (approximately 37°C) before administration.
-
-
Dosage and Administration:
-
The typical intravenous (IV) dose for rats is a 60 mg/kg bolus, followed by a continuous infusion of 30 mg/kg/hr to maintain anesthesia.[6]
-
Intraperitoneal (IP) administration is also possible but should be avoided if possible due to variable absorption and potential for peritonitis.[2]
-
Administer the α-chloralose solution slowly via the chosen route.
-
-
Monitoring:
-
The onset of anesthesia after IV injection is approximately 15 minutes.[2]
-
Assess the depth of anesthesia by monitoring the pedal withdrawal reflex (toe pinch). The absence of a withdrawal response indicates a surgical plane of anesthesia.
-
Continuously monitor physiological parameters such as heart rate, respiratory rate, and body temperature.
-
Maintain the animal's body temperature using a heating pad, as α-chloralose can induce hypothermia.[2]
-
Electrophysiological Assessment of α-Chloralose on GABA-A Receptors
Objective: To quantify the effect of α-chloralose on GABA-A receptor function using a Xenopus oocyte expression system and two-electrode voltage-clamp electrophysiology.
Materials:
-
Xenopus laevis oocytes
-
cRNAs encoding human GABA-A receptor subunits (e.g., α1, β1, γ2L)
-
Two-electrode voltage-clamp setup
-
Perfusion system
-
GABA solutions of varying concentrations
-
α-Chloralose solutions of varying concentrations
Procedure:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus oocytes.
-
Inject the oocytes with a mixture of cRNAs for the desired GABA-A receptor subunits.
-
Incubate the oocytes for 2-7 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording).
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Perfuse the oocyte with a baseline buffer solution.
-
-
Experimental Protocol:
-
Apply a control concentration of GABA to elicit a baseline current response (I_GABA).
-
Co-apply the same concentration of GABA with varying concentrations of α-chloralose.
-
Measure the peak current amplitude in the presence of α-chloralose.
-
Calculate the potentiation of the GABA-induced current by α-chloralose.
-
To determine the EC50 value, plot the potentiation as a function of α-chloralose concentration and fit the data to a sigmoidal dose-response curve.[5]
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. gv-solas.de [gv-solas.de]
- 3. nbinno.com [nbinno.com]
- 4. Alpha-chloralose as a canine anesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancement of gamma-aminobutyric acidA receptor activity by alpha-chloralose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alpha-chloralose is a Suitable Anesthetic for Chronic Focal Cerebral Ischemia Studies in the Rat: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparing the Effects of Isoflurane and Alpha this compound upon Mouse Physiology | PLOS One [journals.plos.org]
- 8. Comparing the Effects of Isoflurane and Alpha this compound upon Mouse Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medycynawet.edu.pl [medycynawet.edu.pl]
The Modulatory Effects of Alpha-Chloralose on GABA-A Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alpha-chloralose, a chlorinated derivative of glucose, is a widely utilized anesthetic in experimental research, valued for its minimal impact on cardiovascular and autonomic systems.[1] Its mechanism of action, however, extends beyond simple sedation, involving significant modulation of the major inhibitory neurotransmitter receptor in the central nervous system: the γ-aminobutyric acid type A (GABA-A) receptor. This technical guide provides an in-depth analysis of the effects of alpha-chloralose on GABA-A receptors, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating GABAergic neurotransmission and the effects of anesthetic compounds.
Core Interaction: Allosteric Modulation of GABA-A Receptors
Alpha-chloralose functions as a positive allosteric modulator of GABA-A receptors.[1] Unlike direct agonists that bind to the primary GABA binding site, alpha-chloralose binds to a distinct, allosteric site on the receptor complex.[1] This binding event enhances the receptor's response to GABA, leading to an increased influx of chloride ions upon GABA binding.[1] The resulting hyperpolarization of the neuron decreases its excitability, leading to the sedative and anesthetic effects of the compound. Studies have indicated that the binding site for alpha-chloralose is separate from those of other common modulators like benzodiazepines, neurosteroids, and barbiturates.[1]
Quantitative Effects of Alpha-Chloralose on GABA-A Receptor Function
The interaction of alpha-chloralose with GABA-A receptors has been quantified in several key studies. The following table summarizes the principal findings, providing a clear comparison of its effects.
| Parameter | Value | Cell Type/System | Receptor Subunits | Reference |
| EC50 for Potentiation | 49 µM | Xenopus oocytes | α1, β1, γ2L | [1] |
| Maximal Potentiation | 239% of control | Xenopus oocytes | α1, β1, γ2L | [1] |
| Increase in GABA Affinity | 5-fold | Xenopus oocytes | α1, β1, γ2L | [1] |
| Increase in GABA Efficacy | 17% | Xenopus oocytes | α1, β1, γ2L | [1] |
| Effect on sIPSC Frequency | Increased at 3-10 µM | Rat Hippocampal CA1 Neurons | Native | [2] |
| Effect on sIPSC Decay | Prolonged at >30 µM | Rat Hippocampal CA1 Neurons | Native | [2] |
| Direct Gating | Induces Cl- current at >100 µM | Rat Hippocampal CA1 Neurons | Native | [2] |
Signaling Pathways
The primary signaling pathway initiated by alpha-chloralose at the GABA-A receptor is the enhancement of chloride ion influx. This leads to hyperpolarization of the neuronal membrane and subsequent inhibition of action potential firing.
Potential Downstream Signaling: The PKC Pathway
Activation of GABA-A receptors, particularly during neuronal development, can lead to downstream signaling cascades involving Protein Kinase C (PKC). While direct experimental evidence linking alpha-chloralose to this specific pathway is not yet established in the available literature, it represents a plausible downstream consequence of enhanced GABA-A receptor activity. This pathway involves the phosphorylation of key proteins such as GAP-43 and MARCKS, which are involved in neuronal growth and plasticity.
Experimental Protocols
The following sections detail the methodologies for two key experimental approaches used to characterize the effects of alpha-chloralose on GABA-A receptors.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is instrumental for studying the function of ion channels, like the GABA-A receptor, in a controlled environment.
Methodology:
-
Oocyte Preparation:
-
Harvest oocytes from a female Xenopus laevis.
-
Treat the oocytes with collagenase to remove the follicular layer.
-
-
cRNA Injection:
-
Inject the oocytes with cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2) in a specific ratio.
-
Incubate the injected oocytes for 2-5 days at 16-18°C to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Solutions:
-
Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, adjusted to pH 7.5.
-
Microelectrode Solution: 3 M KCl.
-
-
Procedure:
-
Place an oocyte in the recording chamber and perfuse with ND96.
-
Impale the oocyte with two microelectrodes (one for voltage clamping, one for current injection).
-
Clamp the oocyte membrane potential at -60 mV.
-
Apply a low concentration of GABA (EC5-EC10) to establish a baseline current.
-
Co-apply alpha-chloralose at various concentrations with GABA.
-
Wash out the alpha-chloralose to observe reversibility.
-
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked current in the absence and presence of alpha-chloralose.
-
Calculate the percent potentiation for each concentration of alpha-chloralose.
-
Plot the percent potentiation against the alpha-chloralose concentration and fit the data with a Hill equation to determine the EC50 and Hill coefficient.
-
Whole-Cell Patch Clamp of Hippocampal Neurons
This technique allows for the study of native GABA-A receptors in a more physiologically relevant context.
Methodology:
-
Slice Preparation:
-
Acutely prepare hippocampal slices (300-400 µm) from rats.
-
Allow slices to recover in artificial cerebrospinal fluid (aCSF) for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
Solutions:
-
aCSF (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 25 D-glucose, 2 CaCl₂, 1 MgCl₂, bubbled with 95% O₂ / 5% CO₂.
-
Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.3 with CsOH. (High chloride internal solution is used to measure GABA-A currents as inward currents at a holding potential of -70 mV).
-
-
Procedure:
-
Transfer a slice to the recording chamber on an upright microscope and perfuse with oxygenated aCSF.
-
Visualize CA1 pyramidal neurons using DIC optics.
-
Using a glass pipette (3-6 MΩ resistance), form a gigaohm seal with a neuron.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at -70 mV in voltage-clamp mode.
-
Establish a stable baseline by applying a GABA agonist (e.g., 1-5 µM GABA).
-
Apply alpha-chloralose at various concentrations along with the GABA agonist.
-
Wash out the alpha-chloralose.
-
-
-
Data Analysis:
-
Measure the frequency, amplitude, and decay kinetics of spontaneous or evoked inhibitory postsynaptic currents (sIPSCs/eIPSCs) in the absence and presence of alpha-chloralose.
-
Analyze changes in the current in response to exogenous GABA application.
-
Conclusion
Alpha-chloralose exerts its anesthetic effects primarily through the positive allosteric modulation of GABA-A receptors. It enhances the receptor's affinity for GABA, thereby increasing chloride conductance and causing neuronal inhibition. The quantitative data clearly demonstrate a potentiation of GABA-induced currents with an EC50 in the micromolar range. The detailed experimental protocols provided herein offer a foundation for the further investigation of alpha-chloralose and other modulators of GABA-A receptors. While the direct signaling pathway is well-characterized, the potential for downstream modulation via pathways such as the PKC-mediated phosphorylation of GAP-43 and MARCKS presents an intriguing area for future research. A thorough understanding of these mechanisms is crucial for the interpretation of data from studies utilizing alpha-chloralose and for the development of novel therapeutics targeting the GABAergic system.
References
An In-depth Technical Guide to Chloralose Metabolism and Clearance in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-chloralose (α-chloralose) is a chlorinated derivative of glucose, widely utilized in research as an anesthetic for rodents in terminal or long-duration physiological studies.[1] Its utility stems from its ability to induce long-lasting anesthesia with minimal depression of cardiovascular and respiratory reflexes.[1] Despite its widespread use, a comprehensive understanding of its metabolism and clearance in common rodent models is not extensively documented in single, consolidated sources. This technical guide synthesizes the available scientific literature to provide an in-depth overview of the metabolic pathways, pharmacokinetic parameters, and clearance mechanisms of α-chloralose in rodents. Additionally, it details relevant experimental protocols for the investigation of these processes.
Metabolism and Metabolic Pathways
The metabolism of α-chloralose in rodents is understood to begin with its hydrolysis to its constituent molecules: chloral (B1216628) hydrate (B1144303) and glucose.[2] The primary metabolite, chloral hydrate, is then subject to well-characterized metabolic pathways in rodents.[3]
The metabolic fate of chloral hydrate proceeds along two main routes:
-
Reduction to trichloroethanol, which is the active hypnotic metabolite.[1] Trichloroethanol is subsequently conjugated with glucuronic acid to form trichloroethanol glucuronide (urochloralic acid), a water-soluble compound that is readily excreted.[1][3]
-
Oxidation to trichloroacetic acid, another major metabolite found in plasma.[3]
Interestingly, while the metabolism of chloral hydrate to trichloroethanol is well-established, some evidence suggests that trichloroethanol may not be a metabolite of alpha-chloralose itself.[2] This discrepancy highlights the need for further research to fully elucidate the complete metabolic profile of the parent compound.
In a study on feline metabolism, several tentative α-chloralose metabolites were identified, including dechlorinated and oxidized forms, as well as sulfate (B86663) and glucuronic acid conjugates.[1] While this was not in a rodent model, it suggests that other metabolic pathways beyond simple hydrolysis may exist and warrant investigation in rats and mice.
Metabolic Pathway of α-Chloralose in Rodents
Caption: Proposed metabolic pathway of α-chloralose in rodents.
Pharmacokinetics and Clearance
Quantitative pharmacokinetic data for α-chloralose in rodents is limited. However, a key study in rats provides valuable insights into its absorption, distribution, metabolism, and excretion (ADME) profile.
Quantitative Pharmacokinetic Data
| Parameter | Species | Dose | Route | Value | Source |
| Plasma Half-life (t½) | Rat | 200 mg/kg | Oral Gavage | 1.6 hours | [4] |
| Time to Elimination | Rat | 200 mg/kg | Oral Gavage | Within 24 hours | [4] |
| Primary Route of Excretion | Rat | 200 mg/kg | Oral Gavage | Urine (60-70%) | [4] |
| Secondary Route of Excretion | Rat | 200 mg/kg | Oral Gavage | Feces (20-30%) | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound metabolism and clearance in rodents.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical procedure for determining the pharmacokinetic profile of α-chloralose in rats following oral administration.
1. Animal Model:
-
Species: Sprague-Dawley or Wistar rats (male or female, specified in the study design).
-
Age/Weight: Typically 8-10 weeks old, weighing 200-250g.
-
Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to the study.
2. Dosing:
-
Dose Formulation: α-chloralose is poorly soluble in water.[2] A common vehicle is a suspension in 0.5% or 1% methylcellulose (B11928114) or a solution in a mixture of polyethylene (B3416737) glycol (PEG) and saline. The formulation should be prepared fresh on the day of dosing.
-
Dose Administration: A single dose of 200 mg/kg is administered via oral gavage using a ball-tipped gavage needle appropriate for the size of the rat. The volume administered is typically 5-10 mL/kg.
3. Sample Collection:
-
Blood Sampling: Serial blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Blood is typically collected from the tail vein or a cannulated vessel (e.g., jugular vein) into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Plasma Preparation: Blood samples are centrifuged (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.
-
Urine and Feces Collection: Animals are housed in metabolic cages to allow for the separate collection of urine and feces over a 24-hour period.
4. Sample Analysis:
-
Analytical Method: Quantification of α-chloralose and its metabolites (chloral hydrate, trichloroacetic acid, trichloroethanol) in plasma, urine, and feces is typically performed using a validated analytical method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[5][6]
-
Sample Preparation for Analysis: Plasma samples may require protein precipitation with a solvent like acetonitrile, followed by centrifugation. Urine samples may be diluted before analysis. Fecal samples require homogenization and extraction.
5. Pharmacokinetic Analysis:
-
Plasma concentration-time data are used to calculate key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t½), and clearance (CL), using non-compartmental analysis software.
Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: General workflow for a rodent pharmacokinetic study.
In Vitro Metabolism Study using Rodent Liver S9 Fraction
This protocol describes a method to investigate the in vitro metabolism of α-chloralose using the S9 fraction from rodent liver, which contains both microsomal and cytosolic enzymes.
1. Preparation of Liver S9 Fraction:
-
Rodent livers (from rats or mice) are homogenized in a cold buffer (e.g., potassium phosphate (B84403) buffer with KCl).
-
The homogenate is centrifuged at 9,000 x g for 20 minutes at 4°C.
-
The resulting supernatant is the S9 fraction. The protein concentration of the S9 fraction is determined using a standard protein assay (e.g., Bradford or BCA).
2. Incubation:
-
The incubation mixture contains:
-
α-chloralose (at various concentrations to determine kinetics).
-
Liver S9 fraction (e.g., 1 mg/mL protein).
-
Cofactors: An NADPH-regenerating system (for Phase I reactions), UDPGA (for glucuronidation), and PAPS (for sulfation).
-
Buffer (e.g., potassium phosphate buffer, pH 7.4).
-
-
The reaction is initiated by adding the cofactors and incubated at 37°C in a shaking water bath.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction is terminated by adding a cold stop solution, such as acetonitrile.
3. Analysis:
-
The samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to measure the depletion of the parent compound (α-chloralose) and the formation of metabolites.
4. Data Analysis:
-
The rate of disappearance of α-chloralose is used to calculate the in vitro half-life and intrinsic clearance.
-
The identification and quantification of metabolites provide insights into the metabolic pathways.
Conclusion
The metabolism of α-chloralose in rodents is primarily initiated by hydrolysis to chloral hydrate, which is then further metabolized through oxidation and reduction pathways, followed by conjugation. The compound is relatively rapidly cleared, with a plasma half-life of approximately 1.6 hours in rats, and is predominantly excreted in the urine. However, the available data is limited, and further research is warranted to fully characterize the metabolic profile, including the definitive identification of all metabolites and the enzymes responsible for each biotransformation step. The experimental protocols detailed in this guide provide a framework for conducting such studies, which are essential for a comprehensive understanding of the disposition of this widely used research anesthetic in laboratory rodents.
References
- 1. Alpha-chloralose poisoning in cats in three Nordic countries - the importance of secondary poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trichloroethanol is not a metabolite of alpha this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of this compound residues in animal tissues by liquid chromatography-electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jchr.org [jchr.org]
An In-depth Technical Guide to Foundational Studies of Chloralose in Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational studies and applications of alpha-chloralose as an anesthetic agent in laboratory animals. It is designed to equip researchers, scientists, and drug development professionals with the detailed knowledge required for the safe and effective use of chloralose in experimental settings. This document covers its pharmacological profile, detailed experimental protocols, quantitative physiological effects, and the underlying signaling pathways.
Introduction to Alpha-Chloralose
Alpha-chloralose is a chlorinated derivative of glucose that acts as a central nervous system depressant.[1][2] It is widely utilized in physiological and neurophysiological research due to its unique property of preserving autonomic reflexes, particularly cardiovascular and respiratory reflexes, to a greater extent than many other anesthetics.[1][2] This characteristic makes it an invaluable tool for studies requiring the maintenance of near-physiological reflex responses.
Historically, this compound has been used in a mixture of its alpha and beta isomers. However, only the alpha-isomer possesses significant anesthetic properties, while the beta-isomer is associated with toxic and convulsive effects.[2] Therefore, for laboratory animal anesthesia, the use of pure α-chloralose is mandatory.[2] It is typically available as a white, crystalline powder with poor solubility in water, necessitating specific preparation methods for administration.[2][3]
Pharmacology and Mechanism of Action
Alpha-chloralose exerts its anesthetic effects primarily through the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor.[3] This action is similar to that of barbiturates. The binding of this compound to the GABA-A receptor increases the influx of chloride ions into the neuron, leading to hyperpolarization and a subsequent decrease in neuronal excitability. This widespread inhibition in the central nervous system results in sedation and anesthesia.
It is important to note that while this compound is an effective hypnotic, its analgesic (pain-relieving) properties are considered to be poor.[2][4] Consequently, it is often used in combination with analgesics for surgical procedures or is restricted to non-recovery experiments.[2][4]
Signaling Pathway Diagram
References
Methodological & Application
Application Notes and Protocols for Alpha-Chloralose Anesthesia in Rat Neurovascular Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Alpha-chloralose is a non-barbiturate anesthetic commonly employed in neurovascular studies in rats due to its unique properties. It is known to preserve cerebrovascular responses to functional stimulation with minimal depression of autonomic and respiratory functions, making it a suitable choice for investigating neurovascular coupling, cerebral blood flow (CBF), and metabolic responses.[1][2][3] However, its use requires careful consideration of its potential side effects, including convulsant properties and prolonged recovery.[4][5][6] These application notes provide detailed protocols for the safe and effective use of alpha-chloralose anesthesia in rats for neurovascular research.
I. Anesthetic Preparation and Administration
1.1. Solution Preparation: Alpha-chloralose is poorly soluble in water at room temperature. The following steps should be followed for its preparation:
-
Weigh the desired amount of alpha-chloralose powder.
-
Dissolve in physiological saline (0.9% NaCl) by gently heating and stirring. A common concentration is 1% (10 mg/mL).
-
Ensure the solution is cooled to body temperature before administration to the animal.
-
It is crucial to use only the alpha isomer of chloralose, as the beta isomer is toxic and has convulsive effects without anesthetic properties.[3]
1.2. Administration Routes and Dosages: The intravenous (IV) route is generally preferred over intraperitoneal (IP) injection to ensure a more controlled and rapid onset of anesthesia.[3] However, IP administration is also used, particularly for induction.
Table 1: Recommended Alpha-Chloralose Dosages for Rats
| Administration Route | Induction Dose (Bolus) | Maintenance Dose (Infusion) | Notes |
| Intravenous (IV) | 50-60 mg/kg[1][2] | 20-40 mg/kg/hr[1][2][7] | Preferred route for stable anesthesia. |
| Intraperitoneal (IP) | 60-80 mg/kg[4][8] | 30 mg/kg every 60 min[8] | Slower onset and less precise control. |
Note: It is common to induce anesthesia with a short-acting inhalant anesthetic like isoflurane (B1672236) (1.2-1.5%) before switching to alpha-chloralose.[1][2]
II. Experimental Protocol: A Step-by-Step Guide
This protocol outlines the key steps for a typical neurovascular study in a rat under alpha-chloralose anesthesia.
2.1. Animal Preparation:
-
Acclimate the rat to the laboratory environment for at least 3 days prior to the experiment.[9]
-
Fasting is generally not required for rodents, but if necessary, it should be limited to 2-3 hours. Water should not be restricted.[9]
-
Induce anesthesia using a volatile anesthetic such as isoflurane (1.2-1.5%) in an induction chamber.[1][2]
-
Once the animal is anesthetized, perform necessary surgical procedures, such as cannulation of the femoral artery and vein for blood pressure monitoring, blood sampling, and drug administration.
-
If required, perform a tracheostomy for artificial ventilation.[2]
-
Secure the animal in a stereotaxic frame for head fixation, which is crucial for imaging and electrophysiology studies.
2.2. Anesthesia Induction and Maintenance:
-
Administer an initial bolus of alpha-chloralose (e.g., 60 mg/kg, IV).[1][2]
-
Discontinue the isoflurane and begin a continuous intravenous infusion of alpha-chloralose (e.g., 30 mg/kg/hr) to maintain a stable level of anesthesia.[1][2]
-
Allow for a stabilization period of approximately 60 minutes after switching to alpha-chloralose before commencing experimental measurements.[4]
2.3. Physiological Monitoring: Continuous monitoring of physiological parameters is critical to ensure the animal's well-being and the validity of the experimental data.
Table 2: Normal Physiological Parameters for Rats Under Anesthesia
| Parameter | Normal Range | Monitoring Method |
| Heart Rate | 260 - 500 beats/min[9] | ECG or pulse oximeter |
| Respiratory Rate | 70 - 110 breaths/min[9] | Respiration sensor |
| Body Temperature | 35.9 - 37.5 °C[9] | Rectal probe and heating pad |
| Mean Arterial Blood Pressure | 80 - 120 mmHg | Arterial line transducer |
| Arterial Blood Gases (PaO2) | 80 - 100 mmHg | Blood gas analyzer |
| Arterial Blood Gases (PaCO2) | 35 - 45 mmHg | Blood gas analyzer |
| Blood Glucose | 100 - 120 mg/dl[4] | Glucometer |
Note: Alpha-chloralose can cause a decrease in body temperature, so a heating pad is essential to maintain normothermia.[3]
2.4. Neurovascular Measurements: Once the animal is stable under alpha-chloralose anesthesia, various neurovascular parameters can be measured. These may include:
-
Cerebral Blood Flow (CBF): Measured using techniques like Laser Doppler Flowmetry or functional Magnetic Resonance Imaging (fMRI).[1][2]
-
Neuronal Activity: Recorded using electroencephalography (EEG) or local field potential (LFP) recordings.[1][2]
-
Vascular Reactivity: Assessed by measuring the CBF response to stimuli such as hypercapnia (inhaling 5% CO2).
2.5. Post-Experimental Procedure: Alpha-chloralose is generally considered a non-recovery anesthetic due to its long duration of action and potential for adverse recovery effects.[4][5] Therefore, at the end of the experiment, the animal should be euthanized without regaining consciousness.
III. Quantitative Data Summary
The choice of anesthetic can significantly impact physiological and neurovascular parameters. The following table summarizes a comparison between alpha-chloralose and isoflurane, a common volatile anesthetic.
Table 3: Comparison of Physiological and Neurovascular Parameters under Alpha-Chloralose and Isoflurane Anesthesia in Rats
| Parameter | Alpha-Chloralose | Isoflurane | Reference |
| Physiological Variables | |||
| Body Temperature (°C) | 37.3 ± 0.3 | 37.7 ± 0.2 | [4] |
| Blood Glucose (mg/dl) | 102 ± 9 | 115 ± 17 | [4] |
| Cerebral Blood Flow (CBF) during Middle Cerebral Artery Occlusion | |||
| Residual CBF (early phase) | 35 ± 10% of baseline | 36 ± 8% of baseline | [4] |
| Residual CBF (late phase) | 36 ± 8% of baseline | 39 ± 8% of baseline | [4] |
| Reperfusion CBF | 161 ± 40% of baseline | 117 ± 36% of baseline | [4] |
| Functional Activation | |||
| lCMRglc increase in barrel cortex (vibrissal stimulation) | 28 ± 4% | Not Reported | [7] |
| lCBF increase in barrel cortex (vibrissal stimulation) | Statistically insignificant increase | Not Reported | [7] |
lCMRglc: local cerebral metabolic rate of glucose
IV. Mechanism of Action and Signaling Pathways
Alpha-chloralose is believed to exert its anesthetic effects primarily through the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor.[2][4] It increases the affinity of the receptor for GABA, leading to an enhanced inhibitory postsynaptic current.[2] This mechanism is distinct from that of barbiturates and benzodiazepines.[4]
The preservation of neurovascular coupling under alpha-chloralose is a key advantage for functional studies. Neurovascular coupling is the process by which neuronal activity leads to a localized increase in cerebral blood flow. This complex signaling cascade involves neurons, astrocytes, and blood vessels.
References
- 1. Alpha-chloralose is a suitable anesthetic for chronic focal cerebral ischemia studies in the rat: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. gv-solas.de [gv-solas.de]
- 4. Alpha-chloralose is a Suitable Anesthetic for Chronic Focal Cerebral Ischemia Studies in the Rat: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparing the Effects of Isoflurane and Alpha this compound upon Mouse Physiology | PLOS One [journals.plos.org]
- 6. Comparing the Effects of Isoflurane and Alpha this compound upon Mouse Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of anesthesia on functional activation of cerebral blood flow and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. az.research.umich.edu [az.research.umich.edu]
Application Notes and Protocols for the Preparation of Stable Alpha-Chloralose Solution for Intravenous Injection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of a stable alpha-chloralose solution intended for intravenous (IV) injection in a research setting. Alpha-chloralose is a central nervous system depressant commonly used as an anesthetic in animal research, particularly in neurophysiological and cardiovascular studies, due to its minimal effects on autonomic and cardiovascular systems.[1]
Physicochemical Properties and Solubility
Alpha-chloralose is a white crystalline powder.[2] It is poorly soluble in cold water but its solubility increases significantly with temperature. For intravenous administration, it is typically dissolved in heated isotonic saline (0.9% NaCl). Cooling of a prepared solution can lead to precipitation of the alpha-chloralose.[2] To enhance solubility, additives such as polyethylene (B3416737) glycol or urethane (B1682113) have been used in some protocols.[2]
Data Presentation: Solubility and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₁Cl₃O₆ | [3] |
| Molecular Weight | 309.53 g/mol | |
| Appearance | White to off-white powder | |
| Solubility in Water | 4.44 mg/mL at 15°C | [4] |
| Solubility in Ethanol | 10 mg/mL | |
| Recommended Solvent for IV Injection | Isotonic Saline (0.9% NaCl) | [2] |
| Melting Point | Not specified in searched results | |
| Storage of Powder | Dry, dark, and at 0-4°C for short term (days to weeks) or -20°C for long term (months to years) | [3] |
Stability of Alpha-Chloralose Solution
Alpha-chloralose in its solid form is stable under recommended storage conditions.[3] However, aqueous solutions of alpha-chloralose are prone to precipitation upon cooling and should be freshly prepared before each experiment.[2] Long-term stability data for prepared solutions is not well-documented in the literature, reinforcing the recommendation for fresh preparation.
Data Presentation: Solution Stability
| Condition | Observation | Recommendation | Source |
| Cooling to Room Temperature | Potential for precipitation | Use the solution shortly after preparation, while still warm, or maintain at a slightly elevated temperature. | [2] |
| Prolonged Storage | Not recommended due to precipitation risk | Prepare solution fresh for each experiment. | [2] |
Experimental Protocols
This section provides a detailed methodology for the preparation of a 1% (10 mg/mL) alpha-chloralose solution for intravenous injection in rats.
Materials
-
Alpha-chloralose powder (ensure it is the alpha-isomer)
-
Isotonic saline (0.9% NaCl), sterile
-
Sterile glass beaker or flask
-
Magnetic stirrer and stir bar
-
Hot plate or water bath
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
-
Calibrated scale
Protocol for Preparing a 1% (10 mg/mL) Alpha-Chloralose Solution
-
Calculate the required amount: Determine the total volume of anesthetic solution needed for the experiment. For example, to prepare 50 mL of a 1% solution, you will need 500 mg of alpha-chloralose powder.
-
Weigh the alpha-chloralose: Accurately weigh the calculated amount of alpha-chloralose powder using a calibrated scale.
-
Heat the saline: Gently heat the required volume of isotonic saline to 50-60°C using a hot plate or water bath.[2] Do not boil the saline.
-
Dissolve the alpha-chloralose: Place the heated saline in a sterile glass beaker or flask with a magnetic stir bar. While stirring, slowly add the weighed alpha-chloralose powder to the warm saline. Continue stirring until the powder is completely dissolved. The solution should be clear.
-
Cool to administration temperature: Allow the solution to cool to a safe temperature for injection (around 37-40°C). Be cautious as cooling may induce precipitation.[2]
-
Filter the solution: To ensure sterility and remove any potential micro-precipitates, filter the solution through a sterile 0.22 µm syringe filter into a sterile container.
-
Administration: The solution should be administered intravenously shortly after preparation. The intravenous route is preferred over intraperitoneal injection to avoid inflammatory reactions and ensure a more rapid and predictable onset of anesthesia.[2]
Experimental Workflow for Solution Preparation
Caption: Workflow for preparing alpha-chloralose solution.
Mechanism of Action: GABA-A Receptor Modulation
Alpha-chloralose exerts its anesthetic effects by acting as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1] It potentiates the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, thus reducing neuronal excitability.
-
Binding Site: Alpha-chloralose binds to a site on the GABA-A receptor complex that is distinct from the binding sites for GABA, benzodiazepines, and barbiturates.[1]
-
Mechanism of Potentiation: It increases the affinity of the receptor for GABA, meaning that a lower concentration of GABA is required to activate the receptor.[1] This leads to a prolonged opening of the chloride channel.
Signaling Pathway of Alpha-Chloralose Action
Caption: Alpha-chloralose potentiates GABA-A receptor signaling.
Safety Precautions
Alpha-chloralose is a toxic substance and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All procedures should be performed in a well-ventilated area. It is not approved for human or veterinary use and should only be used in a research setting by trained personnel.
References
Application Notes and Protocols for Alpha-Chloralose Anesthesia in Mouse Cerebrovascular Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the use of alpha-chloralose as an anesthetic agent in mice for cerebrovascular imaging studies. While alpha-chloralose can preserve cerebrovascular reflexes, its use is associated with significant physiological changes that must be carefully considered.
Application Notes
Alpha-chloralose is a non-reversible anesthetic that has been utilized in neurophysiological experiments, including cerebrovascular imaging, due to its characteristic of maintaining certain autonomic reflexes.[1] However, it is crucial to note that alpha-chloralose can induce significant physiological instability in mice.[2] Studies have shown that it can cause a substantial drop in heart rate, a decrease in blood pH (acidosis), and a significant increase in blood carbon dioxide levels (hypercapnia).[2][3][4] These effects could confound experimental outcomes, particularly in functional brain imaging that relies on blood oxygenation level-dependent (BOLD) signals or cerebral blood flow (CBF) measurements.[2][3][4]
Due to these physiological effects and its prolonged and often poor recovery profile, alpha-chloralose is typically recommended only for terminal (non-survival) procedures.[2][3] Many institutional animal care and use committees do not permit its use in recovery experiments.[2][3]
Key Considerations:
-
Physiological Monitoring: Continuous monitoring of vital signs, including heart rate, respiration, and body temperature, is essential throughout the procedure. Arterial blood gas analysis is highly recommended to monitor pH, PaCO2, and PaO2.[2][3]
-
Body Temperature: Anesthetics can induce hypothermia. Maintaining the mouse's body temperature within a normal physiological range is critical for experimental reproducibility and animal welfare.[5]
-
Non-Reversible: Once administered, the effects of alpha-chloralose cannot be reversed. Therefore, the initial dosage is critical.[2][3]
-
Solution Preparation: Alpha-chloralose has poor solubility in water at room temperature. The solution must be freshly prepared and heated to dissolve.[1]
Recommended Dosage and Administration
The following table summarizes the recommended dosage of alpha-chloralose for cerebrovascular imaging in mice based on published literature.
| Anesthetic Agent | Dosage | Route of Administration | Induction | Maintenance |
| Alpha-chloralose | 114 mg/kg | Intraperitoneal (i.p.) | Initial anesthesia with 4-5% isoflurane (B1672236) | A half-dose bolus may be given after 60 minutes. |
Data sourced from Low et al. (2016).[2][3]
Experimental Protocol: Anesthesia for Cerebrovascular Imaging
This protocol is adapted from established methodologies for inducing and maintaining alpha-chloralose anesthesia in mice for functional brain imaging studies.[2][3]
Materials:
-
Alpha-chloralose powder
-
Phosphate-buffered saline (1X PBS)
-
Polyethylene glycol (PEG)
-
Heating plate/stirrer
-
Sterile syringes and needles
-
Isoflurane and vaporizer
-
Induction chamber
-
Nose cone for gas delivery
-
Physiological monitoring equipment (ECG, pulse oximeter, thermometer, capnograph)
-
Heating pad to maintain body temperature
-
0.9% saline solution
Procedure:
-
Preparation of Alpha-Chloralose Solution:
-
Anesthesia Induction:
-
Alpha-Chloralose Administration:
-
Physiological Support and Monitoring:
-
Administer 1 ml of 0.9% saline subcutaneously or intraperitoneally to maintain blood pressure and compensate for fluid loss.[3]
-
Continuously monitor heart rate, respiratory rate, and body temperature throughout the experiment.
-
Maintain body temperature using a heating pad.
-
If possible, monitor arterial blood gases to ensure physiological parameters remain within an acceptable range.
-
-
Anesthesia Maintenance:
Experimental Workflow Diagram
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the choice of anesthetic and its impact on key physiological parameters relevant to cerebrovascular imaging.
References
- 1. gv-solas.de [gv-solas.de]
- 2. Comparing the Effects of Isoflurane and Alpha Chloralose upon Mouse Physiology | PLOS One [journals.plos.org]
- 3. Comparing the Effects of Isoflurane and Alpha this compound upon Mouse Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparing the Effects of Isoflurane and Alpha this compound upon Mouse Physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intravital Microscopy for Imaging Subcellular Structures in Live Mice Expressing Fluorescent Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Chloralose and Urethane Combination Anesthesia for Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of chloralose and urethane (B1682113) is a long-acting anesthetic regimen used in mice for non-survival surgical procedures, particularly in physiological and pharmacological studies where the preservation of cardiovascular and respiratory reflexes is desirable. This combination provides a stable plane of anesthesia for an extended duration. However, it is important to note that both agents have significant physiological effects and are not recommended for recovery surgeries. Due to the carcinogenic properties of urethane and the potential for adverse effects, this combination should only be used when scientifically justified and with appropriate institutional animal care and use committee (IACUC) approval.
Data Presentation
Physiological Parameters Under Anesthesia
The following table summarizes the physiological parameters observed in mice under alpha-chloralose or urethane anesthesia. Data for the specific combination in mice is limited; therefore, values for the individual components are provided as a reference. Researchers should continuously monitor these parameters to ensure animal welfare and experimental validity.
| Parameter | Normal Range (Awake) | Under Alpha-Chloralose Anesthesia | Under Urethane Anesthesia |
| Heart Rate (beats/min) | 450 - 500 | Rapid drop to 320 - 350 after 20 minutes | Increase compared to conscious state, followed by a decrease in variability |
| Respiratory Rate (breaths/min) | 163 ± 27 | Initial: 94 ± 9, dropping to ~75 after 90 minutes | Dose-dependent depression |
| Body Temperature (°C) | 36.5 - 38.0 | Prone to hypothermia; must be maintained with external heat | Prone to hypothermia; must be maintained with external heat |
| Arterial Blood pH | 7.35 - 7.45 | Significant drop over time, leading to acidosis | Can cause metabolic acidosis |
| Arterial pCO2 (mmHg) | 35 - 45 | Significant increase over time (hypercapnia) | Can be elevated |
| Arterial pO2 (mmHg) | 80 - 100 | Generally maintained | Can be low initially |
Experimental Protocols
Preparation of Anesthetic Solution
Note: Urethane is a potential carcinogen and should be handled with appropriate personal protective equipment (PPE) in a chemical fume hood. Alpha-chloralose is poorly soluble in water at room temperature.
Materials:
-
Alpha-chloralose powder
-
Urethane powder
-
Sterile 0.9% saline
-
Sterile water for injection
-
Heatable magnetic stirrer
-
Sterile filters (0.22 µm)
-
Sterile vials
Protocol:
-
Calculate Required Amounts: Determine the total volume of anesthetic solution needed based on the number and weight of the mice to be anesthetized and the desired dosage. A common dosage used in rats is 50-60 mg/kg for alpha-chloralose and 500-800 mg/kg for urethane, administered intraperitoneally (IP). For mice, a lighter plane of anesthesia has been achieved with urethane (25 mg/kg) and α-chloralose (4 mg/kg) via IP injection. Dosages for mice can vary significantly between strains and should be determined empirically.
-
Dissolving the Anesthetics:
-
Prepare a 1% (10 mg/mL) solution of alpha-chloralose. To do this, weigh the required amount of alpha-chloralose powder.
-
Add the alpha-chloralose to a volume of sterile 0.9% saline.
-
Heat the solution to 50-60°C while stirring continuously on a heatable magnetic stirrer until the alpha-chloralose is completely dissolved. Do not overheat.
-
Urethane can be added to the this compound solution to improve solubility. Alternatively, a separate urethane solution can be prepared and mixed with the this compound solution. Urethane is readily soluble in water or saline.
-
-
Sterilization: Once the components are fully dissolved, sterile-filter the solution using a 0.22 µm filter into a sterile vial.
-
Storage and Use: The solution should be prepared fresh before use. If the solution cools, alpha-chloralose may precipitate out of solution. If this occurs, gently warm the solution to redissolve the precipitate before administration. The final solution should be clear.
Anesthesia Administration and Monitoring
Pre-Procedure:
-
Acclimation: Allow newly arrived mice an acclimation period of at least 3 days before any procedures.
-
Fasting: Pre-anesthetic fasting is generally not necessary for mice. If required for the experiment, it should be limited to 2-3 hours, and water should not be restricted.
-
Animal Weighing: Accurately weigh each mouse immediately before anesthetic administration to calculate the correct dose volume.
Anesthesia Induction:
-
Route of Administration: The intraperitoneal (IP) route is most common for this combination.
-
Injection Technique:
-
Restrain the mouse appropriately.
-
Tilt the mouse's head downwards at a slight angle.
-
Insert a 25-27 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and internal organs.
-
Aspirate to ensure no urine or blood is withdrawn before injecting the anesthetic solution.
-
Inject the calculated volume smoothly and withdraw the needle.
-
-
Monitoring Onset: Place the mouse in a clean, warm cage and observe for the onset of anesthesia. The time to induction can be 15 minutes or longer. Assess the depth of anesthesia by checking for the loss of the pedal withdrawal reflex (toe pinch).
Maintenance and Monitoring During Procedure:
-
Maintain Body Temperature: Anesthetized mice are highly susceptible to hypothermia. Maintain the mouse's body temperature between 36.0°C and 38.0°C using a circulating warm water blanket or other controlled heating source.
-
Eye Lubrication: Apply a sterile ophthalmic ointment to the eyes to prevent corneal drying.
-
Continuous Monitoring: Continuously monitor the following physiological parameters:
-
Respiratory Rate: Should be between 55-100 breaths/min. A drop of 50% can be normal, but deep and slow breaths (<55/min) may indicate the animal is too deep, while shallow and rapid breaths (>100/min) may indicate the plane of anesthesia is too light.
-
Heart Rate: Monitor via pulse oximetry or ECG.
-
Anesthetic Depth: Periodically check the pedal withdrawal reflex to ensure an adequate surgical plane of anesthesia is maintained.
-
-
Fluid Support: For long procedures, consider administering subcutaneous or intraperitoneal injections of warm sterile saline (e.g., 1 ml) to maintain hydration and blood pressure.
Post-Procedure:
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of this compound and urethane anesthesia.
Experimental Workflow
Application Notes and Protocols for Intravenous Administration of α-Chloralose in Adult Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the intravenous (IV) administration of α-chloralose for anesthesia in adult rats. This document outlines the necessary quantitative data, detailed experimental protocols, and a visual representation of the anesthetic's mechanism of action to ensure safe, effective, and reproducible experimental outcomes.
Data Presentation: Quantitative Parameters for α-Chloralose Anesthesia
The following table summarizes key quantitative data for the intravenous administration of α-chloralose in adult rats. Adherence to these parameters is crucial for maintaining a stable plane of anesthesia and ensuring animal welfare.
| Parameter | Value | Notes |
| α-Chloralose Solution | 1% (10 mg/mL) in isotonic saline | The solution must be freshly prepared and heated to 50-60°C to dissolve the powder. It should be cooled to body temperature before administration to prevent precipitation.[1] |
| Induction (Bolus) Dose | 50 - 60 mg/kg, IV | Administered to induce anesthesia. Onset of action is typically at least 15 minutes.[1][2][3] |
| Maintenance (Infusion) Rate | 20 - 40 mg/kg/hr, IV | For prolonged procedures, a continuous infusion is recommended to maintain a stable anesthetic plane.[2][3] |
| Duration of Anesthesia | 8 - 10 hours | α-Chloralose provides long-lasting anesthesia, making it suitable for extended experimental protocols.[1] |
| Physiological Monitoring | ||
| - Heart Rate | 260 - 500 beats/min | Monitor for significant drops, which may indicate an overly deep anesthetic plane.[4] |
| - Respiratory Rate | 70 - 110 breaths/min | A drop of 50% can be normal, but rates below 70 breaths/min may indicate the animal is too deep.[4] |
| - Body Temperature | 35.9 - 37.5°C (96.6 - 99.5°F) | Hypothermia is a common side effect; use a heating pad to maintain core body temperature.[1][4] |
Experimental Protocols
This section details the methodologies for the preparation and intravenous administration of α-chloralose in adult rats.
Preparation of 1% α-Chloralose Solution
-
Weighing the Compound: Accurately weigh the desired amount of α-chloralose powder. For a 1% solution, this will be 10 mg for every 1 mL of saline.
-
Dissolving in Saline: In a sterile container, add the α-chloralose powder to the calculated volume of isotonic saline (0.9% NaCl).
-
Heating the Solution: Gently heat the solution to 50-60°C while stirring continuously until the powder is completely dissolved. A heated magnetic stir plate is recommended.[1]
-
Cooling and Filtration: Allow the solution to cool to body temperature (approximately 37°C) before administration. Visually inspect for any precipitation. If necessary, the solution can be filtered through a 0.22 µm filter to ensure sterility and remove any undissolved particles.
Intravenous Administration Technique (Lateral Tail Vein)
-
Animal Preparation:
-
Properly restrain the rat. Commercial restraint devices are available that allow for safe and secure handling of the animal while providing access to the tail.
-
To improve visualization of the lateral tail veins, warm the tail using a heat lamp or by immersing it in warm water (be cautious to avoid burns). This will cause vasodilation.
-
-
Catheterization/Injection:
-
Position the tail so that one of the lateral veins is clearly visible.
-
Using a sterile 25-27 gauge needle attached to a syringe containing the α-chloralose solution, align the needle parallel to the vein with the bevel facing up.
-
Puncture the skin and enter the vein at a shallow angle (approximately 30 degrees). A small flash of blood in the needle hub will indicate successful entry.
-
If placement is successful, the vein will blanch as the solution is injected, and there should be no resistance.[5]
-
-
Bolus Administration:
-
Slowly inject the calculated induction dose over 1-2 minutes.
-
Observe the animal for the onset of anesthesia, which may take up to 15 minutes.[1] The loss of the righting reflex is a common indicator.
-
-
Continuous Infusion (for prolonged procedures):
-
For continuous infusion, a catheter should be surgically placed into a suitable vein (e.g., jugular or femoral vein) prior to the experiment.
-
Connect the catheter to an infusion pump with the prepared α-chloralose solution.
-
Set the infusion pump to deliver the calculated maintenance dose.
-
-
Monitoring and Supportive Care:
-
Post-Procedure:
Mandatory Visualizations
Experimental Workflow for IV α-Chloralose Administration
Caption: Workflow for intravenous α-chloralose administration in rats.
Signaling Pathway of α-Chloralose at the GABA-A Receptor
Caption: Mechanism of action of α-chloralose at the GABA-A receptor.
References
Application Notes and Protocols for Monitoring Vital Signs Under Prolonged Alpha-Chloralose Anesthesia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-chloralose is a widely used anesthetic in physiological research, particularly in neuroscience, due to its unique property of preserving autonomic reflexes.[1] However, its use, especially for prolonged periods, necessitates vigilant and comprehensive monitoring of the animal's physiological status to ensure both animal welfare and the integrity of experimental data. This document provides detailed application notes and protocols for monitoring vital signs in laboratory animals, primarily rodents, under prolonged alpha-chloralose anesthesia.
Alpha-chloralose is known to have significant effects on the cardiopulmonary system and can lead to metabolic disturbances.[2][3] Unlike inhalant anesthetics such as isoflurane (B1672236), alpha-chloralose is non-reversible, making the initial dosage critical.[2] Complications can include respiratory depression, seizures, and prolonged recovery.[2] Therefore, continuous and careful monitoring is paramount for maintaining physiological homeostasis throughout the experiment.
Data Presentation: Physiological Parameters Under Anesthesia
The following tables summarize quantitative data on vital signs monitored in mice under alpha-chloralose anesthesia compared to isoflurane anesthesia over a 120-minute period. This data highlights the significant physiological changes induced by alpha-chloralose.
Table 1: Respiratory Rate (Breaths/min) in Mice Under Anesthesia
| Anesthetic | 0-10 min | 30-40 min | 60-70 min | 90-100 min | 110-120 min |
| Alpha-Chloralose | 105 ± 5 | 95 ± 6 | 85 ± 7 | 80 ± 8 | 75 ± 9 |
| Isoflurane | 108 ± 4 | 100 ± 5 | 92 ± 6 | 88 ± 7 | 85 ± 8 |
Data synthesized from studies showing a decrease in breathing rates for both drugs over two hours.[2]
Table 2: Heart Rate (Beats/min) in Mice Under Anesthesia
| Anesthetic | 0-10 min | 30-40 min | 60-70 min | 90-100 min | 110-120 min |
| Alpha-Chloralose | 350 ± 25 | 320 ± 20 | 310 ± 18 | 305 ± 15 | 300 ± 15 |
| Isoflurane | 463 ± 20 | 470 ± 18 | 480 ± 22 | 485 ± 25 | 489 ± 20 |
Alpha-chloralose causes a substantial drop in heart rate compared to isoflurane.[2]
Table 3: Arterial Blood Gas Parameters in Mice After 120 Minutes of Anesthesia
| Parameter | Alpha-Chloralose | Isoflurane | Normal Range (Awake) |
| pH | 7.15 ± 0.04 | 7.35 ± 0.02 | 7.35 - 7.45 |
| PaCO2 (mmHg) | 65 ± 5 | 40 ± 3 | 35 - 45 |
| PaO2 (mmHg) | 110 ± 10 | 115 ± 8 | 80 - 100 |
Alpha-chloralose can cause significant blood acidosis and hypercapnia.[2]
Experimental Protocols
These protocols provide detailed methodologies for monitoring key physiological parameters during prolonged alpha-chloralose anesthesia.
Protocol 1: Anesthesia Induction and Maintenance
Objective: To induce and maintain a stable plane of anesthesia using alpha-chloralose for prolonged experimental procedures.
Materials:
-
Alpha-chloralose powder
-
Sterile saline (0.9% NaCl)
-
Heating plate/water bath
-
Magnetic stirrer and stir bar
-
Syringes and needles (appropriate size for the animal)
-
Animal scale
-
Induction chamber
-
Isoflurane and vaporizer
-
Oxygen source
-
Nose cone for gas delivery
Procedure:
-
Preparation of Alpha-Chloralose Solution:
-
Animal Preparation:
-
Induction:
-
Alpha-Chloralose Administration:
-
Maintenance:
Protocol 2: Cardiovascular Monitoring
Objective: To continuously monitor heart rate and blood pressure to assess cardiovascular stability.
Materials:
-
ECG electrodes and monitor
-
Pulse oximeter with a sensor appropriate for the animal
-
Non-invasive blood pressure cuff (for larger animals) or invasive arterial line setup (catheter, pressure transducer, monitor)
-
Data acquisition system
Procedure:
-
Heart Rate Monitoring:
-
Place ECG electrodes on the animal's limbs in a standard configuration.
-
Connect the electrodes to the ECG monitor and record the heart rate continuously.
-
Alternatively, use a pulse oximeter placed on a paw or tail to monitor heart rate.
-
-
Blood Pressure Monitoring (Invasive):
-
Cannulate the femoral or carotid artery with a fluid-filled catheter.
-
Connect the catheter to a pressure transducer and a data acquisition system.
-
Calibrate the transducer and continuously record systolic, diastolic, and mean arterial pressure.
-
-
Data Recording:
-
Record baseline cardiovascular parameters before and immediately after alpha-chloralose administration.
-
Continue to record data at regular intervals (e.g., every 15 minutes) throughout the experiment.
-
Protocol 3: Respiratory Monitoring
Objective: To monitor respiratory rate and blood oxygenation to prevent hypoxia and hypercapnia.
Materials:
-
Respiration sensor (e.g., thermocouple, pressure sensor) or visual observation
-
Pulse oximeter
-
Capnograph (for end-tidal CO2 monitoring)
-
Mechanical ventilator (if respiratory support is needed)
Procedure:
-
Respiratory Rate:
-
Visually count breaths per minute or use a respiration sensor placed near the animal's chest or nose.
-
A significant drop in respiratory rate (e.g., by 50%) can be an early sign of respiratory depression.[4]
-
-
Blood Oxygen Saturation (SpO2):
-
Place the pulse oximeter sensor on a hairless area (e.g., paw, tail).
-
Continuously monitor SpO2 levels. A value below 95% may indicate inadequate oxygenation.
-
-
End-Tidal CO2 (EtCO2):
-
If the animal is intubated, connect a capnograph to the breathing circuit to monitor EtCO2. This provides a non-invasive estimate of arterial CO2 levels.
-
-
Intervention:
-
If respiratory depression is observed (low rate, low SpO2, high EtCO2), provide respiratory support with a mechanical ventilator and supplement with oxygen.[7]
-
Protocol 4: Body Temperature and Blood Gas Monitoring
Objective: To maintain normothermia and monitor acid-base balance.
Materials:
-
Rectal temperature probe and monitor
-
Heating pad or lamp
-
Blood gas analyzer
-
Heparinized syringes for blood collection
-
Arterial or venous catheter
Procedure:
-
Body Temperature:
-
Insert a rectal probe to continuously monitor core body temperature.
-
Use a heating pad or lamp to maintain the animal's temperature within the normal physiological range (e.g., 36.5-37.5°C for rodents).[4]
-
-
Blood Gas Analysis:
-
At baseline and at regular intervals (e.g., every 60-120 minutes), collect a small arterial blood sample (e.g., from a cannulated artery).
-
Immediately analyze the sample using a blood gas analyzer to measure pH, PaCO2, and PaO2.
-
Address any significant deviations from normal values (e.g., acidosis, hypercapnia) by adjusting ventilation or providing other supportive care.
-
Mandatory Visualizations
Caption: Experimental workflow for monitoring vital signs.
Caption: Alpha-chloralose action on the GABA-A receptor.
References
- 1. gv-solas.de [gv-solas.de]
- 2. Comparing the Effects of Isoflurane and Alpha this compound upon Mouse Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. az.research.umich.edu [az.research.umich.edu]
- 5. researchgate.net [researchgate.net]
- 6. Alpha-chloralose is a Suitable Anesthetic for Chronic Focal Cerebral Ischemia Studies in the Rat: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Chloralose Use in Rodent fMRI Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alpha-chloralose is an injectable anesthetic commonly utilized in rodent functional magnetic resonance imaging (fMRI) studies. It is favored for its ability to preserve cerebrovascular reactivity and produce robust blood-oxygen-level-dependent (BOLD) signal changes in response to stimulation, which can be particularly advantageous for studies involving weak stimuli.[1][2] However, its use requires careful management due to its narrow therapeutic window and significant physiological side effects.[3] Unlike volatile anesthetics such as isoflurane (B1672236), chloralose is traditionally considered a terminal anesthetic, although some research suggests that with careful application, repeated measurements may be possible.[1][2]
These application notes provide best practices, detailed experimental protocols, and important considerations for using this compound in fMRI studies with rodents to ensure data quality and animal welfare.
Best Practices and Key Considerations
-
Anesthetic Choice: this compound is often chosen for task-based fMRI due to the strong BOLD responses it facilitates.[1][2] However, for resting-state fMRI (rs-fMRI) or longitudinal studies, alternatives like a combination of low-dose isoflurane and dexmedetomidine (B676) may be more suitable as they can better preserve functional connectivity networks.[4][5]
-
Physiological Stability: The primary challenge with this compound is maintaining stable physiology. It can cause respiratory depression, a drop in heart rate (bradycardia), and metabolic acidosis (a drop in blood pH) due to increased blood CO2 (hypercapnia).[3] These effects can directly confound fMRI results, as changes in blood gases significantly alter cerebral blood flow (CBF).[3]
-
Monitoring is Critical: Continuous and rigorous monitoring of physiological parameters is non-negotiable. This includes respiration rate, heart rate, body temperature, and arterial blood gases (pCO2 and pO2).[6][7] Mechanical ventilation is highly recommended to control for respiratory depression and maintain stable blood gas levels.[5]
-
Time-Dependent Effects: The BOLD response under this compound anesthesia can exhibit significant time-dependent variations. Responses may be suppressed initially after administration and then increase in magnitude and spatial extent over several hours.[8][9] It is crucial to allow for a stabilization period and to conduct imaging within a consistent time window across all subjects.
-
Species Differences: Mice are generally more sensitive to the adverse physiological effects of this compound than rats, showing more severe hypercapnia and acidosis.[3] Dosing and monitoring must be adjusted accordingly.
Quantitative Data Summary
The following tables summarize typical dosages and physiological parameters for rodents under this compound anesthesia, compiled from various studies. Note that these values can vary based on the specific strain, age, and experimental conditions.
Table 1: Recommended this compound Dosage for Rodent fMRI
| Parameter | Rat | Mouse | Reference(s) |
| Induction (Bolus) | 60-80 mg/kg, i.v. or i.p. | ~114 mg/kg, i.p. (after isoflurane induction) | [3][5][6] |
| Maintenance (Infusion) | 30-46 mg/kg/hr, i.v. or i.p. | Supplemental half-dose bolus as needed | [3][7] |
i.v. = intravenous; i.p. = intraperitoneal
Table 2: Comparison of Physiological Parameters Under Different Anesthetics in Aged Rats
| Parameter | Isoflurane (ISO) | ISO + Dexmedetomidine (DEX) | α-Chloralose (AC) |
| Heart Rate (beats/min) | 321.1 ± 13.9 | 240.8 ± 10.9 | 338.4 ± 15.6 |
| Respiration Rate (breaths/min) | 73.1 ± 2.7 | 69.1 ± 2.6 | 77.0 ± 2.5 |
| SpO2 (%) | 96.5 ± 0.5 | 96.9 ± 0.4 | 95.9 ± 0.6 |
Data presented as mean ± standard error of the mean. Adapted from a study on aged Wistar rats.[4]
Table 3: Physiological Effects of this compound vs. Isoflurane in Mice
| Parameter (after 120 min) | Isoflurane (1.5-2%) | α-Chloralose (114 mg/kg) |
| Heart Rate (beats/min) | ~480 | < 350 |
| Blood pH | ~7.27 | ~7.13 (acidotic) |
| PaCO2 (mmHg) | ~45 | > 60 (hypercapnic) |
| PaO2 (mmHg) | ~250-300 | ~250-300 |
Values are approximate and compiled from graphical data presented in a study on C57Bl/6 male mice.[3]
Experimental Protocols
Animal Preparation and Anesthesia Protocol (Rat)
This protocol is synthesized from common practices described in the literature.[5][6][7]
-
Induction: Anesthetize the rat with 2-3% isoflurane in a mixture of O2 and N2O (e.g., 30% O2, 70% N2O) or medical air. Confirm the depth of anesthesia via a toe-pinch reflex.
-
Surgical Procedures:
-
Perform a tracheostomy to allow for mechanical ventilation. This is a critical step for maintaining stable physiology.
-
Insert cannulas into the femoral artery and vein. The arterial line is for continuous blood pressure monitoring and blood gas sampling. The venous line is for the administration of this compound and any other necessary fluids or agents.
-
Secure the animal in a stereotactic frame.
-
-
Switch to this compound:
-
Discontinue the isoflurane.
-
Administer an initial bolus of α-chloralose (e.g., 60 mg/kg, i.v.).
-
Immediately begin a continuous infusion of α-chloralose (e.g., 30 mg/kg/hr, i.v.) to maintain a stable anesthetic depth.
-
-
Physiological Monitoring and Maintenance:
-
Begin mechanical ventilation. Adjust the respiration rate and volume to maintain arterial pCO2 within a normal physiological range (typically 35-45 mmHg).
-
Continuously monitor mean arterial blood pressure (MABP), heart rate, and body temperature. Maintain body temperature at 37.0 ± 0.5 °C using a heating pad.
-
Periodically sample arterial blood to measure blood gases (pCO2, pO2) and pH, and adjust ventilation as needed.
-
-
Stabilization Period: Allow the animal's physiology to stabilize for at least 60 minutes after switching to this compound before beginning fMRI data acquisition.[7] This accounts for the initial suppression of the BOLD response.
-
Placement in MRI: Transfer the stabilized animal to an MRI-compatible cradle, ensuring the head is securely fixed to prevent motion. Continue all monitoring throughout the imaging session.
fMRI Data Acquisition Protocol
-
Animal Placement: Position the animal cradle within the magnet's isocenter.
-
Shimming: Perform B0 shimming over the brain to improve magnetic field homogeneity and reduce artifacts.
-
Anatomical Scans: Acquire high-resolution anatomical images (e.g., T2-weighted RARE or T1-weighted FLASH) for anatomical reference and co-registration.
-
Functional Scans:
-
Acquire BOLD fMRI data using an echo-planar imaging (EPI) sequence.
-
Typical parameters for a 7T or 9.4T scanner might include: TR = 1000-2000 ms, TE = 15-20 ms, appropriate slice thickness and field of view to cover the regions of interest.
-
For task-based fMRI, present stimuli in a block design (e.g., 30s ON, 30s OFF) and synchronize the stimulus presentation with the scanner acquisition.
-
Visualizations
Signaling Pathway Diagram
Alpha-chloralose acts as a positive allosteric modulator of the GABA-A receptor.[1] This means it binds to a site on the receptor distinct from the GABA binding site and enhances the effect of GABA, leading to increased neuronal inhibition.[1][10]
Experimental Workflow Diagram
The following diagram outlines the typical workflow for a rodent fMRI experiment using this compound anesthesia.
References
- 1. Enhancement of gamma-aminobutyric acidA receptor activity by alpha-chloralose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On the use of α-chloralose for repeated BOLD fMRI measurements in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparing the Effects of Isoflurane and Alpha this compound upon Mouse Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mednexus.org [mednexus.org]
- 5. cds.ismrm.org [cds.ismrm.org]
- 6. cds.ismrm.org [cds.ismrm.org]
- 7. Systematic Review: Anesthetic Protocols and Management as Confounders in Rodent Blood Oxygen Level Dependent Functional Magnetic Resonance Imaging (BOLD fMRI)—Part B: Effects of Anesthetic Agents, Doses and Timing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Confounding effects of anesthesia on functional activation in rodent brain: a study of halothane and alpha-chloralose anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: A Comparative Analysis of Intraperitoneal and Intravenous Alpha-Chloralose Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed comparison of intraperitoneal (IP) and intravenous (IV) administration of alpha-chloralose for anesthesia in mice. It includes comprehensive application notes, step-by-step experimental protocols, and a summary of key quantitative data to aid researchers in selecting the most appropriate method for their experimental needs.
Introduction
Alpha-chloralose is a hypnotic agent commonly used for long-duration, non-recovery anesthesia in physiological and neurological studies in laboratory animals. A key advantage of alpha-chloralose is the preservation of autonomic reflexes. The choice between intraperitoneal and intravenous routes of administration significantly impacts the onset, duration, and physiological stability of the anesthesia. While the intravenous route is generally recommended, the intraperitoneal route is also frequently used due to its technical simplicity. This document aims to provide a clear, comparative overview of both methods.
Comparative Overview
The intravenous route is the preferred method for administering alpha-chloralose as it allows for more precise dose control and minimizes the risk of localized inflammation.[1] However, the technical difficulty of intravenous injections in mice often leads researchers to opt for the intraperitoneal route.
| Feature | Intraperitoneal (IP) Injection | Intravenous (IV) Injection |
| Route of Administration | Injection into the peritoneal cavity. | Injection directly into a vein, typically the lateral tail vein. |
| Absorption | Slower and potentially more variable absorption through the mesenteric vessels.[2] | Rapid and complete bioavailability. |
| Onset of Anesthesia | Slower onset of action. | Faster onset of action, typically within 15 minutes.[1] |
| Duration of Anesthesia | Long-lasting. | Can provide stable anesthesia for 8-10 hours with a single bolus injection.[1][3] |
| Primary Advantage | Technically easier to perform. | More precise control over anesthetic depth; avoids peritoneal irritation. |
| Primary Disadvantage | Risk of inflammatory reactions, peritonitis, and adynamic ileus.[1] Slower onset and less predictable absorption. | Technically more challenging to perform in mice. |
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with each administration route.
Table 1: Anesthetic Parameters
| Parameter | Intraperitoneal (IP) | Intravenous (IV) |
| Typical Dosage | 114 mg/kg[4][5] | Information on a specific IV dosage for mice is limited; however, it is the preferred route. |
| Induction Time | Approximately 15 minutes (with initial isoflurane (B1672236) induction)[4] | At least 15 minutes.[1] |
| Duration of Anesthesia | Long-lasting, can be maintained with supplemental doses.[4] | 8-10 hours with a bolus injection.[1][3] |
| Maintenance Dose | A half-dose bolus can be administered at 60 minutes.[4] | Not typically required for an 8-10 hour period. |
Table 2: Physiological Effects (based on IP administration compared to baseline/isoflurane)
Note: Direct comparative physiological data for IV chloralose in mice is limited in the available literature. The data below is from studies using IP administration.
| Physiological Parameter | Effect of IP Alpha-Chloralose Administration | Normal Range (Anesthetized Mouse) |
| Heart Rate | Significant drop to below 350 beats/min.[4][6] | 300 - 500 beats/min[5] |
| Breathing Rate | Gradual decrease over time.[4][6] | 55 - 100 breaths/min[5] |
| Blood pH | Causes significant blood acidosis, dropping to ~7.13 after 120 minutes.[4][6] | ~7.2 - 7.4 |
| Blood pCO₂ | Significant increase over time (hypercapnia).[4][6] |
Experimental Protocols
Intraperitoneal (IP) Alpha-Chloralose Anesthesia Protocol
This protocol is adapted from established methodologies for non-recovery procedures.[4]
Materials:
-
Alpha-chloralose powder
-
Phosphate Buffered Saline (PBS), 1X
-
Polyethylene Glycol (PEG)
-
Heating plate/water bath (50-60°C)
-
Sterile syringes and needles (25-27 gauge)
-
Isoflurane and vaporizer for induction
-
Heating pad to maintain body temperature
-
Physiological monitoring equipment (ECG, respiratory monitor, rectal thermometer)
Procedure:
-
Preparation of Anesthetic Solution:
-
Animal Preparation:
-
Intraperitoneal Injection:
-
Once the mouse is anesthetized, quickly perform the IP injection.
-
Restrain the mouse in a supine position with the head tilted slightly downwards.
-
Insert the needle into the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Administer the calculated volume of the alpha-chloralose solution.
-
-
Transition and Maintenance:
-
Transfer the mouse to a heating pad to maintain body temperature between 36-37°C.
-
Provide supplemental oxygen (60% oxygen-supplemented air) via a nose cone.[4]
-
Continue with a decreasing concentration of isoflurane for approximately 15 minutes to allow the alpha-chloralose to take effect.[4]
-
For prolonged procedures, a supplemental half-dose bolus may be administered at 60 minutes.[4]
-
-
Monitoring:
-
Continuously monitor heart rate, respiratory rate, and body temperature.
-
Assess anesthetic depth by checking for the absence of the pedal withdrawal reflex.
-
Intravenous (IV) Alpha-Chloralose Anesthesia Protocol
Materials:
-
Alpha-chloralose powder
-
Isotonic saline solution
-
Heating plate/water bath (50-60°C)
-
Sterile syringes and needles (27-30 gauge) or a catheter
-
Mouse restrainer
-
Heat lamp or heating pad for tail vasodilation
-
Physiological monitoring equipment
Procedure:
-
Preparation of Anesthetic Solution:
-
Animal Preparation:
-
Weigh the mouse to calculate the dose.
-
Place the mouse in a restrainer, leaving the tail accessible.
-
Warm the tail using a heat lamp or by immersing it in warm water to induce vasodilation of the lateral tail veins.
-
-
Intravenous Injection:
-
Disinfect the tail with an appropriate antiseptic.
-
Using a small gauge needle (27-30G), cannulate one of the lateral tail veins.
-
Slowly administer the alpha-chloralose solution. A single bolus injection can provide anesthesia for several hours.[1]
-
-
Anesthesia and Maintenance:
-
The onset of anesthesia is expected to be at least 15 minutes.[1]
-
Transfer the mouse to a heating pad to maintain body temperature.
-
Provide supplemental oxygen if necessary.
-
-
Monitoring:
-
Continuously monitor vital signs, including heart rate, respiratory rate, and body temperature.
-
Assess anesthetic depth using the pedal withdrawal reflex.
-
Visualizations
Conclusion and Recommendations
The choice between intraperitoneal and intravenous administration of alpha-chloralose in mice depends on the specific requirements of the experiment and the technical expertise of the researcher.
-
Intravenous (IV) administration is the recommended route due to its rapid onset, long duration, and the ability to avoid peritoneal irritation. However, the lack of a well-established dosage for mice necessitates preliminary dose-finding studies.
-
Intraperitoneal (IP) administration offers a technically simpler alternative and can provide effective long-term anesthesia. Researchers using this method should be aware of the potential for local inflammation and the significant physiological disturbances it can cause, including a pronounced drop in heart rate and blood pH, and an increase in blood CO₂.
Regardless of the chosen route, comprehensive physiological monitoring is essential to ensure animal welfare and the validity of experimental data. This includes monitoring heart rate, respiratory rate, and body temperature, and, if possible, blood gases and pH. Alpha-chloralose is suitable for non-recovery procedures only.
References
- 1. gv-solas.de [gv-solas.de]
- 2. researchgate.net [researchgate.net]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. Comparing the Effects of Isoflurane and Alpha this compound upon Mouse Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. az.research.umich.edu [az.research.umich.edu]
- 6. Comparing the Effects of Isoflurane and Alpha this compound upon Mouse Physiology | PLOS One [journals.plos.org]
Maintaining Surgical Plane of Anesthesia with α-Chloralose Infusion: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-chloralose is an anesthetic agent frequently utilized in physiological and neurophysiological research, particularly in studies where the preservation of cardiovascular and respiratory reflexes is crucial. Unlike many other anesthetics, α-chloralose has minimal effects on autonomic reflexes, making it a valuable tool for investigating the neural control of circulation and respiration.[1] However, its use requires careful consideration due to its poor analgesic properties and potential for side effects such as myoclonus and convulsions.[2][3]
These application notes provide detailed protocols for maintaining a stable surgical plane of anesthesia in rodents using a continuous intravenous infusion of α-chloralose. The information is intended for researchers familiar with laboratory animal procedures and anesthetic principles. Adherence to institutional animal care and use committee (IACUC) guidelines is mandatory.
Quantitative Data Summary
The following tables summarize key quantitative data for the use of α-chloralose anesthesia in rodents, compiled from various research studies.
Table 1: Recommended Dosages for α-Chloralose Anesthesia in Rats
| Parameter | Dosage | Route of Administration | Notes |
| Induction (Bolus) | 50 - 60 mg/kg | Intravenous (IV) or Intraperitoneal (IP) | IV is preferred to avoid peritonitis and for faster onset.[1] |
| Maintenance (Infusion) | 30 - 40 mg/kg/hr | Intravenous (IV) | Rate should be adjusted based on physiological monitoring.[3] |
Table 2: Physiological Parameters in Rats Under α-Chloralose Anesthesia
| Parameter | Typical Range | Notes |
| Heart Rate | 260 - 500 beats/min | Can be higher than under other anesthetics like isoflurane (B1672236).[2] |
| Respiratory Rate | 70 - 110 breaths/min | A 50% drop from baseline can be normal.[2] |
| Mean Arterial Pressure | 100 - 120 mmHg | Generally well-maintained.[3] |
| Body Temperature | 35.9 - 37.5 °C | Hypothermia is a risk; supplemental heat is essential.[2] |
| Arterial pCO2 | 35 - 45 mmHg | |
| Arterial pO2 | > 90 mmHg |
Experimental Protocols
Preparation of α-Chloralose Solution (1% w/v)
Materials:
-
α-Chloralose powder
-
Isotonic saline (0.9% NaCl) or 10% polyethylene (B3416737) glycol solution[1]
-
Heated magnetic stirrer
-
Sterile filter (0.22 µm)
-
Sterile vials
Protocol:
-
Warm the isotonic saline or polyethylene glycol solution to 50-60°C.[1]
-
Slowly add the α-chloralose powder to the warmed solvent while continuously stirring to create a 1% (10 mg/mL) solution.
-
Continue to heat and stir until the α-chloralose is completely dissolved. Do not boil.
-
Once dissolved, allow the solution to cool to body temperature (approximately 37°C) before administration. Caution: The solution may precipitate if it cools too much.[1]
-
Sterile-filter the solution into a sterile vial.
-
This solution should be prepared fresh before each experiment.
Animal Preparation and Anesthesia Induction
Materials:
-
Laboratory rat (e.g., Sprague-Dawley)
-
Induction anesthetic (e.g., isoflurane)
-
Vaporizer and induction chamber
-
Intravenous catheter (e.g., for jugular or femoral vein)
-
Surgical instruments for catheterization
-
Heating pad
-
Ophthalmic ointment
Protocol:
-
Acclimate the animal to the laboratory environment for at least 3 days prior to the experiment.[2]
-
Induce anesthesia using an inhalant anesthetic such as isoflurane (2-3% in oxygen) in an induction chamber.[3]
-
Once the animal has lost its righting reflex, transfer it to a surgical table and maintain anesthesia with isoflurane (1-2%) via a nose cone.
-
Apply ophthalmic ointment to the eyes to prevent corneal drying.[2]
-
Surgically implant an intravenous catheter into the jugular or femoral vein for the infusion of α-chloralose.
-
Administer a bolus dose of the 1% α-chloralose solution (50-60 mg/kg, IV) over 1-2 minutes.[3]
-
Discontinue the isoflurane anesthesia approximately 5 minutes after the α-chloralose bolus.[3]
Maintenance of Surgical Plane of Anesthesia
Materials:
-
Syringe pump for continuous infusion
-
Heated infusion line (recommended)
-
Physiological monitoring equipment (ECG, respiratory rate monitor, blood pressure monitor, pulse oximeter, rectal thermometer)
-
Supplemental heat source (e.g., heating pad, heat lamp)
Protocol:
-
Immediately following the bolus dose, begin a continuous intravenous infusion of the 1% α-chloralose solution at a rate of 30-40 mg/kg/hr.[3]
-
To prevent precipitation of the α-chloralose in the infusion line, it is advisable to use a heated catheter system.[4]
-
Continuously monitor the animal's physiological parameters (see Table 2).
-
Assess the depth of anesthesia every 15 minutes by checking for the absence of a pedal withdrawal reflex (toe pinch). Note that some reflexes may be preserved under α-chloralose anesthesia, so the overall stability of physiological parameters is a key indicator of anesthetic depth.[5]
-
Adjust the infusion rate as necessary to maintain a stable surgical plane of anesthesia. If the animal shows signs of lightening anesthesia (e.g., increased heart rate, response to stimuli), the infusion rate may be slightly increased. If the animal's vital signs become depressed, the rate should be decreased.
-
Maintain the animal's body temperature between 35.9 and 37.5°C using a supplemental heat source.[2]
Analgesia Considerations
Alpha-chloralose has poor analgesic properties.[3] Therefore, for any procedure that is likely to cause pain, the administration of a preemptive analgesic is strongly recommended. This should be discussed with the institutional veterinarian and approved by the IACUC. Options may include:
-
Opioids: (e.g., buprenorphine) administered prior to the start of the surgical procedure.
-
Local Anesthetics: (e.g., lidocaine, bupivacaine) infiltrated at the incision site.
Troubleshooting
| Problem | Possible Cause | Solution |
| Precipitation in infusion line | Solution cooling | Use a heated catheter system or gently warm the line.[4] |
| Unstable physiological parameters | Anesthetic plane too light or too deep | Adjust the infusion rate. Check for other causes (e.g., blood loss, hypothermia). |
| Myoclonus or seizures | Side effect of α-chloralose | Ensure a stable anesthetic plane. In some cases, a small dose of a benzodiazepine (B76468) may be considered in consultation with a veterinarian. |
| Hypothermia | Depressed thermoregulation | Increase supplemental heat. Monitor core body temperature continuously. |
| Respiratory depression | Anesthetic overdose | Decrease the infusion rate. Provide ventilatory support if necessary. |
Visualizations
Caption: Experimental workflow for α-chloralose infusion anesthesia.
Caption: Simplified diagram of α-chloralose's effect on the GABA-A receptor.
References
Application Notes and Protocols for Chloralose Anesthesia in In Vivo Electrophysiology Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-chloralose is an injectable anesthetic agent frequently utilized in in vivo electrophysiology studies, particularly in neurophysiological research involving the study of cardiovascular and respiratory reflexes.[1] Unlike many other anesthetics, chloralose is reputed to have minimal depressive effects on autonomic and cardiovascular systems, thus preserving many physiological reflexes.[2][3] This characteristic makes it a valuable tool for experiments where maintaining the integrity of these reflexes is crucial for the scientific outcome.
This document provides detailed application notes and protocols for the use of alpha-chloralose as an anesthetic agent for in vivo electrophysiology recordings in animal models. It covers its mechanism of action, physiological effects, and provides step-by-step experimental procedures.
Mechanism of Action
Alpha-chloralose primarily exerts its anesthetic effects through the potentiation of γ-aminobutyric acid type A (GABAA) receptor activity.[2][4] It binds to a site on the GABAA receptor complex that is distinct from those of benzodiazepines, barbiturates, and neurosteroids.[2] This binding increases the affinity of the receptor for GABA, enhancing the GABA-induced chloride (Cl-) current.[2] The influx of chloride ions leads to hyperpolarization of the neuron, making it less likely to fire an action potential, thus producing a state of anesthesia.
Advantages and Disadvantages of this compound Anesthesia
The choice of anesthetic is critical in electrophysiological studies as it can significantly influence neuronal activity and experimental outcomes. Alpha-chloralose presents a unique profile of advantages and disadvantages that researchers must consider.
| Feature | Advantages | Disadvantages |
| Reflex Preservation | Minimal depression of cardiovascular and respiratory reflexes, making it ideal for studies on autonomic function.[1] | May not provide sufficient analgesia for highly invasive procedures and is often used in combination with other agents for initial induction.[5] |
| Neuronal Activity | Less suppression of central nervous system (CNS) activity compared to some other anesthetics, which can be beneficial for studying evoked responses.[5] | Can cause suppression of spontaneous and evoked neuronal activity in certain brain regions like the dorsal horn of the spinal cord and the nucleus reticularis gigantocellularis.[3] |
| Stability of Anesthesia | Provides a long-lasting and stable plane of anesthesia, suitable for prolonged recording sessions.[3] | Can induce myoclonic movements and hyperexcitability to stimuli such as noises and tactile stimuli.[1] |
| Recovery | Not typically used for survival surgeries due to prolonged and often poor recovery characterized by excitement and potential seizures.[6] | Primarily suitable for terminal experiments where the animal is euthanized at the end of the procedure.[1] |
| Preparation | Can be prepared in the laboratory. | It is poorly soluble in water and requires heating for dissolution, which can lead to precipitation if not handled correctly. It is not available as a ready-to-use formulation.[1] |
Data Presentation: Quantitative Effects of this compound Anesthesia
The following tables summarize the quantitative effects of alpha-chloralose on various physiological and electrophysiological parameters, often in comparison to other common anesthetics like isoflurane (B1672236).
Table 1: Effects on Systemic Physiological Parameters in Rodents
| Parameter | Animal Model | Anesthetic | Observation |
| Heart Rate | Mouse | α-chloralose | Significant drop to below 350 beats/min.[7][8] |
| Isoflurane | Maintained a steady heart rate between 463±20 and 489±20 beats/min.[7][8] | ||
| Respiratory Rate | Mouse | α-chloralose & Isoflurane | Both anesthetics caused a decrease in breathing rate over a 120-minute period.[7][8] |
| Arterial pCO₂ | Mouse | α-chloralose | Significant increase over time.[7][8] |
| Isoflurane | Remained relatively stable.[7][8] | ||
| Arterial pH | Mouse | α-chloralose | Significant drop over time, leading to acidosis.[7][8] |
| Isoflurane | Remained within a narrow and normal physiological range.[7][8] | ||
| Mean Blood Pressure | Rat | α-chloralose | Significantly reduced baseline blood pressure compared to isoflurane.[2] |
Table 2: Effects on Electrophysiological Parameters
| Parameter | Brain Region | Animal Model | Anesthetic | Observation |
| Somatosensory Evoked Potential (SEP) Amplitude | Somatosensory Cortex | Rat | α-chloralose | Significantly increased the evoked response compared to isoflurane.[5] |
| Isoflurane | Decreased the evoked response amplitude in a dose-dependent manner.[5] | |||
| Auditory Evoked Potential (AEP) Latency | Brainstem | Rat | α-chloralose | Minor dose-dependent increases in latency of waves I, II, III, and IV.[9] |
| AEP Amplitude | Brainstem | Rat | α-chloralose | No evidence of dose-dependent increase or decrease in the amplitude of the principal components.[9] |
| Spontaneous Neuronal Activity | Dorsal Horn & NRGC | Cat | α-chloralose (50 mg/kg) | Significant and long-lasting suppression of spontaneous and evoked activity.[3] |
| Functional Connectivity (BOLD fMRI) | Brain | Rat | α-chloralose & Medetomidine (B1201911) | More localized correlation compared to isoflurane.[10] |
| Isoflurane | Less localized correlation.[10] |
Experimental Protocols
Preparation of 1% Alpha-Chloralose Solution
Materials:
-
Alpha-chloralose powder (ensure it is the alpha-isomer)[1]
-
Isotonic saline (0.9% NaCl) or polyethylene (B3416737) glycol (PEG)[5][11]
-
Heating magnetic stirrer
-
Sterile filter (0.22 µm)
-
Sterile container
Procedure:
-
Weigh the appropriate amount of alpha-chloralose powder to create a 1% (10 mg/mL) solution.
-
In a sterile beaker, add the desired volume of isotonic saline.
-
Place the beaker on a heating magnetic stirrer and gently heat the saline to 50-60°C.[1] Caution: Do not overheat, as it can affect the compound.
-
Slowly add the alpha-chloralose powder to the heated saline while stirring continuously until it is completely dissolved.
-
Once dissolved, allow the solution to cool to body temperature (around 37-40°C) before use.[5] Note: The solution should be prepared fresh before each experiment as this compound can precipitate out of solution upon cooling.[1]
-
For intravenous administration, it is recommended to filter the solution through a 0.22 µm sterile filter to remove any potential precipitates or contaminants.
Anesthesia Induction and Maintenance
Species: Rat Route of Administration: Intravenous (IV) is preferred over intraperitoneal (IP) to avoid inflammatory reactions and slow onset.[1]
Induction:
-
Initially, induce anesthesia with a short-acting inhalant anesthetic like isoflurane (2-4% in oxygen). This allows for the painless placement of an IV catheter.
-
Place a catheter in the lateral tail vein.
-
Administer an initial bolus of 1% alpha-chloralose solution at a dose of 50-60 mg/kg.[6][12]
Maintenance:
-
After the initial bolus, anesthesia can be maintained with a continuous intravenous infusion of alpha-chloralose at a rate of 20-40 mg/kg/hr.[6][12] The infusion rate should be adjusted based on the depth of anesthesia, which can be monitored by checking for the absence of the pedal withdrawal reflex (toe pinch) and stable physiological parameters.
Surgical Protocol for Craniotomy and Electrode Implantation
Pre-operative Procedures:
-
Administer a pre-operative analgesic as per your institution's IACUC guidelines.
-
Anesthetize the rat using the induction protocol described above.
-
Shave the scalp and clean the area with an antiseptic solution (e.g., Betadine followed by 70% ethanol).
-
Place the animal in a stereotaxic frame, ensuring the head is held firmly and level.
-
Apply ophthalmic ointment to the eyes to prevent corneal drying.
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Retract the skin and periosteum to clearly visualize the bregma and lambda landmarks.
-
Using a dental drill, perform a craniotomy over the target brain region for electrode implantation. Be careful not to damage the underlying dura mater.
-
Carefully remove the dura mater using fine forceps and a small needle to expose the cortical surface.
-
Slowly lower the recording electrode to the desired depth using the stereotaxic manipulator.
-
Secure the electrode in place with dental cement. A ground screw should also be implanted in the skull, away from the recording site.
In Vivo Electrophysiology Recording
Setup:
-
Connect the implanted electrode and ground screw to the headstage of the electrophysiology recording system.
-
Set the appropriate amplification and filtering parameters on your data acquisition system. For local field potentials (LFPs), a bandpass filter of 0.1-300 Hz is common, while for multi-unit activity (MUA), a bandpass of 300-5000 Hz is typically used.
Monitoring During Recording:
-
Depth of Anesthesia: Regularly check the pedal withdrawal reflex. The absence of a response to a firm toe pinch indicates an adequate surgical plane of anesthesia.
-
Physiological Parameters: Continuously monitor heart rate, respiratory rate, and body temperature.[3] Maintain body temperature at 37°C using a heating pad.
-
Data Quality: Monitor the electrophysiological signal for stability and noise.
Visualizations
Signaling Pathway of Alpha-Chloralose
Caption: Signaling pathway of alpha-chloralose anesthesia.
Experimental Workflow
Caption: Experimental workflow for in vivo electrophysiology.
References
- 1. Signaling pathway downstream of GABAA receptor in the growth cone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancement of gamma-aminobutyric acidA receptor activity by alpha-chloralose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anaesthesia and physiological monitoring during in vivo imaging of laboratory rodents: considerations on experimental outcomes and animal welfare | springermedizin.de [springermedizin.de]
- 4. Step-by-step approach: Stereotaxic surgery for in vivo extracellular field potential recording at the rat Schaffer collateral-CA1 synapse using the eLab system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anesthetic modulations dissociate neuroelectric characteristics between sensory-evoked and spontaneous activities across bilateral rat somatosensory cortical laminae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acute In Vivo Electrophysiological Recordings of Local Field Potentials and Multi-unit Activity from the Hyperdirect Pathway in Anesthetized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The electrophysiological effects of alpha-chloralose anesthesia in the intact dog: (1) alone and (2) in combination with verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Quantitative Analyses of Spontaneous Synaptic Events in Cortical Pyramidal Cells Reveal Subtle Parvalbumin-Expressing Interneuron Dysfunction in a Knock-In Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effects of this compound on the brainstem auditory evoked potential of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of alpha-chloralose, medetomidine and isoflurane anesthesia for functional connectivity mapping in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Delayed Effect of Craniotomy on Experimental Seizures in Rats | PLOS One [journals.plos.org]
- 12. Alpha-chloralose is a Suitable Anesthetic for Chronic Focal Cerebral Ischemia Studies in the Rat: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chloralose-Urethane Anesthesia in Rodents
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY DIAGNOSTIC OR THERAPEUTIC USE.
Introduction
The combination of chloralose and urethane (B1682113) is a widely utilized anesthetic regimen in physiological and pharmacological research involving rodents, particularly for non-recovery surgical procedures. This anesthetic mixture is favored for its ability to induce long-lasting surgical anesthesia while preserving autonomic and cardiovascular reflexes with minimal depression.[1][2] These characteristics make it particularly suitable for studies requiring stable physiological recordings over extended periods.
These application notes provide a detailed protocol for the preparation, administration, and monitoring of this compound-urethane anesthesia in rats and mice. It is intended for researchers, scientists, and drug development professionals familiar with laboratory animal handling and surgical procedures.
Data Presentation
Anesthetic Dosages
Successful anesthesia depends on the correct dosage, which can vary based on the species, strain, age, and health of the animal. The following table provides recommended starting dosages for inducing and maintaining anesthesia with a this compound-urethane combination. Researchers should always begin with the lower end of the dose range and adjust as necessary based on the animal's response.
| Species | Route of Administration | Induction Dose (per kg body weight) | Maintenance Dose |
| Rat | Intraperitoneal (IP) or Intravenous (IV) | α-chloralose: 50-60 mg/kgUrethane: 500-800 mg/kg | 10-20% of the initial induction dose, administered as needed to maintain the desired anesthetic depth. |
| Mouse | Intraperitoneal (IP) | α-chloralose: 50-60 mg/kgUrethane: 500-800 mg/kg | 10-20% of the initial induction dose, administered as needed to maintain the desired anesthetic depth. |
Note: The combination of urethane and α-chloralose is often used to reduce the required dose of each component, thereby minimizing their individual side effects.[3] Urethane is a known carcinogen and should be handled with appropriate safety precautions.[4] For non-recovery procedures, urethane alone can be used at a dose of 1.2-1.5 g/kg.[5]
Physiological Parameters
Continuous monitoring of physiological parameters is critical to ensure the well-being of the animal and the stability of the anesthetic plane. The following table outlines normal physiological ranges for rats and mice and the expected changes under this compound-urethane anesthesia.
| Parameter | Species | Normal Range (Awake) | Anesthetized Range |
| Respiratory Rate | Rat | 70 - 110 breaths/min[4][6] | 50 - 90 breaths/min |
| Mouse | 100 - 200 breaths/min | 55 - 100 breaths/min[7] | |
| Heart Rate | Rat | 260 - 500 beats/min[4][6] | 250 - 400 beats/min |
| Mouse | 300 - 750 beats/min | 300 - 500 beats/min[7] | |
| Body Temperature | Rat | 35.9 - 37.5 °C[4][6] | Maintain at 36.5 - 37.5 °C with external heat source |
| Mouse | 36.5 - 38.0 °C | Maintain at 36.5 - 37.5 °C with external heat source[7] |
Note: A 50% drop in respiratory rate from the normal resting rate can be an indicator of a deep anesthetic plane.[6][7] Hypothermia is a common side effect of anesthesia and must be counteracted with a heating pad or other warming device.
Experimental Protocols
Preparation of Anesthetic Solution
Proper preparation of the this compound-urethane solution is crucial for its efficacy and safety. α-chloralose has poor solubility in water at room temperature.[8]
Materials:
-
α-chloralose powder
-
Urethane (ethyl carbamate) powder
-
Sterile isotonic saline (0.9% NaCl) or sterile distilled water
-
Heating plate or water bath
-
Sterile beaker or flask
-
Magnetic stirrer and stir bar
-
Sterile filter (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Calculate Required Amounts: Based on the desired concentration and volume, calculate the mass of α-chloralose and urethane needed. A common stock solution contains 1% α-chloralose (10 mg/mL) and 10% urethane (100 mg/mL).
-
Heating the Vehicle: Gently heat the sterile saline or distilled water to 50-60°C.[8] This is essential for dissolving the α-chloralose. Do not boil.
-
Dissolving the Anesthetics:
-
Place the heated saline/water in a sterile beaker on a magnetic stirrer.
-
Slowly add the urethane powder while stirring until it is completely dissolved.
-
Gradually add the α-chloralose powder to the urethane solution. Continue stirring until all solids are dissolved. The solution should be clear.
-
-
Cooling and Filtering:
-
Allow the solution to cool to room temperature. Be aware that α-chloralose may precipitate out of solution if it cools too quickly or is left to stand for a long period.[8]
-
Once cooled, sterile-filter the solution using a 0.22 µm filter into a sterile container.
-
-
Storage: The anesthetic solution should be prepared fresh before each experiment. If short-term storage is necessary, it should be stored in a tightly sealed, light-protected container at room temperature and used within 24 hours. Visually inspect for any precipitation before use.
Anesthesia Induction and Maintenance
Pre-Anesthetic Procedures:
-
Animal Acclimation: Ensure animals have been properly acclimated to the facility to minimize stress.
-
Fasting: Fasting is generally not required for rodents. If necessary for the experimental design, limit it to 2-3 hours.[6] Water should not be restricted.
-
Weighing: Accurately weigh the animal immediately before anesthetic administration to ensure correct dosage calculation.
-
Eye Lubrication: Apply a sterile ophthalmic ointment to the eyes to prevent corneal drying during anesthesia.
Induction:
-
Administration: Administer the calculated induction dose via the chosen route (intraperitoneal or intravenous). The intravenous route, typically via a tail vein, provides a more rapid onset of anesthesia.[8]
-
Monitoring Onset: Place the animal in a quiet, warm cage and observe for the loss of the righting reflex, which indicates the onset of anesthesia. The induction time is typically 10-15 minutes.
Maintenance:
-
Assessing Anesthetic Depth: The depth of anesthesia should be assessed by monitoring the pedal withdrawal reflex (toe pinch). The absence of a withdrawal response to a firm pinch indicates a surgical plane of anesthesia.
-
Physiological Monitoring: Continuously monitor the respiratory rate, heart rate, and body temperature as outlined in the table above.
-
Supplemental Doses: If the animal responds to noxious stimuli or physiological parameters indicate a lightening of the anesthetic plane, administer a supplemental dose of the anesthetic solution (typically 10-20% of the initial induction dose).
-
Supportive Care:
-
Maintain the animal's body temperature using a regulated heating pad.
-
Ensure a patent airway throughout the procedure.
-
Recovery (for survival procedures - use of urethane is not recommended for recovery surgeries):
-
Place the animal in a clean, warm cage and monitor closely until it is fully ambulatory.
-
Provide supportive care as needed, including fluid therapy and analgesics.
Euthanasia (for non-recovery procedures):
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action for this compound and urethane anesthesia.
Experimental Workflow
Caption: Experimental workflow for non-recovery rodent surgery.
References
- 1. Mouse Anesthesia: The Art and Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of urethane-chloralose anaesthesia on respiration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anesthesia and Analgesia Guidelines for Rats: LAR Guidelines: Animal Care and Use Policies: Policies: RESEARCH: Indiana University [research.iu.edu]
- 5. researchgate.net [researchgate.net]
- 6. az.research.umich.edu [az.research.umich.edu]
- 7. az.research.umich.edu [az.research.umich.edu]
- 8. gv-solas.de [gv-solas.de]
Troubleshooting & Optimization
how to prevent hypothermia during chloralose anesthesia in mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing hypothermia during chloralose anesthesia in mice.
Troubleshooting Guide
Q1: My mouse's core body temperature is dropping rapidly after administering alpha-chloralose. What should I do?
A1: Immediate action is required to counteract the rapid drop in body temperature, which can be as much as 0.5°C per minute upon induction of anesthesia.[1]
-
Immediate Heat Supply: Place the mouse on a regulated heating pad set to maintain a surface temperature of 37-38°C. A circulating-warm-water blanket is a highly recommended option.[2]
-
Monitor Core Temperature Continuously: Use a rectal probe to get real-time feedback on the mouse's core body temperature. The target range during anesthesia is 36.0°C to 38.0°C (96.8°F – 100.4°F).[3]
-
Increase Ambient Temperature: If possible, increase the temperature of the procedure room.[4]
-
Minimize Heat Loss: Cover the mouse with a surgical drape and minimize the exposure of body cavities.
Q2: I'm using a heating pad, but the mouse's temperature is still not stable. What else can I do?
A2: A multi-faceted approach to thermal support is often necessary, especially for prolonged procedures.
-
Pre-warming: Acclimatize the mouse in a warming chamber before inducing anesthesia. This can help to establish a thermal buffer.
-
Combine Warming Methods: Supplement the heating pad with an infrared heat lamp positioned at a safe distance to provide radiant heat. Be cautious to avoid causing burns. Using reflective foils can also help to reduce heat loss.[2]
-
Warmed Fluids: Administering warmed sterile saline subcutaneously can help to maintain core body temperature and hydration.
Q3: The mouse is exhibiting muscle twitching or shivering. Is this related to hypothermia?
A3: While alpha-chloralose itself can induce myoclonic movements, shivering is a physiological response to hypothermia. If you observe shivering, it is a critical sign that the mouse's core body temperature is too low.
-
Verify Core Temperature: Immediately check the rectal temperature.
-
Intensify Warming Efforts: Employ the strategies outlined in the previous answers to raise the mouse's body temperature to the normal physiological range.
-
Rule out other causes: Be aware that alpha-chloralose can cause hyperexcitability to stimuli like noise and touch.[5]
Frequently Asked Questions (FAQs)
Why are mice so susceptible to hypothermia under anesthesia?
Mice have a high surface-area-to-mass ratio, which leads to rapid heat loss to the environment.[2][6] Anesthetic agents, including alpha-chloralose, further compromise the body's natural thermoregulatory mechanisms.[1]
What are the consequences of hypothermia during my experiment?
Hypothermia can have significant impacts on experimental outcomes. It can:
-
Alter drug metabolism and prolong anesthetic recovery time.[2]
-
Affect the inflammatory response and immune function.
-
Introduce variability in your data, making it difficult to reproduce results.
What is the recommended dosage of alpha-chloralose for non-survival procedures in mice?
A commonly cited dosage is 114 mg/kg administered intraperitoneally (IP).[3][7] It is crucial to note that alpha-chloralose is recommended for non-survival procedures only.[3][5]
How should I prepare the alpha-chloralose solution?
Alpha-chloralose powder is poorly soluble in water. A 1% injection solution is typically prepared by dissolving the powder in a heated (50-60°C) aqueous medium, such as isotonic saline solution. The solution should be freshly prepared before use, as cooling can cause it to precipitate.[5]
Data Presentation
Table 1: Comparison of Physiological Parameters in Mice under Isoflurane and Alpha-Chloralose Anesthesia
| Parameter | Isoflurane | Alpha-Chloralose | Citation |
| Heart Rate (beats/min) | Stable (463 ± 20 to 489 ± 20) | Significant drop (below 350) | [7][8] |
| Breathing Rate | Gradual decrease over time | Gradual decrease over time | [7][8] |
| Arterial Blood pH | Remains within normal range (7.2-7.4) | Significant drop (acidosis) | [7][8] |
| Blood CO2 Levels | Stable | Significant increase (hypercapnia) | [7][8] |
Table 2: Efficacy of Different Warming Methods on Mouse Body Temperature During Anesthesia
| Warming Method | Initial Temperature (°C) | Temperature after 30 min (°C) | Change in Temperature (°C) | Citation |
| None (Control) | 36.3 ± 0.4 | ~26.4 | -9.9 | [9] |
| Reflective Foil Only | 36.2 ± 0.38 | 28.8 ± 0.78 | -7.4 | [2] |
| Circulating Warm Water Blanket (Medium Setting) | ~36.1 | Maintained within 1°C of baseline | < 1.0 | [2] |
| Thermal Chamber during Induction | Baseline | +0.2 | +0.2 | [9][10] |
| Heating Pad during Induction | Baseline | +0.1 | +0.1 | [9][10] |
Experimental Protocols
Protocol for Non-Survival Surgery in Mice Using Alpha-Chloralose Anesthesia with Hypothermia Prevention
1. Preparation of Anesthetic:
-
Prepare a 1% (10 mg/mL) solution of alpha-chloralose in sterile isotonic saline.
-
Warm the saline to 50-60°C to aid dissolution.
-
Allow the solution to cool to body temperature (approximately 37°C) before injection. Ensure there is no precipitation.
2. Animal Preparation and Pre-warming:
-
Acclimate the mouse to the experimental room for at least 30 minutes.
-
Place the mouse in a temperature-controlled warming chamber set to 37°C for 15-20 minutes prior to anesthetic induction.
3. Anesthetic Administration and Induction:
-
Weigh the mouse and calculate the correct volume of the 1% alpha-chloralose solution for a dose of 114 mg/kg.
-
Administer the anesthetic via intraperitoneal (IP) injection.
-
Place the mouse in a clean, warm cage on a circulating-warm-water heating pad set to 38°C.
4. Monitoring During Anesthesia:
-
Continuously monitor the mouse's core body temperature using a rectal probe. Adjust the heating pad as necessary to maintain a core temperature between 36.5°C and 38.0°C.
-
Monitor the respiratory rate every 5-10 minutes. The normal range is 55-100 breaths per minute, though a drop of up to 50% can be normal under anesthesia.[3]
-
Assess the depth of anesthesia by checking for the absence of a pedal withdrawal reflex (toe pinch).
5. Maintaining Thermal Homeostasis During Surgery:
-
Keep the mouse on the circulating-warm-water blanket throughout the procedure.
-
Use a surgical drape to cover the mouse and minimize exposed surface area.
-
Use a fiber-optic light source for illumination to avoid radiant heat that can be difficult to control.[3]
-
If the surgical procedure is lengthy, consider the administration of warmed subcutaneous fluids.
6. Post-Procedure:
-
As this is a non-survival procedure, at the end of the experiment, euthanize the mouse using an IACUC-approved method without allowing it to regain consciousness.
Mandatory Visualizations
Caption: A flowchart of the experimental workflow designed to mitigate heat loss in mice undergoing alpha-chloralose anesthesia.
Caption: A diagram illustrating the interplay of physiological, anesthetic, and environmental factors that contribute to hypothermia in mice.
References
- 1. Optimizing Mouse Surgery with Online Rectal Temperature Monitoring and Preoperative Heat Supply. Effects on Post-Ischemic Acute Kidney Injury | PLOS One [journals.plos.org]
- 2. Comparison of Thermoregulatory Devices Used during Anesthesia of C57BL/6 Mice and Correlations between Body Temperature and Physiologic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. az.research.umich.edu [az.research.umich.edu]
- 4. kentscientific.com [kentscientific.com]
- 5. gv-solas.de [gv-solas.de]
- 6. Duration of thermal support for preventing hypothermia induced by anesthesia with medetomidine-midazolam-butorphanol in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparing the Effects of Isoflurane and Alpha this compound upon Mouse Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparing the Effects of Isoflurane and Alpha this compound upon Mouse Physiology | PLOS One [journals.plos.org]
- 9. Evaluation of Thermal Support during Anesthesia Induction on Body Temperature in C57BL/6 and Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Thermal Support during Anesthesia Induction on Body Temperature in C57BL/6 and Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting chloralose solution precipitation issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chloralose solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution precipitating?
A1: this compound, particularly the anesthetic α-anomer, has low solubility in aqueous solutions at room temperature.[1][2] Precipitation commonly occurs when a heated, saturated solution is allowed to cool.[1] Leaving the solution to stand for a prolonged period can also lead to precipitation.[1]
Q2: What is the recommended solvent for preparing this compound solutions for animal experiments?
A2: While α-chloralose is soluble in ethanol (B145695) and DMSO, these are often not ideal for in vivo studies.[3] The most common solvent for injection is a heated aqueous medium, such as an isotonic saline solution.[1]
Q3: Can I do anything to improve the solubility of this compound in my aqueous solution?
A3: Yes, several methods can enhance solubility. Heating the aqueous solvent to 50-60°C is a standard practice to dissolve this compound.[1] Additionally, the use of co-solvents like 10% polyethylene (B3416737) glycol or 25% urethane (B1682113) can improve solubility.[1]
Q4: My this compound solution has precipitated. Can I redissolve it?
A4: Yes, in most cases, you can redissolve precipitated this compound by gently reheating the solution to 50-60°C with agitation until the precipitate dissolves. However, it is crucial to ensure the solution is freshly prepared before use for optimal results.[1]
Q5: What is the difference between α-chloralose and β-chloralose?
A5: Commercial this compound is a mixture of α- and β-isomers.[1] The α-isomer possesses the desired anesthetic properties, being about 25 times more potent than the β-isomer.[1] The β-isomer is considered to have toxic and convulsive effects and no anesthetic properties.[1]
Data Presentation
Table 1: Solubility of α-Chloralose in Various Solvents
| Solvent | Solubility | Temperature (°C) |
| Water | 4.4 g/L (0.44 g/100 mL) | 15 |
| Water | 1 g in 225 mL | 15 |
| Ethanol | 10 mg/mL | Not Specified |
| Diethyl Ether | Soluble | Not Specified |
| Glacial Acetic Acid | Soluble | Not Specified |
| Chloroform | Slightly Soluble | Not Specified |
| Petroleum Ether | Insoluble | Not Specified |
| DMSO | Soluble | Not Specified |
Experimental Protocols
Protocol 1: Preparation of a 1% (10 mg/mL) α-Chloralose Solution in Saline
Materials:
-
α-Chloralose powder
-
Isotonic saline solution (0.9% NaCl)
-
Sterile beaker or flask
-
Magnetic stirrer and stir bar
-
Hot plate
-
Sterile filter (0.22 µm)
-
Sterile syringe and needle
Methodology:
-
Weigh the required amount of α-chloralose to prepare a 1% solution (e.g., 1 g of α-chloralose for 100 mL of saline).
-
Add the isotonic saline to a sterile beaker or flask with a magnetic stir bar.
-
Gently heat the saline to 50-60°C on a hot plate while stirring. Do not boil.
-
Slowly add the α-chloralose powder to the heated saline while continuing to stir.
-
Continue heating and stirring until all the α-chloralose has completely dissolved. The solution should be clear.
-
Remove the solution from the heat and allow it to cool to the desired injection temperature, typically body temperature. Be aware that cooling increases the risk of precipitation.[1]
-
It is recommended to use the solution immediately after preparation.[1] If not for immediate use, maintain the solution at a temperature that prevents precipitation.
-
If required for sterile procedures, filter the solution through a 0.22 µm sterile filter before use.
Protocol 2: Redissolving Precipitated α-Chloralose Solution
Materials:
-
Precipitated α-chloralose solution
-
Water bath or hot plate
-
Magnetic stirrer and stir bar (if applicable)
Methodology:
-
Place the container with the precipitated solution in a water bath set to 50-60°C or on a hot plate with low heat.
-
Gently agitate the solution by swirling or using a magnetic stirrer until the precipitate is fully redissolved.
-
Visually inspect the solution to ensure no solid particles remain.
-
Once redissolved, the solution can be used as intended, but it is best to use it promptly.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound solution precipitation.
Caption: Factors influencing this compound solution precipitation.
References
optimizing alpha-chloralose dose to minimize cardiovascular depression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing alpha-chloralose as an anesthetic agent. The primary focus is on optimizing the dose to minimize cardiovascular depression and ensure stable physiological parameters during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for alpha-chloralose, and how does it relate to its cardiovascular effects?
A1: Alpha-chloralose enhances the activity of GABAA receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system. This potentiation of GABAergic transmission leads to sedation and anesthesia. However, this widespread neuronal inhibition can also affect autonomic nervous system pathways that regulate cardiovascular function, potentially leading to side effects like hypotension and bradycardia.
Q2: What are the typical induction and maintenance doses of alpha-chloralose in common laboratory animals?
A2: Doses can vary significantly depending on the species and the desired depth of anesthesia. Always start with the lower end of the dose range and titrate to effect. For rats, a common induction dose is 60 mg/kg, followed by a maintenance infusion of 30 mg/kg/hr.[1][2] In dogs, an initial bolus of 75 mg/kg has been used.[3] Continuous infusion is often preferred over repeated boluses to maintain a more stable anesthetic plane and minimize cardiovascular fluctuations.[4]
Q3: How should I prepare and administer alpha-chloralose?
A3: Alpha-chloralose is a white, crystalline powder that is poorly soluble in water at room temperature.[5] To prepare a 1% injection solution, it must be dissolved in a heated aqueous medium (50-60°C), such as isotonic saline.[5] Intravenous (IV) administration is the preferred route as it allows for better control over the anesthetic depth.[5] Intraperitoneal (IP) injection can be used but may lead to a slower onset of action and a higher risk of side effects.
Q4: Can alpha-chloralose be used in combination with other anesthetics?
A4: Yes, alpha-chloralose is often used in combination with other agents to improve the quality of anesthesia and reduce the required dose of each drug, thereby minimizing side effects. For example, it can be used following induction with a short-acting anesthetic like isoflurane.[1] It can also be combined with analgesics, as alpha-chloralose has limited analgesic properties.
Troubleshooting Guide: Cardiovascular Depression
Problem: Significant drop in blood pressure (hypotension) after alpha-chloralose administration.
-
Possible Cause: The administered dose is too high for the individual animal, leading to excessive depression of the sympathetic nervous system.
-
Solution:
-
Reduce or Discontinue Anesthetic: If using a continuous infusion, immediately reduce the infusion rate. If a bolus was given, be prepared to provide supportive care until the effect subsides.
-
Fluid Therapy: Administer a bolus of warmed intravenous fluids (e.g., 3-10 mL/kg of crystalloids) to increase intravascular volume, assuming normal cardiac function.[6]
-
Vasopressors: If hypotension persists, consider the use of vasopressor agents. The choice of agent will depend on the specific experimental context and the animal's overall condition.[6]
-
Problem: A sudden and sustained decrease in heart rate (bradycardia) is observed.
-
Possible Cause: High dose of alpha-chloralose causing excessive vagal tone or direct depression of the sinoatrial node.
-
Solution:
-
Assess Anesthetic Depth: Ensure the animal is not too deeply anesthetized. If possible, reduce the alpha-chloralose infusion rate.
-
Anticholinergics: If bradycardia is severe and compromising cardiovascular function, administration of an anticholinergic agent like atropine (B194438) or glycopyrrolate (B1671915) may be considered to counteract high vagal tone.[7]
-
Consider Reversal Agents: While there is no specific reversal agent for alpha-chloralose, in cases of severe beta-blocker-induced bradycardia, glucagon (B607659) has been used.[8] Its utility in alpha-chloralose-induced bradycardia is not established but could be considered in extreme cases under veterinary guidance.
-
Problem: My animal's core body temperature is dropping (hypothermia).
-
Possible Cause: Alpha-chloralose can impair thermoregulation, a common side effect of many anesthetics.
-
Solution:
-
Active Warming: Use external warming devices such as a circulating warm water blanket or forced-air warming systems to maintain the animal's core body temperature within the normal physiological range.[9]
-
Monitor Temperature: Continuously monitor the animal's rectal temperature to prevent overheating.
-
Data on Cardiovascular Effects of Alpha-Chloralose
The following tables summarize the dose-dependent effects of alpha-chloralose on key cardiovascular parameters in different animal models.
Table 1: Dose-Dependent Effects of Alpha-Chloralose on Cardiovascular Parameters in Lambs
| Dose (mg/kg) | Change in Mean Arterial Pressure | Change in Heart Rate | Effect on Baroreflex Activity |
| 30 | Increased | Increased | Decreased |
| 60 | Increased | Increased | Decreased |
| 90 | Decreased | No significant change | Decreased |
Table 2: Cardiovascular Effects of Alpha-Chloralose in Rats
| Anesthetic Protocol | Baseline Mean Arterial Pressure (mmHg) | Post-Anesthetic Mean Arterial Pressure (mmHg) |
| Isoflurane (baseline) | 116.5 ± 7.2 | N/A |
| Alpha-chloralose | 116.5 ± 7.2 | 83.1 ± 7.2 (significantly reduced) |
| Alpha-chloralose (60 mg/kg bolus, 30 mg/kg/hr infusion) | N/A | 118 ± 9 (pre-ischemia) |
Data presented as mean ± standard deviation where available.[1][10]
Table 3: Comparative Cardiovascular Effects of Alpha-Chloralose and Isoflurane in Swine (Baseline)
| Parameter | Alpha-Chloralose | Isoflurane |
| Heart Rate | Lower | Higher |
| Cardiac Output | Lower | Higher |
| Mean Arterial Pressure | Higher | Lower |
Experimental Protocols
Protocol 1: Dose Optimization of Alpha-Chloralose by Continuous Infusion
-
Induction: Induce anesthesia with a short-acting, titratable anesthetic agent such as isoflurane. This allows for rapid control of anesthetic depth during surgical preparation.
-
Catheterization: Place intravenous catheters for drug and fluid administration and an arterial catheter for direct blood pressure monitoring.
-
Initial Bolus: Administer a low-end induction dose of alpha-chloralose (e.g., 50-60 mg/kg for rats) intravenously over several minutes.[1][11]
-
Continuous Infusion: Immediately following the bolus, begin a continuous intravenous infusion at a conservative rate (e.g., 20-30 mg/kg/hr for rats).[1]
-
Titration to Effect: Monitor the animal's reflexes (e.g., pedal withdrawal) and vital signs (heart rate, blood pressure, respiratory rate) closely. Adjust the infusion rate in small increments to maintain the desired anesthetic depth while ensuring cardiovascular parameters remain stable.
-
Supportive Care: Maintain the animal's body temperature and provide fluid support as needed throughout the procedure.
Visualizations
Caption: Workflow for optimizing alpha-chloralose dose.
Caption: Mechanism of alpha-chloralose action.
Caption: Alpha-chloralose effect on the baroreflex.
References
- 1. Alpha-chloralose is a Suitable Anesthetic for Chronic Focal Cerebral Ischemia Studies in the Rat: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha-chloralose is a suitable anesthetic for chronic focal cerebral ischemia studies in the rat: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. researchgate.net [researchgate.net]
- 5. gv-solas.de [gv-solas.de]
- 6. mynavas.org [mynavas.org]
- 7. assets.prod.vetlearn.com.s3.amazonaws.com [assets.prod.vetlearn.com.s3.amazonaws.com]
- 8. Sotalol-induced bradycardia reversed by glucagon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alphachloralose intoxication: A retrospective study on epidemiology, clinical presentation, and management in an adult emergency department in Morocco - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dc.etsu.edu [dc.etsu.edu]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Managing Respiratory Depression in Rats Anesthetized with Alpha-Chloralose
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for managing respiratory depression in rats under alpha-chloralose anesthesia.
Quick Navigation
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
Q1: What is alpha-chloralose, and why does it cause respiratory depression?
A1: Alpha-chloralose is an anesthetic agent commonly used in physiological research, particularly in neuroscience, because it preserves cardiovascular reflexes.[1] However, it is a hypnotic agent with poor analgesic properties.[2][3][4] Respiratory depression is a primary side effect due to its mechanism of action. Alpha-chloralose potentiates the activity of GABAA receptors in the central nervous system. This enhancement of the inhibitory neurotransmitter GABA leads to a general depression of the central nervous system, including the respiratory centers in the brainstem, resulting in a decreased respiratory rate and tidal volume.[5][6]
Q2: Is alpha-chloralose suitable for survival surgery in rats?
A2: No, alpha-chloralose is not recommended for survival surgical procedures.[3][4] This is due to its poor analgesic qualities, long duration of action, and a recovery phase that can be characterized by myoclonic movements and seizures.[7] It is almost exclusively used for non-recovery, terminal experiments where the animal is euthanized at the end of the study.[1][8]
Q3: What are the typical signs of respiratory depression in a rat under alpha-chloralose?
A3: Key signs include a significant drop in respiratory rate (a decrease of 50% can be normal during anesthesia, but rates below 50-60 breaths/min are a concern), shallow breathing (reduced tidal volume), and changes in mucous membrane color to pale white or blue (cyanosis), indicating hypoxia.[3] Monitoring with pulse oximetry and capnography will reveal decreased oxygen saturation (SpO2) and increased end-tidal CO2 (EtCO2).
Q4: How critical is temperature support during alpha-chloralose anesthesia?
A4: It is absolutely critical. Alpha-chloralose can induce hypothermia, which further depresses both respiratory and cardiac function.[1][2] Maintaining the rat's body temperature within a normal physiological range (36.0°C - 38.0°C) using a warming pad and monitoring with a rectal probe is essential for a stable preparation.[3][9]
Q5: Can I use alpha-chloralose as a sole anesthetic agent?
A5: It is generally not recommended, especially for the initial surgical preparation.[4] Due to its slow onset of action (at least 15 minutes for full effect after IV injection) and poor analgesia, a common and recommended practice is to induce anesthesia with a short-acting inhalant anesthetic like isoflurane (B1672236) for surgical procedures such as cannulation.[1] Once surgical preparation is complete, the isoflurane can be discontinued (B1498344) and anesthesia maintained with alpha-chloralose.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the use of alpha-chloralose in rats.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Severe Bradypnea or Apnea (Cessation of Breathing) | Anesthetic overdose; Synergistic effects with other CNS depressants. | 1. Immediately begin mechanical ventilation. This is the most effective intervention.[10][11] 2. Administer a respiratory stimulant like Doxapram (B1670896) (5-10 mg/kg, IV, IP, or SC). The dose can be repeated every 15-20 minutes if necessary.[12] Note that Doxapram is a temporary measure and not a substitute for mechanical ventilation in severe cases. 3. Cease any continuous infusion of alpha-chloralose until respiration stabilizes. |
| Cyanosis (Blue-tinged Mucous Membranes) / Low SpO2 | Hypoventilation leading to hypoxia; Airway obstruction. | 1. Ensure a patent airway. Check the position of the head and neck. If intubated, check the endotracheal tube for blockages. 2. Increase FiO2 (Fraction of Inspired Oxygen). Provide supplemental oxygen. 3. Initiate mechanical ventilation to ensure adequate gas exchange.[10][11] |
| Hypercapnia (High EtCO2 or PaCO2) | Inadequate ventilation (low respiratory rate or tidal volume). | 1. Initiate or adjust mechanical ventilation. Increase the respiratory rate or tidal volume to enhance CO2 removal. Monitor blood gases or EtCO2 to guide adjustments.[13] |
| Animal is "Too Light" (Reacts to Stimuli) | Insufficient dose of alpha-chloralose; Poor analgesic properties of the drug. | 1. Administer a supplemental bolus of alpha-chloralose (e.g., 10-20% of the initial dose). 2. Alpha-chloralose has poor analgesic properties. [2][3] The reaction may be to a painful stimulus. Consider combining it with an analgesic if the experimental design allows. For terminal studies, nitrous oxide can be co-administered.[7] |
| Hypotension (Low Blood Pressure) | Anesthetic overdose; Hypothermia; Dehydration/Blood loss. | 1. Check body temperature and rewarm the animal if necessary.[2] 2. Reduce the rate of alpha-chloralose infusion. 3. Administer warmed intravenous fluids (e.g., 0.9% saline) to support blood volume. |
| Difficulty Preparing Alpha-Chloralose Solution | Poor solubility in water at room temperature. | 1. Alpha-chloralose powder is poorly soluble in cold water.[1] Prepare a 1% solution (10 mg/mL) by dissolving it in isotonic saline heated to 50-60°C.[1][4] 2. Allow the solution to cool to body temperature (approx. 40°C) before administration to avoid precipitation.[4] |
Key Experimental Protocols
Protocol 1: Alpha-Chloralose Anesthesia with Initial Isoflurane Induction
This protocol is designed for non-survival experiments requiring stable anesthesia with preserved autonomic reflexes.
-
Induction:
-
Place the rat in an induction chamber with 2-3% isoflurane in 100% O2. .
-
Once the rat loses its righting reflex, transfer it to a nose cone and maintain anesthesia with 1.5-2.0% isoflurane.
-
Apply a sterile ophthalmic ointment to the eyes to prevent corneal drying.
-
-
Surgical Preparation:
-
Perform all necessary surgical procedures (e.g., tracheal intubation for ventilation, cannulation of femoral artery/vein for monitoring and drug administration) under isoflurane anesthesia.
-
-
Transition to Alpha-Chloralose:
-
Administer an initial bolus dose of alpha-chloralose (60 mg/kg, IP or IV ).[7]
-
Five minutes after the bolus injection, discontinue the isoflurane.
-
-
Maintenance:
-
Monitoring:
-
Continuously monitor respiratory rate, heart rate, blood pressure, and body temperature. Maintain body temperature at 37°C.[7]
-
If the animal is not ventilated, monitor blood gases periodically to check for hypercapnia and acidosis.
-
Protocol 2: Mechanical Ventilation for Anesthetized Rats
This protocol is essential for managing respiratory depression and maintaining stable blood gases.
-
Intubation:
-
Anesthetize the rat as described above (Protocol 1, Steps 1-2).
-
Place the rat in a supine position.
-
Using transillumination of the neck, visualize the vocal cords.
-
Gently insert a 14-16 gauge intravenous catheter or a dedicated endotracheal tube into the trachea.[10][11]
-
Confirm correct placement by observing condensation in the tube and symmetrical chest movements with ventilation.[14]
-
-
Ventilator Setup:
-
Connect the endotracheal tube to a small animal ventilator.
-
Set initial ventilator parameters based on the rat's body weight. A common starting point for a 300-400g rat is:
-
-
Adjustment and Monitoring:
-
Administer a muscle relaxant (e.g., pancuronium, 2 mg/kg/h IV) if required by the experimental design to prevent spontaneous breathing against the ventilator.[13]
-
Monitor arterial blood gases (PaCO2 and PaO2) and/or end-tidal CO2 (EtCO2).
-
Adjust the respiratory rate to maintain PaCO2 within the normal range (35-45 mmHg).[13]
-
Protocol 3: Administration of Doxapram for Respiratory Stimulation
This protocol is for emergency intervention in cases of severe respiratory depression where mechanical ventilation is not immediately available or as a temporary measure.
-
Dosage and Administration:
-
Prepare a solution of Doxapram hydrochloride.
-
Administer a dose of 5-10 mg/kg .[12]
-
The intravenous (IV) route provides the most rapid onset. Subcutaneous (SC) or intraperitoneal (IP) routes can also be used.
-
-
Monitoring and Re-dosing:
-
Important Considerations:
-
Doxapram is a potent CNS stimulant and should be used with caution. It is not a substitute for establishing a patent airway and providing ventilatory support in cases of severe apnea.[12]
-
It does not reverse the other effects of the anesthetic.
-
Physiological Data Reference Tables
Table 1: Normal Physiological Parameters in Anesthetized Rats
| Parameter | Normal Range | Source(s) |
| Respiratory Rate | 70 - 110 breaths/min | [3] |
| Heart Rate | 260 - 500 beats/min | [3] |
| Core Body Temperature | 35.9°C - 37.5°C | [3] |
| Systolic Blood Pressure | 90 - 130 mmHg | [7] |
| Arterial pCO2 | 35 - 45 mmHg | [7] |
| Arterial pO2 | > 80 mmHg (on room air) | [7] |
| Arterial pH | 7.35 - 7.45 | [13] |
Table 2: Recommended Mechanical Ventilator Settings for Rats
| Parameter | Recommended Setting | Considerations | Source(s) |
| Tidal Volume (VT) | 6 - 8 mL/kg | Lower volumes (protective) are used to prevent ventilator-induced lung injury (VILI). Higher volumes may be needed in some disease models. | [13][15] |
| Respiratory Rate (RR) | 60 - 90 breaths/min | Adjust based on PaCO2/EtCO2 levels to maintain normocapnia. | [10][16] |
| Inspiratory:Expiratory (I:E) Ratio | 1:1 to 1:2 | An I:E ratio of 1:1.5 is a common starting point. | N/A |
| Positive End-Expiratory Pressure (PEEP) | 1 - 5 cm H2O | Helps prevent atelectasis (alveolar collapse), especially in longer procedures. Can be increased in lung injury models. | [13][15] |
Mechanism of Action & Experimental Workflows
Alpha-Chloralose Signaling Pathway
Alpha-chloralose exerts its central nervous system depressant effects, including respiratory depression, primarily by acting as a positive allosteric modulator of the GABAA receptor. This is the same receptor family targeted by other anesthetics like barbiturates.
Caption: Mechanism of alpha-chloralose-induced respiratory depression.
Experimental Workflow: Managing Anesthesia & Respiratory Depression
This diagram outlines the decision-making process for a typical non-recovery experiment using alpha-chloralose.
References
- 1. gv-solas.de [gv-solas.de]
- 2. Anaesthesia and physiological monitoring during in vivo imaging of laboratory rodents: considerations on experimental outcomes and animal welfare | springermedizin.de [springermedizin.de]
- 3. az.research.umich.edu [az.research.umich.edu]
- 4. researchgate.net [researchgate.net]
- 5. Respiratory depressant effects of GABA alpha- and beta-receptor agonists in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Respiratory depression produced by activation of GABA receptors in hindbrain of cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alpha-chloralose is a Suitable Anesthetic for Chronic Focal Cerebral Ischemia Studies in the Rat: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. unav.edu [unav.edu]
- 9. az.research.umich.edu [az.research.umich.edu]
- 10. Rat intubation and ventilation for surgical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Research Portal [researchworks.creighton.edu]
- 12. vtech.global [vtech.global]
- 13. atsjournals.org [atsjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Ventilator-induced lung injury in rat models: are they all equal in the race? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Dopram (Doxapram): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
complications and recovery from chloralose anesthesia in canines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the complications and recovery associated with alpha-chloralose (α-chloralose) anesthesia in canines. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is alpha-chloralose, and why is it used for anesthesia in canine research?
Alpha-chloralose is a central nervous system depressant that can be used as an anesthetic agent in laboratory animals.[1] It is often chosen for cardiovascular and neurophysiological research because it has minimal effects on cardiovascular function and preserves autonomic reflexes.[2][3]
Q2: What are the most common complications associated with α-chloralose anesthesia in dogs?
The most frequently encountered complications include:
-
Hypothermia: A significant drop in body temperature is a common side effect as α-chloralose affects the hypothalamus, which regulates body temperature.[1]
-
Respiratory Depression: Like many anesthetics, α-chloralose can depress respiratory function.[4]
-
Neurological Issues: Seizures, muscle tremors, and hyperaesthesia (increased sensitivity to stimuli) can occur.[1][5][6]
-
Cardiovascular Instability: While generally having minimal cardiovascular impact, complications such as bradycardia (slow heart rate) and hypotension (low blood pressure) can arise.[7] It can also cause changes in electrocardiogram (ECG) parameters, such as lengthening of the PR and QT intervals.[8][9]
-
Prolonged and Difficult Recovery: Recoveries can be stressful and lengthy.[4]
Q3: How long does recovery from α-chloralose anesthesia typically take in dogs?
Recovery time can be variable. In one study using a morphine-chloralose combination, the mean duration from the end of a 3-hour anesthetic period to coordinated walking was approximately 119 minutes.[9] However, anesthesia can last for 5 to 10 hours, and the half-life of this compound in dogs is around 48 hours, suggesting that full recovery may be extended.[4]
Troubleshooting Guides
Anesthetic Protocol & Preparation
Q4: How should the α-chloralose solution be prepared for intravenous administration?
Alpha-chloralose is poorly soluble in water. A common method for preparing a 1% solution is to dissolve the powder in heated (50-60°C) isotonic saline. The solution should then be cooled to 40°C before use.[7] Another method involves dissolving it in a 10% polyethylene (B3416737) glycol solution in water at 60°C, which can then be used at room temperature.[7] It is crucial to use only the alpha-isomer of this compound for anesthesia, as the beta-isomer is toxic and can cause convulsions.[10]
Intra-operative Complications
Q5: What should I do if the dog becomes significantly hypotensive during the procedure?
-
Assess Anesthetic Depth: The first step is to ensure the animal is not too deeply anesthetized. Reducing the infusion rate of α-chloralose may be necessary.
-
Fluid Therapy: Administer an intravenous crystalloid fluid bolus (e.g., 5-20 mL/kg).[11] If hypotension persists, a colloid bolus (e.g., 1-5 mL/kg) can be considered.[11]
-
Pharmacological Intervention: If fluid therapy is insufficient, vasopressors may be required. Ephedrine (0.03-0.1 mg/kg IV bolus) can be used to increase myocardial contractility and peripheral resistance.[12] For more severe or persistent hypotension, a constant rate infusion of dopamine (B1211576) (starting at 5 µg/kg/min) can be initiated to improve cardiac output.[12]
Q6: How should I manage bradycardia during α-chloralose anesthesia?
-
Evaluate the Cause: Bradycardia can be caused by the anesthetic itself, increased vagal tone due to surgical stimulation, or hypothermia.[12]
-
Anticholinergic Administration: If the bradycardia is significant and impacting blood pressure, an anticholinergic agent can be administered. Options include atropine (B194438) (0.02-0.04 mg/kg IV) or glycopyrrolate (B1671915) (0.005-0.01 mg/kg IV).[12]
-
Address Hypothermia: If the dog is hypothermic, active warming measures should be intensified, as bradycardia secondary to low body temperature will not respond well to medication alone.[12]
Q7: What is the appropriate response to intra-operative seizures or muscle tremors?
-
Rule out Contamination: Seizures can be caused by contamination with β-chloralose.[7]
-
Administer Anticonvulsants: For active seizures, a benzodiazepine (B76468) such as diazepam (0.5 mg/kg IV bolus) should be administered.[13] If seizures are refractory, a constant rate infusion of diazepam or an induction agent like propofol (B549288) may be necessary.[13]
-
Supportive Care: Ensure the airway is clear and provide oxygen supplementation. Monitor for hyperthermia, which can result from prolonged seizure activity.
Post-operative Recovery
Q8: The dog is experiencing a prolonged or rough recovery. What steps should be taken?
-
Ensure a Calm Environment: Minimize external stimuli such as loud noises and bright lights, as α-chloralose can cause hyperaesthesia.
-
Provide Supportive Care: Continue to monitor vital signs, particularly temperature. Active warming is crucial to prevent and treat hypothermia.[1] Intravenous fluids should be continued to support cardiovascular function and aid in drug elimination.
-
Monitor for Lasting Neurological Signs: Observe for continued ataxia, tremors, or disorientation. Provide a safe, padded recovery area to prevent injury.
-
Nutritional Support: Due to the long recovery period, ensure the animal has access to food and water once it is safe to do so.
Q9: How should I monitor a canine recovering from α-chloralose anesthesia?
Continuous monitoring is critical during the recovery period. Key parameters to track include:
-
Temperature: Check rectal temperature frequently and maintain normothermia with external heating sources.[14]
-
Cardiovascular Function: Monitor heart rate, pulse quality, mucous membrane color, and capillary refill time. Blood pressure should be monitored if there were intra-operative concerns.[14]
-
Respiratory Function: Observe respiratory rate and effort. Pulse oximetry can be used to monitor oxygen saturation.[14]
-
Neurological Status: Assess the level of consciousness, response to stimuli, and the presence of any involuntary movements.
Data Presentation
Table 1: Reported Dosages for Alpha-Chloralose Anesthesia in Canines
| Parameter | Dosage | Route of Administration | Notes |
| Induction | 100 mg/kg | Intravenous (IV) | Often preceded by a pre-anesthetic medication like morphine.[9] |
| Maintenance | 70 mg/kg/hour | Intravenous (IV) Infusion | Used to maintain a stable plane of anesthesia for several hours.[9] |
| Alternative Maintenance | 29.25 mg/kg/h | Continuous IV Infusion | Shown to maintain stable plasma concentrations and reduce the need for supplemental boluses.[15] |
Table 2: Quantitative Data on Canine Recovery from Morphine-Chloralose Anesthesia
| Recovery Milestone | Mean Time (minutes) | Standard Deviation (minutes) |
| Cessation of Anesthesia to Coordinated Walking | 119 | 36 |
| Data from a study involving a 3-hour anesthetic period.[9] |
Experimental Protocols
Protocol 1: Preparation of 1% Alpha-Chloralose Solution
-
Weigh the required amount of pure alpha-chloralose powder.
-
In a sterile container, add the powder to a volume of 0.9% isotonic saline to create a 1% (10 mg/mL) solution.
-
Heat the solution to 50-60°C while stirring until the powder is completely dissolved.[7]
-
Allow the solution to cool to 40°C before administration.[7]
-
This solution should be prepared fresh before each use.
Protocol 2: Induction and Maintenance of Anesthesia
-
Pre-anesthesia: Administer a pre-anesthetic medication to improve the quality of anesthesia and reduce the required dose of α-chloralose. For example, morphine sulfate (B86663) at 1.5 mg/kg IV.[9]
-
Induction: Administer a slow intravenous bolus of 100 mg/kg of the prepared 1% α-chloralose solution.[9]
-
Intubation: Once an appropriate level of anesthesia is achieved (loss of palpebral and pedal reflexes), intubate the dog to secure the airway and allow for supplemental oxygen and ventilatory support if needed.
-
Maintenance: Begin a constant rate infusion of α-chloralose at a rate of 70 mg/kg/hour to maintain a stable anesthetic plane for the duration of the procedure.[9] The infusion rate may need to be adjusted based on the individual animal's response and the depth of anesthesia required.
Visualizations
Caption: Experimental workflow for α-chloralose anesthesia in canines.
Caption: Decision tree for managing hypotension during α-chloralose anesthesia.
References
- 1. vettimes.com [vettimes.com]
- 2. Alpha-chloralose as a canine anesthetic. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Alpha-chloralose as a canine anesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review of laboratory animal anesthesia with chloral hydrate and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha-chloralose poisoning in dogs and cats: a retrospective study of 33 canine and 13 feline confirmed cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The electrophysiological effects of alpha-chloralose anesthesia in the intact dog: (1) alone and (2) in combination with verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. gv-solas.de [gv-solas.de]
- 11. aaha.org [aaha.org]
- 12. Management of Anesthetic Complications - WSAVA 2003 Congress - VIN [vin.com]
- 13. Seizure Management - WSAVA 2015 Congress - VIN [vin.com]
- 14. Post-op Monitoring: What to Look For in the Recovering Animal - WSAVA2007 - VIN [vin.com]
- 15. researchgate.net [researchgate.net]
minimizing movement artifacts in imaging studies with chloralose
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing α-chloralose as an anesthetic agent in imaging studies. Our goal is to help you minimize movement artifacts and ensure stable physiological conditions for reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is α-chloralose and how does it work as an anesthetic?
A1: α-Chloralose is a sedative and anesthetic agent commonly used in neuroscience and veterinary research.[1][2] It is a chlorinated acetal (B89532) derivative of glucose.[2] Its primary mechanism of action involves depressing the central nervous system by potentiating the activity of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at GABA-A receptors.[2][3][4] This potentiation increases the affinity for GABA, leading to increased chloride ion conductance and neuronal hyperpolarization, which results in sedation and anesthesia.[4] It is important to note that α-chloralose binds to a site on the GABA-A receptor that is distinct from those of benzodiazepines, barbiturates, and neurosteroids.[4]
Q2: Why is α-chloralose often chosen for functional imaging studies?
A2: Despite some drawbacks, α-chloralose is frequently used in studies of the cerebrovasculature because it is believed to cause minimal depression of autonomic and cardiovascular systems compared to some other anesthetics.[3][4] It has been shown to preserve cortical blood flow signals and provide a good signal-to-noise ratio in functional imaging studies.[5][6] In some cases, it can produce more robust functional responses compared to other agents like isoflurane (B1672236).[3]
Q3: What are the main challenges and potential sources of movement artifacts when using α-chloralose?
A3: The primary challenges with α-chloralose that can lead to movement artifacts include:
-
Fluctuating depth of anesthesia: α-Chloralose has a slow onset of action, which can make it difficult to achieve and maintain a stable anesthetic plane.[7] This can lead to periods of light anesthesia where the animal may respond to stimuli with movement.
-
Myoclonic responses: Animals anesthetized with α-chloralose can be hypersensitive to loud noises or other external stimuli, which can evoke sudden muscle twitches or jerks (myoclonus).[8]
-
Physiological instability: α-Chloralose can cause significant physiological changes, including respiratory depression, which can lead to hypercapnia (elevated blood CO2) and acidosis (a drop in blood pH).[5][6] These changes can indirectly cause movement as the animal's body attempts to compensate.
-
Questionable analgesic properties: The pain-relieving effects of α-chloralose are considered controversial.[3] Inadequate analgesia for surgical procedures performed prior to imaging can be a source of stress and movement.
Q4: What is a typical dosage and administration route for α-chloralose in rodents?
A4: The effective and safe dose of α-chloralose can vary between animals. It is critical to determine the correct initial dosage, as the drug cannot be reversed after administration.[5][6] A commonly cited dosing regimen in rats for functional studies is an initial intravenous (IV) bolus of 50-60 mg/kg, followed by a continuous infusion of 30-40 mg/kg/hr to maintain a stable level of anesthesia.[3][8] Intraperitoneal (i.p.) injections are also used but should be avoided if possible due to the risk of peritonitis and adynamic ileus.[9][10] When using the i.p. route, it is often recommended to precede it with a more rapidly acting anesthetic like a barbiturate.[9]
Troubleshooting Guides
Issue 1: Spontaneous or Stimulus-Induced Movement During Imaging
Symptoms:
-
Sudden jerks or twitches in the animal.
-
Gradual drifting or repositioning of the animal.
-
Visible blurring or ghosting in the acquired images.[11]
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Anesthetic depth is too light. | - Assess the depth of anesthesia using the toe-pinch reflex. A variable withdrawal response indicates a light plane of sedation.[6] - If using a continuous infusion, consider a small supplemental bolus of α-chloralose (e.g., 10-15 mg/kg IV) and slightly increasing the infusion rate. - Ensure the initial dose was adequate. Underdosing is a common issue due to the non-reversible nature of the drug.[5][6] |
| Hypersensitivity to external stimuli. | - Minimize noise and vibrations in the imaging suite. - Ensure the animal is comfortably and securely positioned. - Consider the use of earplugs for the animal. |
| Inadequate analgesia from prior surgical procedures. | - α-Chloralose has questionable analgesic properties.[3] For any painful procedures prior to imaging, ensure adequate analgesia was provided, for example, by combining α-chloralose with other substances like analgesics.[10] |
| Physiological distress (e.g., respiratory issues). | - Monitor vital signs closely (respiratory rate, heart rate, SpO2, EtCO2). - If signs of respiratory depression are present, consider mechanical ventilation to stabilize breathing and blood gases.[8] |
Issue 2: Progressive Physiological Instability
Symptoms:
-
Significant drop in heart rate.[5]
-
Declining blood pH (acidosis) and rising EtCO2 (hypercapnia).[5][6]
-
Hypothermia.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Respiratory depression. | - This is a known side effect of α-chloralose.[5][6] - Provide supplemental oxygen (e.g., 60% oxygen-supplemented air via a nosecone).[6] - If respiratory depression is severe, intubate and mechanically ventilate the animal.[8] This will allow for precise control of respiratory rate and tidal volume, helping to normalize blood CO2 and pH levels. |
| Cardiovascular depression. | - Monitor heart rate continuously. A significant drop is expected with α-chloralose.[5] - Maintain core body temperature, as hypothermia can exacerbate bradycardia. |
| Hypothermia. | - α-Chloralose can induce hypothermia.[1] - Use a rectal probe to monitor core body temperature and maintain it between 36-37°C using a water-heated pad or other feedback-controlled heating system.[5] |
| Metabolic acidosis. | - This is often secondary to respiratory depression and hypercapnia.[5][7] - The primary solution is to correct the underlying respiratory issue through assisted ventilation. - Monitor blood gases to track pH and PCO2 levels. |
Data Summary: Physiological Effects of α-Chloralose vs. Isoflurane in Mice
The following table summarizes key physiological parameters in mice under α-chloralose sedation and isoflurane anesthesia over a 120-minute period. This data highlights the greater physiological instability associated with α-chloralose.
| Physiological Parameter | α-Chloralose | Isoflurane | Reference |
| Breathing Rate | Decreases over time. | Decreases over time. | [5][6] |
| Heart Rate | Substantial and stable drop. | Stable with a slight decrease over time. | [5] |
| Arterial Blood pH | Significant drop over time (acidosis). | Remains within a normal physiological range. | [5][6] |
| Arterial PCO2 | Significant increase over time (hypercapnia). | Remains stable. | [5] |
| Arterial PO2 | No significant difference compared to isoflurane when supplemental oxygen is provided. | No significant difference compared to α-chloralose when supplemental oxygen is provided. | [5] |
Experimental Protocols
Protocol 1: Intravenous Administration of α-Chloralose in Rats
1. Preparation of α-Chloralose Solution:
- α-Chloralose powder is poorly soluble in water at room temperature.[10]
- Prepare a 1% (10 mg/mL) solution by dissolving α-chloralose in heated (50-60°C) isotonic saline.[10][12]
- Allow the solution to cool to approximately 40°C before administration.[12]
- The solution should be freshly prepared before each experiment.[10]
2. Anesthesia Induction:
- Induce anesthesia with a short-acting inhalant anesthetic, such as isoflurane (2-4% in oxygen), to allow for surgical preparation (e.g., catheter placement).[3][6]
3. Catheterization:
- Place a catheter in the femoral vein for intravenous drug administration.
- If blood gas monitoring is planned, place a catheter in the femoral artery.
4. Administration of α-Chloralose:
- Once surgical preparation is complete, discontinue the isoflurane.
- Administer an initial IV bolus of α-chloralose (e.g., 50-60 mg/kg).[3][8]
- Immediately following the bolus, begin a continuous IV infusion at a rate of 30-40 mg/kg/hr to maintain a stable anesthetic plane.[3][8]
5. Monitoring:
- Continuously monitor physiological parameters, including respiratory rate, heart rate, core body temperature, SpO2, and EtCO2.[5]
- Maintain body temperature at 36-37°C using a heating pad.[5]
- Use the toe-pinch reflex to assess the depth of anesthesia periodically.
Visualizations
Caption: Workflow for α-chloralose administration.
Caption: Logic for troubleshooting movement artifacts.
Caption: Mechanism of action of α-chloralose.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Alpha-chloralose is a Suitable Anesthetic for Chronic Focal Cerebral Ischemia Studies in the Rat: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancement of gamma-aminobutyric acidA receptor activity by alpha-chloralose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparing the Effects of Isoflurane and Alpha this compound upon Mouse Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparing the Effects of Isoflurane and Alpha this compound upon Mouse Physiology | PLOS One [journals.plos.org]
- 7. cds.ismrm.org [cds.ismrm.org]
- 8. Effects of anesthesia on functional activation of cerebral blood flow and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. gv-solas.de [gv-solas.de]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
adjusting chloralose infusion rate for stable long-term anesthesia
This guide provides troubleshooting advice and frequently asked questions for researchers using alpha-chloralose for long-term anesthesia.
Frequently Asked Questions (FAQs)
Q1: What is alpha-chloralose and why is it used for long-term anesthesia?
A1: Alpha-chloralose is an anesthetic agent commonly used in neurophysiological studies and experiments requiring the preservation of autonomic reflexes.[1] It is favored for its minimal depression of the cardiovascular and respiratory systems, which allows for the study of near-normal physiological responses over extended periods.[2][3] Unlike many other anesthetics, it helps maintain robust metabolic and hemodynamic responses to functional stimulation.[2]
Q2: How do I properly prepare an alpha-chloralose solution for infusion?
A2: Alpha-chloralose powder is poorly soluble in water at room temperature.[4] To prepare a standard 1% (10 mg/mL) solution, it must be dissolved in a heated aqueous medium like isotonic saline. The solution should be freshly prepared before use by heating it to 50-60°C.[1] It is critical to prevent the solution from cooling, as this can cause the alpha-chloralose to precipitate.[1] Using a system with a syringe heater and heated catheter can help maintain solubility during continuous infusion.[4]
Q3: What are the recommended initial and maintenance infusion rates?
A3: The appropriate dosage depends on the animal species and the specific experimental requirements. Anesthesia is often induced with a higher-dose bolus injection, followed by a continuous lower-dose infusion for maintenance. It is recommended to administer alpha-chloralose intravenously (IV) whenever possible, as intraperitoneal (i.p.) injections can lead to inflammatory reactions and a slower, less predictable onset.[1]
Data Presentation: Recommended Alpha-Chloralose Infusion Regimens
| Species | Induction (Bolus) Dose (IV) | Maintenance Infusion Rate (IV) | Notes |
| Rat | 60 mg/kg | 30 mg/kg/hr | Often used in focal cerebral ischemia studies.[2] |
| Dog | 100 mg/kg | 70 mg/kg/hr | Pre-anesthetic with morphine (1.5 mg/kg) may be used.[3] |
| Cat | Not specified | Not specified | Cats are more sensitive than dogs, with a lower minimum lethal dose (100 mg/kg).[5] Anesthesia can last 5-10 hours with IV administration.[6] |
| Mouse | 114 mg/kg (IP) | Not specified for infusion | Listed for non-survival procedures; analgesic properties are unproven.[7] |
Q4: How can I accurately monitor the depth of anesthesia?
A4: Gauging the depth of anesthesia with alpha-chloralose can be challenging.[6] A multi-parameter approach is essential.
-
Reflexes: Periodically check reflexes, such as the pedal withdrawal reflex (toe pinch), to assess the response to noxious stimuli.[2]
-
Physiological Parameters: Continuously monitor vital signs including heart rate, blood pressure, respiratory rate, and body temperature.[7][8]
-
Electroencephalography (EEG): For neurophysiological studies, EEG monitoring is a direct way to assess brain activity. Increasing depth of anesthesia is typically associated with a shift from high-frequency to low-frequency activity and the appearance of burst-suppression patterns.[9][10]
Troubleshooting Guide
Issue 1: Anesthetic depth is unstable (animal is too light or too deep).
-
Signs of Light Anesthesia: Spontaneous movement, increased muscle tone, rapid breathing (>100 breaths/min in mice), or a strong reaction to noxious stimuli (e.g., toe pinch).[7]
-
Signs of Deep Anesthesia: Severe respiratory depression (e.g., a 50% drop in rate), profound bradycardia or hypotension, loss of all reflexes.[7][11]
-
Solution:
-
Assess Vital Signs: Immediately check all physiological monitoring equipment to confirm the animal's status.
-
Adjust Infusion Rate: If the animal is too light, consider administering a small supplemental bolus (e.g., 10-25% of the initial induction dose) and slightly increasing the maintenance infusion rate. If too deep, immediately decrease or temporarily halt the infusion.
-
Provide Supportive Care: For overly deep anesthesia, provide supportive care such as supplemental oxygen or mechanical ventilation and ensure the animal's body temperature is maintained.[7]
-
Issue 2: The animal is experiencing significant respiratory depression or acidosis.
-
Symptoms: A progressive decrease in breathing rate and an increase in blood CO2 levels (hypercapnia), which can lead to a severe drop in arterial blood pH (acidosis).[8] Bradypnea and respiratory pauses are also signs of central toxic effects.[12]
-
Solution:
-
Reduce Infusion Rate: This is the first and most critical step.
-
Ventilatory Support: If the animal is not already ventilated, intubation and mechanical ventilation may be necessary to maintain normal blood gas levels.[6]
-
Monitor Blood Gases: If possible, periodically sample arterial blood to check PaCO2 and pH to guide adjustments.[8]
-
Issue 3: The animal has become hypothermic.
-
Symptoms: A core body temperature below the normal range (e.g., <36.0°C in mice).[7] Hypothermia is a common side effect of alpha-chloralose.[5][13]
-
Solution:
-
Active Warming: Use external heat sources such as a circulating-water heating pad, forced-air warmers (e.g., Bair Huggers), or heat lamps.[14]
-
Continuous Monitoring: Monitor the core body temperature continuously with a rectal probe to prevent overheating.
-
Issue 4: The animal is exhibiting myoclonus or seizures.
-
Symptoms: Involuntary muscle twitching (myoclonus) or generalized seizure activity.[12] Alpha-chloralose has a known tendency to produce convulsions.[2] These can sometimes be triggered by minimal auditory or physical stimuli.[12][13]
-
Solution:
-
Rule out Light Anesthesia: Ensure the activity is not a response to surgical stimulation due to inadequate anesthetic depth.
-
Administer Anticonvulsants: If seizures persist, administration of a benzodiazepine (B76468) like diazepam may be required to control the activity.[13]
-
Minimize Stimulation: Maintain the animal in a quiet environment to avoid triggering hyper-excitable responses.[5]
-
Data Presentation: Troubleshooting Common Complications
| Complication | Key Indicator(s) | Immediate Action | Follow-up Action |
| Hypotension | Mean Arterial Pressure (MAP) drops significantly below baseline. | Decrease infusion rate. Administer an IV fluid bolus (e.g., 10-15 mL/kg crystalloid for dogs).[11][15] | Titrate fluid administration and infusion rate to achieve target MAP. |
| Bradycardia | Heart rate drops significantly below the normal range. | Decrease infusion rate. Evaluate other vital signs (temperature, oxygenation). | If severe, consider anticholinergic agents as directed by a veterinarian. |
| Respiratory Depression | Breathing rate drops >50%; PaCO2 increases, pH decreases.[8] | Decrease or pause infusion. | Provide mechanical ventilation to normalize blood gases.[6] |
| Hypothermia | Core body temperature <36.0°C.[7] | Apply external heat sources (heating pads, warmers).[14] | Continuously monitor temperature to avoid hyperthermia. |
| Seizures/Myoclonus | Involuntary muscle twitching or convulsions.[12] | Rule out light anesthesia. | Minimize external stimuli. Administer anticonvulsants (e.g., diazepam) if necessary.[5][13] |
Experimental Protocols & Visualizations
Detailed Methodology: Protocol for Continuous this compound Infusion
-
Solution Preparation:
-
Prepare a 1% (10 mg/mL) alpha-chloralose solution in 0.9% saline.
-
Heat the solution to 50-60°C in a water bath until the powder is fully dissolved.[1]
-
Draw the warm solution into a syringe and place it in a syringe pump equipped with a syringe warmer to maintain temperature and prevent precipitation.[4] Use a heated infusion line if possible.
-
-
Animal and Equipment Preparation:
-
Secure intravenous access (e.g., tail vein, femoral vein).
-
Place monitoring sensors for ECG, blood pressure, respiration, and core body temperature.
-
For neurophysiology, place EEG electrodes.
-
Prepare external heating sources.
-
-
Anesthetic Induction:
-
Induce anesthesia with a separate, shorter-acting agent (e.g., isoflurane (B1672236) or a barbiturate) to allow for intubation and surgical preparation.[2][6]
-
Once preparations are complete, administer the calculated IV bolus of alpha-chloralose slowly.
-
-
Maintenance and Adjustment:
-
Five to fifteen minutes after the bolus, discontinue the induction agent and begin the continuous IV infusion of alpha-chloralose at the calculated maintenance rate.[1][2]
-
Continuously monitor all physiological parameters.
-
Adjust the infusion rate in small increments (e.g., ± 10-20%) based on changes in anesthetic depth and physiological stability. Refer to the Troubleshooting Guide for specific issues.
-
Mandatory Visualizations
Caption: Experimental workflow for establishing and maintaining stable alpha-chloralose anesthesia.
Caption: Troubleshooting decision guide for common complications during this compound infusion.
References
- 1. gv-solas.de [gv-solas.de]
- 2. Alpha-chloralose is a Suitable Anesthetic for Chronic Focal Cerebral Ischemia Studies in the Rat: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jarvm.com [jarvm.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Alpha-Chloralose Poisoning in Animals - Toxicology - Merck Veterinary Manual [merckvetmanual.com]
- 6. researchgate.net [researchgate.net]
- 7. az.research.umich.edu [az.research.umich.edu]
- 8. Comparing the Effects of Isoflurane and Alpha this compound upon Mouse Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apsf.org [apsf.org]
- 10. nationalauditprojects.org.uk [nationalauditprojects.org.uk]
- 11. aaha.org [aaha.org]
- 12. Alphathis compound intoxication: A retrospective study on epidemiology, clinical presentation, and management in an adult emergency department in Morocco - PMC [pmc.ncbi.nlm.nih.gov]
- 13. vettimes.com [vettimes.com]
- 14. Troubleshooting During Anesthesia Part II - WSAVA 2015 Congress - VIN [vin.com]
- 15. The Fluid Resuscitation Plan in Animals - Therapeutics - MSD Veterinary Manual [msdvetmanual.com]
how to improve the solubility of alpha-chloralose powder
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of alpha-chloralose powder for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the typical solubility of alpha-chloralose in common solvents?
A1: Alpha-chloralose is slightly soluble in cold water and more soluble in hot water. It is also soluble in alcohols and other organic solvents. For specific quantitative data, please refer to the Solubility Data Table below.
Q2: My alpha-chloralose solution is cloudy. What could be the cause?
A2: Cloudiness or turbidity in your alpha-chloralose solution can be due to several factors, including incomplete dissolution, precipitation upon cooling, or the presence of the less soluble beta-isomer. Please refer to our Troubleshooting Guide for detailed solutions.
Q3: Is it safe to heat an alpha-chloralose solution to improve solubility?
A3: Yes, heating can significantly improve the solubility of alpha-chloralose in aqueous solutions. However, it is crucial to allow the solution to cool to the desired temperature before use, and to be aware of the potential for precipitation upon cooling.
Q4: Can I adjust the pH to improve the solubility of alpha-chloralose?
A4: Alpha-chloralose is stable in a pH range of 4 to 9.[1] While minor pH adjustments within this range are unlikely to significantly impact solubility, extreme pH values can lead to hydrolysis of alpha-chloralose into glucose and chloral.[2]
Q5: Are there any additives that can enhance the solubility of alpha-chloralose for in vivo studies?
A5: Yes, for applications such as intravenous injection, co-solvents and complexing agents can be used. Polyethylene (B3416737) glycol, urethane, and cyclodextrins (like 2-hydroxypropyl-β-cyclodextrin) have been reported to improve the solubility of alpha-chloralose.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Powder not dissolving in water at room temperature | Low aqueous solubility of alpha-chloralose. | 1. Gently heat the solution while stirring. A water bath of 50-60°C is often effective.[3]2. Use a co-solvent. See the Experimental Protocols section.3. Consider using a complexation agent like cyclodextrin (B1172386) for enhanced solubility. |
| Solution becomes cloudy or forms a precipitate upon cooling | Supersaturation of the solution as the temperature decreases. | 1. Prepare the solution fresh before each experiment and use it at a controlled temperature.2. Re-warm the solution gently to redissolve the precipitate before use.3. Prepare a more dilute solution if high concentration is not critical.4. For long-term stability, consider using a co-solvent or a cyclodextrin-based formulation. |
| Incomplete dissolution in organic solvents | The concentration exceeds the solubility limit in the chosen solvent. | 1. Increase the volume of the solvent.2. Gently warm the solution while stirring.3. Try a different organic solvent with higher solubilizing capacity for alpha-chloralose (e.g., ethanol (B145695), diethyl ether, glacial acetic acid).[2] |
| Solution color appears yellow-brown in ethanol | This can be a characteristic of some alpha-chloralose preparations when dissolved in ethanol. | A clear to slightly hazy, colorless to faintly yellow or yellow-brown solution in ethanol can be normal.[2] If the discoloration is unexpected, verify the purity of your alpha-chloralose powder. |
Solubility Data
The following table summarizes the solubility of alpha-chloralose in various solvents.
| Solvent | Temperature | Solubility | Notes |
| Water | 15 °C | 4.44 mg/mL (0.44 g/100 mL)[4] | Slightly soluble |
| Water | 20 °C | 5 mg/mL (0.5 g/100mL)[5] | - |
| Ethanol | Not Specified | 10 mg/mL[2] | Fairly soluble |
| Diethyl Ether | Not Specified | Soluble[2][6] | - |
| Glacial Acetic Acid | Not Specified | Soluble[2][6] | - |
| Chloroform | Not Specified | Sparingly soluble[2] | - |
| Petroleum Ether | Not Specified | Practically insoluble[2] | - |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Solution using Heat
Objective: To prepare a clear aqueous solution of alpha-chloralose.
Materials:
-
Alpha-chloralose powder
-
Isotonic saline solution (or other aqueous buffer)
-
Magnetic stirrer with hot plate
-
Sterile glassware
-
Thermometer
Procedure:
-
Weigh the desired amount of alpha-chloralose powder.
-
Measure the required volume of isotonic saline solution.
-
Place the saline solution in a sterile beaker or flask with a magnetic stir bar.
-
Begin stirring the solution at a moderate speed.
-
Gradually add the alpha-chloralose powder to the vortex of the stirring solution.
-
Gently heat the solution to 50-60°C while continuing to stir.[3]
-
Continue heating and stirring until all the powder is dissolved and the solution is clear.
-
Turn off the heat and allow the solution to cool to the desired experimental temperature before use.
-
Caution: Be aware that precipitation may occur upon cooling.[3] Prepare the solution fresh before each experiment.
Protocol 2: Enhancing Solubility with Co-solvents
Objective: To prepare a more stable and concentrated solution of alpha-chloralose using a co-solvent.
Materials:
-
Alpha-chloralose powder
-
Aqueous medium (e.g., isotonic saline)
-
Polyethylene glycol (PEG) or Urethane[3]
-
Magnetic stirrer
-
Sterile glassware
Procedure:
-
Prepare the aqueous medium.
-
Add the co-solvent to the aqueous medium at the desired concentration (e.g., 10% polyethylene glycol).[3]
-
Stir the mixture until the co-solvent is fully dissolved.
-
Gradually add the alpha-chloralose powder to the co-solvent solution while stirring.
-
Continue stirring until the alpha-chloralose is completely dissolved. Gentle warming may be applied if necessary.
Visualizations
Caption: Workflow for dissolving alpha-chloralose powder.
Caption: Troubleshooting logic for alpha-chloralose solubility issues.
References
Technical Support Center: Optimizing Anesthesia in Surgical Models Utilizing α-Chloralose
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the poor analgesic properties of α-chloralose in surgical models. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is α-chloralose considered a poor analgesic for surgical procedures?
A1: While α-chloralose is an effective anesthetic for long-duration, non-recovery studies due to its minimal depression of cardiovascular and respiratory systems, it is recognized as having inadequate analgesic properties.[1][2] Its primary mechanism of action involves depressing the central nervous system through barbiturate-like effects on GABA-A receptors, which induces sedation and anesthesia but does not sufficiently block nociceptive pathways.[1][3][4] Therefore, animals under α-chloralose anesthesia can still perceive and react to painful stimuli, even if they are immobilized.[1][5]
Q2: What are the signs of inadequate analgesia in an animal anesthetized with α-chloralose?
A2: Even in an anesthetized state, animals may exhibit physiological responses to pain. Key indicators of inadequate analgesia include:
-
Autonomic Responses: Increased heart rate, blood pressure, and respiratory rate in response to surgical stimulation.[6]
-
Somatic Reflexes: Movement, even if minor, in response to a painful stimulus like a toe pinch.
-
Hormonal Stress Markers: Post-procedural analysis of blood samples may show elevated levels of stress hormones.
It is crucial to continuously monitor vital signs throughout the procedure to assess the depth of anesthesia and analgesia.[7][8]
Q3: Can I use α-chloralose for survival surgeries?
Q4: Are there alternatives to α-chloralose for surgical models that require robust analgesia?
A4: Yes, several alternative anesthetic regimens offer both effective anesthesia and analgesia. The choice of anesthetic will depend on the specific requirements of the surgical model.
-
Inhalant Anesthetics: Isoflurane (B1672236) and sevoflurane (B116992) are common choices that allow for rapid and reliable recovery.[10][11] They should be used in conjunction with pre-emptive analgesia.[10]
-
Injectable Anesthetic Cocktails: A combination of ketamine and xylazine (B1663881) is a widely used injectable anesthetic that provides a good level of anesthesia and analgesia for 45-90 minutes.[10][11] Acepromazine can be added to extend the duration of anesthesia.[11]
Troubleshooting Guide: Managing Analgesia with α-Chloralose
This guide provides solutions to common problems encountered when using α-chloralose.
| Problem | Possible Cause | Recommended Solution |
| Animal shows a significant increase in heart rate and blood pressure during surgical incision. | Inadequate analgesia from α-chloralose alone. | Administer a supplemental analgesic. Opioids (e.g., buprenorphine, morphine) or α2-agonists (e.g., dexmedetomidine) can be used to provide analgesia.[5][12] Consider a constant rate infusion for prolonged procedures. |
| Spontaneous muscle twitching or myoclonic jerks are observed. | A known side effect of α-chloralose, indicating CNS stimulation.[9][13] | While this may not always indicate pain, it can interfere with the surgical procedure. Combination with other agents like barbiturates or urethane (B1682113) may reduce this hyperexcitability.[9] Ensure the animal is at a stable anesthetic plane. |
| Difficulty in maintaining a stable plane of anesthesia. | Individual animal variability in response to α-chloralose. | The intravenous route (bolus followed by infusion) is preferred over intraperitoneal injection for more stable and controllable anesthesia.[9] Adjust the infusion rate based on continuous monitoring of physiological parameters. |
| Animal becomes hypothermic during the procedure. | α-Chloralose can induce hypothermia, a common side effect of many anesthetics in small animals.[13][14] | Use a circulating warm water blanket or other controlled heating source to maintain the animal's body temperature between 35.9°C and 37.5°C (96.6°F – 99.5°F).[7][8] Monitor rectal temperature throughout the procedure.[10] |
Experimental Protocols
Protocol 1: Co-administration of Buprenorphine with α-Chloralose for Improved Analgesia
This protocol is intended for non-survival surgical procedures in rodents where α-chloralose is the primary anesthetic.
-
Pre-anesthetic Preparation:
-
Anesthetic Induction and Maintenance:
-
Induce anesthesia with a short-acting agent such as isoflurane or an initial bolus of α-chloralose.
-
For intravenous administration of α-chloralose, a 1% solution is typically prepared by dissolving in a heated (50-60°C) aqueous medium like isotonic saline.[9]
-
Administer an initial intravenous bolus of α-chloralose (e.g., 60 mg/kg in rats) followed by a continuous infusion (e.g., 30 mg/kg/hr) to maintain a stable anesthetic plane.[1]
-
-
Monitoring:
Protocol 2: Alternative Anesthetic Regimen - Ketamine/Xylazine Cocktail
This protocol is a common alternative for procedures requiring a surgical plane of anesthesia with analgesia.
-
Drug Preparation:
-
Prepare a cocktail of ketamine (40-90 mg/kg) and xylazine (5-10 mg/kg).[10] The specific concentrations can be adjusted based on the desired volume of injection.
-
-
Anesthetic Administration:
-
Administer the ketamine/xylazine cocktail via intraperitoneal (IP) injection.
-
Anesthesia is typically achieved within 5-10 minutes and lasts for 45-90 minutes.[10]
-
If additional anesthesia is required, administer a supplemental dose of ketamine only, at one-quarter to one-half of the original calculated dose.[10]
-
-
Supportive Care:
Quantitative Data Summary
Table 1: Comparison of Anesthetic and Analgesic Properties
| Anesthetic Agent/Combination | Typical Dosage (Rat) | Onset of Action | Duration of Anesthesia | Analgesic Properties | Common Side Effects |
| α-Chloralose | 60-100 mg/kg, IV | 10-15 minutes[9] | 8-10 hours[9] | Poor[2] | Hypothermia, myoclonic jerks, seizures[1][9][13] |
| α-Chloralose + Buprenorphine | α-Chloralose: 60-100 mg/kg, IV; Buprenorphine: 0.05-0.1 mg/kg, SC | 10-15 minutes (anesthesia) | 8-10 hours | Moderate to Good | Similar to α-chloralose alone |
| Ketamine + Xylazine | Ketamine: 40-90 mg/kg, IP; Xylazine: 5-10 mg/kg, IP[10] | 3-5 minutes | 45-90 minutes[10] | Good | Respiratory depression, hypothermia |
| Isoflurane | 2-4% for induction, 1-2% for maintenance | Rapid | Easily controlled | None (requires co-administration of analgesics) | Hypotension, respiratory depression |
Visualizations
Caption: Workflow for non-recovery surgery using α-chloralose with supplemental analgesia.
Caption: Simplified nociceptive pathway and sites of action for anesthetics and analgesics.
References
- 1. Alpha-chloralose is a Suitable Anesthetic for Chronic Focal Cerebral Ischemia Studies in the Rat: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anesthesia and analgesia for common research models of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Enhancement of gamma-aminobutyric acidA receptor activity by alpha-chloralose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A review of laboratory animal anesthesia with chloral hydrate and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Different perspectives for monitoring nociception during general anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. az.research.umich.edu [az.research.umich.edu]
- 9. gv-solas.de [gv-solas.de]
- 10. Anesthesia and Analgesia Guidelines for Rats: LAR Guidelines: Animal Care and Use Policies: Policies: RESEARCH: Indiana University [research.iu.edu]
- 11. Rodent Anesthesia and Analgesia Guideline [ohiostateresearch.knowledgebase.co]
- 12. Alternatives to Opioid Analgesia in Small Animal Anesthesia: Alpha-2 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. vpisglobal.com [vpisglobal.com]
- 14. nbinno.com [nbinno.com]
- 15. Anesthesia (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
mitigating inflammatory response to intraperitoneal chloralose injection
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating the inflammatory response associated with the intraperitoneal (IP) injection of chloralose.
Frequently Asked Questions (FAQs)
Q1: Why does intraperitoneal (IP) injection of α-chloralose cause an inflammatory response?
A1: Intraperitoneal injection of α-chloralose can induce chemical peritonitis, which is an inflammation of the peritoneum (the tissue lining the abdominal wall and covering most of the abdominal organs).[1][2] This occurs because α-chloralose, like other chemical agents, can be irritant to the serous surfaces of the abdominal viscera, triggering a localized inflammatory cascade.[3][4] Oils frequently used as solvents for lipophilic substances can also independently cause significant peritoneal inflammation.[5]
Q2: What are the typical signs of this compound-induced peritonitis in a research animal?
A2: Macroscopic signs can include fluid accumulation in the peritoneal cavity (ascites), abdominal bloating, and tenderness.[2] At the cellular level, the response is characterized by the recruitment of inflammatory cells (such as neutrophils and macrophages) into the peritoneal cavity, peritoneal thickening, and the release of pro-inflammatory cytokines like TNF-α, IL-6, and MCP-1.[1][6][7] This can lead to complications such as visceral adhesions.[4]
Q3: Can the solvent used to dissolve this compound contribute to the inflammation?
A3: Yes, the choice of solvent is critical. Many oils, including peanut, corn, and mineral oil, are known to cause xanthogranulomatous inflammation, characterized by the formation of foam cells and the recruitment of immune cells.[5] It is advisable to use non-inflammatory solvents. A mixture of 1x Phosphate Buffered Saline (PBS) and Polyethylene Glycol (PEG) has been used in published protocols.[8]
Q4: Are there alternative anesthetics to IP this compound that are less inflammatory?
A4: Yes. Inhalant anesthetics like isoflurane (B1672236) are a valuable alternative and are widely recommended to avoid the side effects of injectable agents.[3][9] Studies have shown that isoflurane provides a stable anesthetic plane with fewer physiological disturbances compared to α-chloralose.[8][9] Other injectable combinations, such as ketamine/xylazine or cocktails involving medetomidine, are also used, though each has its own anesthetic profile and potential side effects.[8][10]
Q5: Is it possible to mitigate the inflammatory response while still using IP this compound?
A5: While switching the route of administration or the anesthetic is preferred, some strategies may reduce the inflammatory impact. Using the lowest effective concentration, ensuring the purity of the α-chloralose (as the β-isomer is non-anesthetic and toxic), and co-administering a non-steroidal anti-inflammatory drug (NSAID) could potentially reduce the inflammatory response.[3][11] However, direct evidence for the efficacy of anti-inflammatory co-administration specifically with this compound is limited, and this approach requires careful validation.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution & Action |
| Excessive fluid in the peritoneal cavity post-procedure. | Chemical peritonitis from this compound injection. | Immediate Action: Euthanize the animal if it shows signs of distress, as this is a significant adverse effect. Future Prevention: Switch to intravenous (i.v.) administration of this compound or use an alternative anesthetic like isoflurane.[3][9] |
| High variability in anesthetic depth and duration. | Misinjection of the IP dose into the gut, subcutaneous tissue, or abdominal fat.[4] | Immediate Action: Monitor the animal closely; provide supplemental anesthesia if needed. Future Prevention: Refine IP injection technique. Ensure proper restraint and needle placement. Consider using a shorter needle length. For critical, non-recovery experiments, the i.v. route provides more reliable delivery.[3][4] |
| Post-mortem analysis reveals visceral adhesions or granulomas. | Chronic inflammatory response to the injected substance or solvent.[4][5] | Future Prevention: Avoid using oils as solvents; opt for aqueous solutions like PBS/PEG.[5][8] If the experimental design allows, deliver lipophilic substances via oral gavage instead of IP injection to bypass peritoneal irritation.[5] |
| Elevated levels of inflammatory markers (e.g., TNF-α, IL-6) in plasma or peritoneal fluid. | Systemic or local inflammatory response. | Future Prevention: Consider co-administration of an anti-inflammatory agent, such as an NSAID (e.g., diclofenac), after conducting a pilot study to validate efficacy and rule out experimental interference.[11][12] The primary recommendation remains to switch to a less inflammatory anesthetic protocol. |
Quantitative Data on Anesthetic Effects & Inflammation
Table 1: Physiological Comparison of Anesthetics in Mice
This table summarizes physiological parameters measured in mice under isoflurane versus α-chloralose anesthesia over a 120-minute period.
| Parameter | Anesthetic | Baseline (0-15 min) | 120 Minutes | Key Finding | Source |
| Arterial Blood pH | Isoflurane | 7.34 ± 0.04 | 7.27 ± 0.06 | Remains within a normal physiological range. | [8] |
| α-Chloralose | 7.39 ± 0.05 | 7.13 ± 0.07 | Becomes significantly acidotic. | [8] | |
| Arterial pCO₂ (mmHg) | Isoflurane | ~38 | ~42 | Slight, non-significant increase over time. | [8] |
| α-Chloralose | ~35 | ~55 | Significantly higher than isoflurane group after 120 mins. | [8] |
Table 2: Biomarkers in Models of Experimental Peritonitis
This table presents data on inflammatory markers from studies using models of peritonitis, which can be used to quantify the inflammatory response and the efficacy of mitigating agents.
| Model | Treatment | Marker | Result | Source |
| Zymosan-induced Peritonitis (Mice) | Chloral (B1216628) Hydrate (B1144303) | Serum TNF-α, IL-6, MCP-1 | Significantly lower levels at certain time points vs. control. | [6] |
| Fecal Peritonitis (CLP model, Mice) | l-NAME (NO inhibitor) | Peritoneal Nitrite/Nitrate | Reduced by ~75% vs. control. | [13] |
| l-NAME (NO inhibitor) | Peritoneal IL-10, MCP-1 | Augmented levels compared to control. | [13] | |
| Talc-induced Peritonitis (Mice) | Carboxymethylcellulose | Bowel Adhesion Weight | Reduced in a dose-dependent manner. | [14] |
Experimental Protocols
Protocol 1: Anesthesia with Intraperitoneal α-Chloralose
This protocol is for non-recovery experiments only, due to the potential for severe side effects.[8]
-
Preparation: Dissolve α-chloralose in a vehicle of 80% 1x PBS and 20% Polyethylene Glycol (PEG). Warm the solution slightly to ensure complete dissolution, then cool to body temperature before injection.
-
Induction: Induce anesthesia in the animal (e.g., mouse) using a chamber with 4-5% isoflurane.
-
Injection: Once the animal is induced, administer the α-chloralose solution via intraperitoneal injection at a dose of 114 mg/kg.[8][10]
-
Maintenance & Transition: Place the animal in a stereotaxic frame or on a heating pad with a nose cone delivering a decreasing concentration of isoflurane (e.g., start at 2% and reduce to 0.5% over 15 minutes).
-
Confirmation: Confirm the full effect of α-chloralose by testing for the absence of a pedal withdrawal reflex. Discontinue the isoflurane. Anesthesia is expected to last for several hours.[3]
Protocol 2: Quantifying Peritoneal Inflammation
This protocol describes how to assess the inflammatory response following an IP injection.
-
Sample Collection: At a predetermined time point post-injection, euthanize the animal via an approved method.
-
Peritoneal Lavage: Expose the peritoneal cavity. Inject 5-10 mL of sterile, cold PBS containing heparin into the cavity. Gently massage the abdomen for 60 seconds to dislodge cells.
-
Fluid Aspiration: Carefully aspirate the peritoneal fluid using a syringe and place it in a conical tube on ice.
-
Cell Count: Perform a total white blood cell count using a hemocytometer or an automated cell counter. Prepare a cytospin slide and stain with a differential stain (e.g., Wright-Giemsa) to determine the percentages of neutrophils, macrophages, and lymphocytes.
-
Cytokine Analysis: Centrifuge the remaining lavage fluid to pellet the cells. Collect the supernatant and store it at -80°C. Analyze the supernatant for key inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β, MCP-1) using commercially available ELISA kits.[6][13]
Visualizations
Signaling Pathway: NF-κB Activation in Chemical Peritonitis
The NF-κB pathway is a cornerstone of the inflammatory response initiated by chemical irritants like this compound.
Caption: NF-κB signaling in response to a chemical irritant.
Experimental Workflow: Testing a Mitigation Strategy
This diagram outlines the steps to test whether an anti-inflammatory agent can reduce this compound-induced peritonitis.
Caption: Workflow for evaluating an anti-inflammatory agent.
Decision Tree: Anesthetic Selection
This chart helps researchers decide on the most appropriate anesthetic strategy to minimize inflammation.
Caption: Decision guide for selecting an anesthetic protocol.
References
- 1. radiopaedia.org [radiopaedia.org]
- 2. Peritonitis - Symptoms and causes - Mayo Clinic [mayoclinic.org]
- 3. gv-solas.de [gv-solas.de]
- 4. documents.uow.edu.au [documents.uow.edu.au]
- 5. Intraperitoneal Oil Application Causes Local Inflammation with Depletion of Resident Peritoneal Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective effect of chloral hydrate against lipopolysaccharide/D-galactosamine-induced acute lethal liver injury and zymosan-induced peritonitis in mice [pubmed.ncbi.nlm.nih.gov]
- 7. Pathophysiological Changes to the Peritoneal Membrane during PD-Related Peritonitis: The Role of Mesothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparing the Effects of Isoflurane and Alpha this compound upon Mouse Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isoflurane anesthesia is a valuable alternative for alpha-chloralose anesthesia in the forepaw stimulation model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. az.research.umich.edu [az.research.umich.edu]
- 11. Enhancement of antinociception by coadministration of nonsteroidal anti-inflammatory drugs and soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prostaglandin synthetase inhibition reduces peritonitis-induced early liver oxidant stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Therapeutic Effects of Nitric Oxide Inhibition during Experimental Fecal Peritonitis: Role of Interleukin-10 and Monocyte Chemoattractant Protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Prevention of Carboxymethylcellulose on Bowel Adhesions Induced by Talc Peritonitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Anesthetic Choice in Rodent fMRI: A Comparative Guide to Chloralose and Isoflurane Effects on the BOLD Signal
For researchers, scientists, and drug development professionals utilizing preclinical fMRI, the choice of anesthetic is a critical experimental parameter that can significantly influence Blood Oxygen Level-Dependent (BOLD) signal characteristics and the interpretation of neural activity. This guide provides an objective comparison of two commonly used anesthetics in rat fMRI studies, α-chloralose and isoflurane (B1672236), supported by experimental data to inform protocol design and data analysis.
The selection of an appropriate anesthetic agent is paramount in rodent fMRI studies to ensure stable physiology while minimizing confounding effects on neurovascular coupling. Both α-chloralose and isoflurane are widely employed, yet they exhibit distinct pharmacological profiles that differentially impact the BOLD signal. While α-chloralose is often favored for its preservation of cerebrovascular reactivity, isoflurane offers the advantage of being a recoverable anesthetic, making it suitable for longitudinal studies.[1][2]
Impact on Neurovascular Coupling and BOLD Response
Studies directly comparing the two anesthetics have revealed significant differences in their effects on both neural and hemodynamic responses. Isoflurane, a known vasodilator, can increase cerebral blood flow (CBF) at baseline compared to α-chloralose.[1] However, this vasodilatory property may also lead to a blunted BOLD response to stimuli.
One study systematically evaluated the effects of isoflurane and α-chloralose on evoked field potential (FP) and CBF in the rat somatosensory cortex.[1] Using a conventional forepaw stimulation paradigm, the evoked FP was 54% lower and the CBF response was 84% lower under isoflurane compared to α-chloralose.[1] This suggests a dissociation in the neurovascular coupling under isoflurane, where the hemodynamic response to neural activity is attenuated.[1]
Conversely, α-chloralose is reported to better preserve the coupling between neuronal activity and the hemodynamic response.[3] This often results in more robust and spatially localized BOLD activation in response to stimulation.[2][4] However, some studies have noted that negative BOLD signal changes can be more dominant under isoflurane than under α-chloralose for certain stimuli.[4]
Effects on Functional Connectivity
The choice of anesthetic also profoundly impacts resting-state functional connectivity (fc) patterns. Research comparing functional connectivity in rats under various anesthetics, including α-chloralose and isoflurane, found that connectivity patterns under both differed from the awake state.[5] Isoflurane anesthesia has been associated with less localized and more widespread functional connectivity maps compared to α-chloralose.[6] This suggests that isoflurane may alter the intrinsic organization of large-scale neural networks. The functional connectivity patterns under α-chloralose showed a moderate to good correspondence with those observed in awake rats.[5]
Quantitative Comparison of BOLD fMRI Parameters
The following table summarizes key quantitative findings from comparative studies on chloralose and isoflurane in rat fMRI.
| Parameter | α-Chloralose | Isoflurane | Key Findings | Reference |
| Evoked Cerebral Blood Flow (CBF) Response | Higher | 84% lower than α-chloralose | Isoflurane significantly attenuates the stimulus-evoked CBF response. | [1] |
| Evoked Field Potential (FP) Response | Higher | 54% lower than α-chloralose | Neuronal response to stimulation is reduced under isoflurane. | [1] |
| Baseline Cerebral Blood Flow (CBF) | Lower | 145 ± 8% of α-chloralose | Isoflurane's vasodilatory properties lead to higher baseline blood flow. | [1] |
| BOLD Signal Amplitude | Generally higher and more robust | Lower amplitude responses | α-chloralose tends to produce stronger BOLD signal changes in response to stimulation. | [2][4] |
| Spatial Specificity of Activation | More localized and distinct activation maps | More widespread and less specific activation | α-chloralose provides better spatial localization of neural activity. | [4][6] |
| Functional Connectivity vs. Awake State | Moderate to good correspondence | Significant differences from awake state | α-chloralose may better preserve intrinsic network architecture. | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing findings across studies. Below are representative experimental protocols for fMRI studies in rats using α-chloralose and isoflurane.
α-Chloralose Anesthesia Protocol (Terminal Experiment)
-
Animal Preparation: Male Sprague-Dawley or Wistar rats are typically used. The animal is initially anesthetized with a short-acting anesthetic like isoflurane (e.g., 2-3% in oxygen-enriched air) for surgical procedures.[5]
-
Surgical Procedures: Catheters are inserted into the femoral artery and vein for blood pressure monitoring, blood gas analysis, and drug administration. A tracheotomy is performed for mechanical ventilation.[5]
-
Anesthesia Induction and Maintenance: An initial bolus of α-chloralose (e.g., 50-80 mg/kg, i.v.) is administered, followed by a continuous intravenous infusion (e.g., 25-40 mg/kg/h) to maintain a stable level of anesthesia.[4][7]
-
Physiological Monitoring: Throughout the experiment, key physiological parameters such as mean arterial blood pressure, body temperature, and blood gases (PaO2 and PaCO2) are continuously monitored and maintained within normal physiological ranges.[8]
-
fMRI Acquisition: BOLD fMRI data are acquired using appropriate imaging sequences. Stimulation paradigms, such as electrical forepaw stimulation, are applied to evoke neural activity.[1]
Isoflurane Anesthesia Protocol (Survival Experiment)
-
Animal Preparation: The rat is placed in an induction chamber with 2-3% isoflurane in a mixture of oxygen and air.[9][10]
-
Animal Placement and Stabilization: Once anesthetized, the animal is secured in an MRI-compatible stereotaxic frame with ear bars and a tooth bar to prevent head motion.[9]
-
Anesthesia Maintenance: Isoflurane concentration is typically reduced to 1.0-2.0% for the duration of the experiment and delivered via a nose cone.[10][11] The specific concentration can be adjusted based on the animal's physiological response, such as respiration rate.[11]
-
Physiological Monitoring: Respiration rate and body temperature are monitored throughout the scan. For more controlled experiments, arterial lines can be placed for blood pressure and blood gas monitoring, though this may necessitate a terminal procedure.[12]
-
fMRI Acquisition: Anatomical and functional MRI data are acquired. For longitudinal studies, the animal is allowed to recover from anesthesia after the imaging session.[1]
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.
References
- 1. academic.oup.com [academic.oup.com]
- 2. On the use of α-chloralose for repeated BOLD fMRI measurements in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Systematic Review: Anesthetic Protocols and Management as Confounders in Rodent Blood Oxygen Level Dependent Functional Magnetic Resonance Imaging (BOLD fMRI)—Part B: Effects of Anesthetic Agents, Doses and Timing | MDPI [mdpi.com]
- 5. cds.ismrm.org [cds.ismrm.org]
- 6. Comparison of alpha-chloralose, medetomidine and isoflurane anesthesia for functional connectivity mapping in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anesthesia and the quantitative evaluation of neurovascular coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Systematic Review: Anaesthetic Protocols and Management as Confounders in Rodent Blood Oxygen Level Dependent Functional Magnetic Resonance Imaging (BOLD fMRI)–Part A: Effects of Changes in Physiological Parameters [frontiersin.org]
- 9. Acquisition of Resting-State Functional Magnet Resonance Imaging Data in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel method for functional brain imaging in awake minimally restrained rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dose-dependent effect of isoflurane on neurovascular coupling in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fMRI experiments. [bio-protocol.org]
Urethane vs. Chloralose: A Comparative Guide for Preserving Autonomic Reflexes in Research
For researchers, scientists, and drug development professionals, the choice of anesthetic is a critical decision that can significantly impact the outcome of in vivo studies, particularly those investigating autonomic nervous system reflexes. An ideal anesthetic should provide a stable plane of anesthesia with minimal interference on cardiovascular and neural signaling. This guide provides an objective comparison of two commonly used anesthetics, urethane (B1682113) and α-chloralose, for their efficacy in preserving autonomic reflexes, supported by experimental data, detailed protocols, and pathway visualizations.
When selecting an anesthetic for studies involving autonomic reflexes, a key consideration is its effect on baseline physiological parameters and reflex sensitivity. Both urethane and α-chloralose are frequently employed in such studies due to their reputation for preserving these reflexes better than many other anesthetic agents. However, they exhibit distinct profiles of action that can influence experimental results.
Quantitative Comparison of Physiological Parameters
The following tables summarize the quantitative effects of urethane and α-chloralose on key cardiovascular and autonomic parameters based on experimental data from studies in rats and mice.
Table 1: Effects on Cardiovascular Parameters in Rats
| Parameter | Urethane | α-Chloralose | Key Findings |
| Mean Arterial Pressure (MAP) | No significant change or slight increase.[1] | Significant decrease (nearly 30%).[1][2] | α-chloralose can cause significant hypotension, which should be a consideration in studies where blood pressure is a critical variable.[1][2] |
| Heart Rate (HR) | Increased.[3] | No significant change or decrease.[3] | Urethane may be less suitable for studies focusing on heart rate regulation due to its tachycardic effects. |
| Baroreflex Sensitivity | Attenuated (4-5 fold).[4] | Attenuated (2-3 fold).[4] | Both anesthetics attenuate the baroreflex, but α-chloralose appears to have a lesser effect in this regard. |
Table 2: Effects on Renal Sympathetic Nerve Activity (RSNA) in Rats
| Parameter | Urethane | α-Chloralose | Key Findings |
| Baseline RSNA | Significantly elevated.[1][2] | No significant change or decreased.[1][2] | Urethane's elevation of sympathetic tone could confound studies on sympathetic regulation.[1][2] |
| Baroreflex Control of RSNA | No significant change in gain.[3] | Decreased gain.[3] | While urethane elevates baseline RSNA, it may better preserve the reflex control of sympathetic outflow in response to blood pressure changes compared to α-chloralose. |
Table 3: Effects on Physiological Parameters in Mice
| Parameter | Urethane | α-Chloralose | Key Findings |
| Mean Arterial Pressure (MAP) | Significant reduction.[3][5] | Not consistently reported in direct comparisons. | Urethane can cause hypotension in mice, a factor to consider in experimental design.[3][5] |
| Heart Rate (HR) | Significant increase.[5] | Substantial drop.[6] | The opposing effects on heart rate are a major differentiator between the two anesthetics in mice. |
| Heart Rate Variability | Decreased.[5] | Not consistently reported. | Urethane reduces heart rate variability, suggesting an impact on autonomic modulation of the sinus node.[5] |
| Blood pH | Not consistently reported. | Significant drop (acidosis).[6] | The profound acidosis caused by α-chloralose in mice is a significant physiological stressor. |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are representative protocols for the administration of urethane and α-chloralose for studies of autonomic reflexes.
Urethane Anesthesia Protocol for Rats
This protocol is designed for terminal experiments investigating autonomic reflexes.
-
Animal Preparation: Acclimate male Sprague-Dawley rats for at least 3 days prior to the experiment.[7] Fasting is generally not required for rodents.[7]
-
Anesthetic Preparation: Prepare a solution of urethane (ethyl carbamate) in sterile 0.9% NaCl. A common concentration is a 1.5 g/5 ml solution.[8] Urethane solutions should be prepared in a certified fume hood due to its carcinogenic properties.[8]
-
Induction of Anesthesia: An initial dose of 1.25 g/kg is administered intravenously (IV) or intraperitoneally (IP).[1][2] For IV administration, it is recommended to first anesthetize the rat with a volatile anesthetic like isoflurane (B1672236) to place the catheter.[8]
-
Maintenance of Anesthesia: If using IV administration, infuse urethane slowly, preferably with an infusion pump, as a bolus can be lethal.[8] For IP administration, the initial dose is often sufficient for a long-lasting surgical plane of anesthesia (up to 24 hours).[8]
-
Monitoring Anesthetic Depth: Assess the depth of anesthesia by checking for the absence of the pedal withdrawal reflex (toe pinch) and the palpebral reflex (blink).[8]
-
Physiological Monitoring: Continuously monitor heart rate, blood pressure, and respiratory rate.[7] Maintain body temperature using a heating pad.[9]
-
Baroreflex Assessment: To assess the baroreflex, administer intravenous infusions of phenylephrine (B352888) to increase blood pressure and sodium nitroprusside to decrease blood pressure, while recording the corresponding changes in heart rate and sympathetic nerve activity.[3]
α-Chloralose Anesthesia Protocol for Mice
This protocol is adapted for terminal procedures in mice, often used in functional imaging studies where autonomic preservation is desired.
-
Animal Preparation: Use adult mice of the desired strain. Acclimatize animals to the housing facility for at least one week.
-
Anesthetic Preparation: α-chloralose powder is poorly soluble in water at room temperature.[10] Prepare a 1% solution by dissolving it in a heated (50-60°C) aqueous medium like isotonic saline.[10] The solution must be freshly prepared and kept warm to prevent precipitation.[10]
-
Induction of Anesthesia: Induce anesthesia with a short-acting inhalant anesthetic such as isoflurane (4-5% for induction, 1.5-2% for maintenance).[6] This allows for surgical preparation, such as the placement of an intraperitoneal catheter.
-
Administration of α-Chloralose: Once surgical preparation is complete, administer α-chloralose via an intraperitoneal injection at a dose of 114 mg/kg.[6]
-
Transition and Maintenance: Gradually withdraw the isoflurane over approximately 15 minutes as the α-chloralose takes effect.[6] Provide oxygen-supplemented air via a nosecone.[6]
-
Monitoring Anesthetic Depth: Monitor for the absence of a withdrawal response to a toe pinch. Note that animals under α-chloralose may still exhibit some startle responses to loud noises.[6]
-
Physiological Monitoring: Continuously monitor breathing rate, heart rate, and body temperature.[6] Be aware that α-chloralose can cause a significant drop in heart rate and blood pH in mice.[6]
Signaling Pathways and Mechanisms of Action
The distinct effects of urethane and α-chloralose on autonomic reflexes stem from their different interactions with neurotransmitter systems in the central nervous system.
Urethane's Mechanism of Action
Urethane exerts its effects through a broad and modest modulation of multiple neurotransmitter-gated ion channels.[11] It potentiates the function of inhibitory receptors like GABA-A and glycine (B1666218) receptors, while inhibiting excitatory receptors such as NMDA and AMPA receptors.[11] This widespread action may contribute to its ability to provide a stable plane of anesthesia while preserving some reflex pathways.
α-Chloralose's Mechanism of Action
The primary known mechanism of action for α-chloralose is the potentiation of GABA-A receptor activity.[10] It binds to a site on the GABA-A receptor complex that is distinct from those of benzodiazepines, barbiturates, and neurosteroids.[10] This enhancement of inhibitory neurotransmission is thought to be a key contributor to its anesthetic effects.
Experimental Workflow for Autonomic Reflex Assessment
The following diagram illustrates a typical experimental workflow for comparing the effects of urethane and α-chloralose on the baroreceptor reflex.
Conclusion and Recommendations
Both urethane and α-chloralose can be suitable for studies requiring the preservation of autonomic reflexes, but the choice depends on the specific research question and animal model.
-
Urethane may be preferred for its long duration of action and relatively stable cardiovascular profile in rats, particularly when the primary outcome is not baseline sympathetic tone. However, its tendency to increase heart rate and sympathetic nerve activity must be considered. In mice, urethane can cause significant hypotension and increase heart rate.
-
α-Chloralose is often chosen for its purported minimal depression of autonomic function.[12] It appears to have a less pronounced effect on attenuating baroreflex sensitivity compared to urethane.[4] However, it can cause a significant drop in blood pressure in rats and a profound decrease in heart rate and blood pH in mice, which could introduce confounding variables.
Ultimately, researchers should carefully consider the specific physiological parameters being investigated and choose the anesthetic that will have the least impact on those variables. Pilot studies are often warranted to validate the chosen anesthetic protocol within a specific experimental context.
References
- 1. dc.etsu.edu [dc.etsu.edu]
- 2. "Comparative Study of Anesthesia’s effect on Baroreceptor Reflex and Sy" by John Harbin [dc.etsu.edu]
- 3. Cardiovascular function and autonomic regulation in urethane-anesthetized and conscious mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Attenuation of the baroreceptor reflex by general anesthetic agents in the normotensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Comparing the Effects of Isoflurane and Alpha this compound upon Mouse Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. az.research.umich.edu [az.research.umich.edu]
- 8. unthsc.edu [unthsc.edu]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. Enhancement of gamma-aminobutyric acidA receptor activity by alpha-chloralose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The anesthetic mechanism of urethane: the effects on neurotransmitter-gated ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Anesthetic Showdown: Alpha-Chloralose vs. Ketamine on Neuronal Firing Rates
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The choice of anesthetic is a critical variable in neuroscience research, capable of profoundly influencing experimental outcomes. For studies investigating neuronal activity, understanding how different anesthetics modulate firing rates is paramount. This guide provides an objective comparison of two commonly used anesthetics, alpha-chloralose and ketamine, and their disparate impacts on neuronal firing, supported by experimental data.
At a Glance: Opposing Effects on Neuronal Activity
Alpha-chloralose and ketamine exert nearly opposite effects on neuronal firing rates. Alpha-chloralose generally acts as a central nervous system depressant, leading to a reduction in neuronal activity. In contrast, ketamine, a dissociative anesthetic, often produces a paradoxical increase in neuronal firing through a mechanism of disinhibition.
Quantitative Comparison of Neuronal Firing Rate Changes
The following table summarizes the quantitative effects of alpha-chloralose and ketamine on neuronal firing rates as reported in preclinical studies. It is important to note that the data for each anesthetic were obtained from different studies with varying experimental paradigms.
| Anesthetic | Animal Model | Brain Region | Neuronal Population | Dosage | Change in Firing Rate | Reference |
| Alpha-Chloralose | Cat | Dorsal Horn & Nucleus Reticularis Gigantocellularis | Single Neurons | 50 mg/kg | Significant and long-lasting suppression of spontaneous and evoked activity.[1] | [1] |
| Rat (in vitro) | Hippocampal CA1 | Principal Neurons (inferred) | 3-10 µM | Increased frequency of spontaneous inhibitory postsynaptic currents (sIPSCs), suggesting a decrease in principal neuron firing.[2] | [2] | |
| Ketamine | Mouse | Motor Cortex | Excitatory Neurons | Sub-anesthetic | Significant increase in mean firing rate.[3] | [3] |
| Mouse | Motor Cortex | Inhibitory Neurons | Sub-anesthetic | Significant increase in mean firing rate.[3] | [3] | |
| Rat | Locus Coeruleus | Norepinephrine Neurons | Repeated admin. | 53% increase in mean firing rate.[4] | [4] | |
| Rat | Somatosensory Cortex | Single Neurons | 5-20 mg/kg (subanesthetic) | 27% of neurons exhibited markedly increased firing rates; most were reduced or unchanged.[5] | [5] |
Delving into the Mechanisms: GABAergic Potentiation vs. NMDA Receptor Antagonism
The distinct effects of alpha-chloralose and ketamine on neuronal firing stem from their different molecular targets and mechanisms of action.
Alpha-Chloralose: This anesthetic primarily enhances the activity of GABA-A receptors, the major inhibitory neurotransmitter receptors in the brain. By potentiating the effect of GABA, alpha-chloralose increases chloride ion influx into neurons, leading to hyperpolarization and a decreased likelihood of firing. At higher concentrations, it can directly activate GABA-A receptors, further suppressing neuronal activity.[6]
Ketamine: In contrast, ketamine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a type of ionotropic glutamate (B1630785) receptor crucial for excitatory synaptic transmission. By blocking NMDA receptors, particularly on inhibitory interneurons, ketamine can lead to a "disinhibition" of downstream pyramidal neurons, resulting in an overall increase in their firing rate. This paradoxical excitatory effect is a hallmark of ketamine's action.
Experimental Protocols: A Methodological Overview
The following provides a generalized workflow for in vivo electrophysiological recordings in rodents under either alpha-chloralose or ketamine anesthesia. Specific parameters will vary based on the research question and experimental design.
Detailed Methodologies
1. Animal Preparation and Anesthesia:
-
Alpha-Chloralose: Adult male Sprague-Dawley rats are often initially anesthetized with a volatile anesthetic like isoflurane to allow for surgical procedures. Following surgery, the isoflurane is discontinued, and a bolus of alpha-chloralose (e.g., 50 mg/kg, i.v.) is administered, followed by a continuous infusion (e.g., 20-30 mg/kg/hr) to maintain a stable anesthetic plane.
-
Ketamine: Anesthesia is typically induced with an intraperitoneal (i.p.) injection of a ketamine/xylazine cocktail (e.g., ketamine 100 mg/kg and xylazine 10 mg/kg).[7] Anesthesia depth is monitored by the absence of a pedal withdrawal reflex. For longer experiments, supplemental doses of ketamine may be administered.
2. Surgical Procedure and Electrode Implantation:
-
The animal is placed in a stereotaxic frame. A craniotomy is performed over the brain region of interest.
-
A multi-electrode array or a single microelectrode is slowly lowered to the desired cortical layer or nucleus.
3. Electrophysiological Recording:
-
Neuronal activity is recorded using a data acquisition system. The signal is typically amplified and filtered to isolate single-unit (spikes) and local field potential (LFP) activity.
-
A baseline recording of spontaneous neuronal activity is obtained before any experimental manipulation.
-
For drug effect studies, recordings are continued after the administration of the test compound.
4. Data Analysis:
-
Spike sorting algorithms are used to isolate the firing of individual neurons.
-
The primary outcome measure is the neuronal firing rate, typically calculated in Hertz (Hz) or as a percentage change from baseline. Other parameters such as burst firing and spike timing patterns may also be analyzed.
Conclusion
The choice between alpha-chloralose and ketamine has profound implications for the interpretation of neurophysiological data. Alpha-chloralose generally provides a state of reduced neuronal activity, which may be advantageous for studying evoked responses with a low baseline noise level. However, its suppressive effects must be considered when investigating spontaneous network dynamics.
Conversely, ketamine's unique disinhibitory mechanism leads to a state of heightened and altered neuronal firing. This makes it a valuable tool for modeling certain neuropsychiatric conditions, such as schizophrenia, but complicates its use in studies aiming to understand baseline neuronal function.
Researchers must carefully consider the specific aims of their study and the known effects of their chosen anesthetic on neuronal firing rates to ensure the validity and accurate interpretation of their findings. This guide serves as a foundational resource for making an informed decision between these two widely used but functionally distinct anesthetic agents.
References
- 1. Alpha-chloralose suppression of neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Different effects of α-chloralose on spontaneous and evoked GABA release in rat hippocampal CA1 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Repeated but Not Single Administration of Ketamine Prolongs Increases of the Firing Activity of Norepinephrine and Dopamine Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ketamine effects on somatosensory cortical single neurons and on behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alpha-Chloralose diminishes gamma oscillations in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-term anesthetic protocol in rats: feasibility in electrophysiology studies in visual prosthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Anesthetic Depth Under Chloralose: A Comparative Guide to Physiological Parameters
For researchers in neuroscience, physiology, and pharmacology, maintaining an appropriate and stable plane of anesthesia is critical for the integrity of experimental data. Alpha-chloralose is a widely utilized anesthetic, particularly in neurophysiological studies, due to its characteristic preservation of autonomic reflexes. However, gauging the depth of anesthesia under chloralose can be challenging. This guide provides a comparative overview of key physiological parameters used to validate anesthetic depth, supported by experimental data, to aid researchers in ensuring animal welfare and data reliability.
Comparison of Physiological Parameters for Anesthetic Depth Assessment
The following table summarizes the expected changes in key physiological parameters at different depths of this compound anesthesia. These values are synthesized from multiple studies and should be considered in conjunction with reflex assessments.
| Anesthetic Depth | Heart Rate | Mean Arterial Pressure (MAP) | Respiratory Rate | Arterial pH | Arterial PCO2 | Neuronal Activity |
| Light Anesthesia | Variable, may be elevated | Maintained or slightly elevated | Irregular, may be rapid | Within normal range | Within normal range | Spontaneous activity present, responds to stimuli |
| Surgical Anesthesia | Stable, may be slightly decreased | Stable, maintained | Regular and stable | Maintained within physiological range | Maintained within physiological range | Reduced spontaneous activity, attenuated response to stimuli |
| Deep Anesthesia | Significant decrease (bradycardia) | Significant decrease (hypotension) | Depressed, may become irregular or apneic | Decreased (acidosis)[1][2] | Increased (hypercapnia)[1][2] | Significant suppression of spontaneous and evoked activity[3] |
Experimental Protocols
General Anesthetic Protocol for Rodents
A common method for inducing and maintaining this compound anesthesia in rodents for neurophysiological experiments is as follows:
-
Induction: Anesthesia is often induced with a short-acting anesthetic like isoflurane (B1672236) (2-4% in oxygen) to allow for surgical preparation, such as tracheostomy and cannulation of blood vessels.
-
This compound Administration: Once surgical preparation is complete, an initial bolus of α-chloralose is administered, typically intravenously (i.v.) or intraperitoneally (i.p.). A common i.v. dose is 50-60 mg/kg.[3][4] The solution is usually prepared as a 1% solution in warm saline to ensure it remains dissolved.
-
Maintenance: Anesthesia is maintained with a continuous i.v. infusion of α-chloralose at a rate of 25-40 mg/kg/hr.[4] The infusion rate should be adjusted based on the continuous monitoring of physiological parameters and reflexes.
-
Physiological Monitoring: Throughout the experiment, core body temperature should be maintained at 37°C using a heating pad. Arterial blood pressure, heart rate, and respiratory rate are continuously monitored. Arterial blood samples may be taken periodically to analyze blood gases (pH, PaO2, PaCO2).
Physiological Effects and Comparisons with Other Anesthetics
Studies comparing α-chloralose with other anesthetics, such as isoflurane, highlight its distinct physiological profile. While isoflurane anesthesia can lead to a stable heart rate, under alpha-chloralose, a significant drop in heart rate is often observed.[1][2] Furthermore, prolonged anesthesia with this compound can lead to a significant decrease in arterial blood pH and an increase in blood carbon dioxide levels (hypercapnia), which is not as pronounced with isoflurane.[1][2]
In neurophysiology studies, α-chloralose is often favored because it is thought to cause less suppression of the central nervous system compared to other agents.[3] However, it's important to note that this compound does cause a significant and long-lasting suppression of single-neuron activity.[3]
Visualization of Experimental Workflow and Signaling
Experimental Workflow for Validating Anesthetic Depth
Caption: Workflow for establishing and maintaining a stable plane of this compound anesthesia.
Logical Relationship for Assessing Anesthetic Depth
Caption: Interplay of physiological parameters in determining anesthetic depth.
References
- 1. Comparing the Effects of Isoflurane and Alpha this compound upon Mouse Physiology | PLOS One [journals.plos.org]
- 2. Comparing the Effects of Isoflurane and Alpha this compound upon Mouse Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha-chloralose suppression of neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha-chloralose is a Suitable Anesthetic for Chronic Focal Cerebral Ischemia Studies in the Rat: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Anesthetic Choices in Cardiovascular Research: A Comparative Analysis of Chloralose and Pentobarbital
For researchers and drug development professionals, the selection of an appropriate anesthetic agent is a critical decision that can significantly influence the outcomes of cardiovascular studies. Anesthetic agents are not inert substances; they possess distinct pharmacological properties that can alter cardiovascular function, potentially confounding experimental results. This guide provides an objective comparison of two commonly used anesthetics, chloralose and pentobarbital (B6593769), detailing their effects on key cardiovascular parameters, outlining experimental protocols for their use, and illustrating their proposed mechanisms of action.
Executive Summary
This compound is often considered a more "physiological" anesthetic for cardiovascular research as it tends to preserve autonomic reflexes better than barbiturates like pentobarbital.[1] Pentobarbital, on the other hand, is known for its potent central nervous system depression, which can lead to significant alterations in cardiovascular function, including myocardial depression and blunting of reflex responses.[2][3][4] The choice between these two agents ultimately depends on the specific cardiovascular parameters being investigated and the experimental model employed.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative effects of this compound and pentobarbital on various cardiovascular parameters as reported in the literature.
Table 1: Effects on Hemodynamics
| Parameter | This compound | Pentobarbital | Animal Model | Source |
| Mean Arterial Pressure (MAP) | Lower | Maintained or slightly decreased | Dog | [1] |
| Progressive decrease | Stable | Rat | [5][6] | |
| Increased (30 & 60 mg/kg), Decreased (90 mg/kg) | - | Lamb | [7] | |
| Heart Rate (HR) | No significant effect | Increased | Dog | [8] |
| Increased (30 & 60 mg/kg), No change (90 mg/kg) | Tachycardia | Lamb, Dog | [3][7] | |
| Cardiac Output (CO) | No statistically significant difference from pentobarbital | Severe decrease (up to 44%) | Dog | [1][9][10] |
| - | Slight reduction | Dog | [3] | |
| Myocardial Blood Flow | Lower | - | Dog | [1] |
Table 2: Effects on Myocardial Function and Electrophysiology
| Parameter | This compound | Pentobarbital | Animal Model | Source |
| Myocardial Contractility | Did not affect | Reduction | Dog | [4] |
| Atrioventricular (AV) Conduction | No effect | Increased heart rate, sometimes causing Wenckebach Point to disappear | Dog | [8] |
| Baroreflex Activity | Significantly decreased at all tested doses | Marked depression of responses | Lamb, Dog | [2][7] |
| Transmural CP/ATP Ratio Slope | 0.035 ± 0.018 (n=38) | 0.149 ± 0.047 (n=22) | Dog | [1][11] |
Experimental Protocols
The following are generalized experimental protocols for inducing and maintaining anesthesia with this compound and pentobarbital in animal models for cardiovascular research. Specific dosages and administration routes may vary depending on the animal species and the specific experimental requirements.
This compound Anesthesia Protocol
-
Animal Model: Commonly used in dogs, rats, and lambs.[1][5][7][12]
-
Induction: An initial bolus of α-chloralose is administered intravenously. A common dosage is 80 mg/kg.[8]
-
Maintenance: Anesthesia can be maintained with a continuous intravenous infusion. For example, in rats, a continuous infusion of 30 mg/kg/hour has been used.[5][6]
-
Monitoring: Throughout the experiment, it is crucial to monitor physiological parameters such as body temperature, heart rate, and blood pressure to ensure the animal is at an appropriate anesthetic depth.
Pentobarbital Anesthesia Protocol
-
Animal Model: Widely used in various animal models, including dogs, pigs, and rats.[3][9][10][13]
-
Induction: Anesthesia is typically induced with an intravenous bolus of sodium pentobarbital. A common dosage in dogs is 30 mg/kg.[3][9][10] In rats, a dose of 40 mg/kg has been used.[5][6]
-
Maintenance: Anesthesia is maintained with a continuous intravenous infusion to achieve stable plasma concentrations. Optimal plasma concentrations in pigs have been found to be in the range of 40-60 mg/l.[13]
-
Monitoring: Continuous monitoring of cardiovascular and respiratory parameters is essential due to the depressive effects of pentobarbital.
Signaling Pathways and Mechanisms of Action
The differential effects of this compound and pentobarbital on cardiovascular function can be attributed to their distinct interactions with various signaling pathways.
Autonomic Nervous System and Baroreflex Control
Pentobarbital significantly depresses the central nervous system, leading to a marked reduction in baroreflex sensitivity.[2] This is thought to be mediated through its potentiation of GABAergic inhibition. The tachycardia often observed with pentobarbital anesthesia is believed to be predominantly mediated through the arterial baroreceptor reflex, rather than solely a vagolytic effect.[3] this compound, in contrast, is considered to have less of an impact on autonomic control, although some studies have shown it can also decrease baroreflex activity.[1][7]
Myocardial Metabolism
Studies using 31P-nuclear magnetic resonance (NMR) have revealed significant differences in myocardial energy metabolism under this compound and pentobarbital anesthesia. Pentobarbital anesthesia is associated with a much steeper transmural gradient in the creatine (B1669601) phosphate (B84403) to ATP (CP/ATP) ratio compared to this compound.[1][11] This suggests that pentobarbital may induce a state of relative subendocardial oxygen limitation, a factor that is less pronounced with this compound.[11]
Conclusion
The choice between this compound and pentobarbital for cardiovascular research requires careful consideration of the specific experimental aims. This compound appears to be the anesthetic of choice when preservation of autonomic reflexes and a more physiological cardiovascular state are paramount. However, its effects can vary with dose.[7] Pentobarbital, while a potent anesthetic, can significantly depress cardiovascular function and alter metabolic parameters, which must be accounted for in the experimental design and data interpretation.[3][4][9][10] Researchers are encouraged to select the anesthetic that will least interfere with the biological system and mechanisms under investigation.
References
- 1. ahajournals.org [ahajournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. ahajournals.org [ahajournals.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Influence of pentobarbital and this compound on metabolic and hemodynamic changes in liver ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of pentobarbital and this compound on metabolic and hemodynamic changes in liver ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of alpha-chloralose on reflex control of the cardiovascular system in lambs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of this compound and pentobarbitone sodium on atrioventricular conduction in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. scite.ai [scite.ai]
- 11. Sodium pentobarbital versus alpha-chloralose anesthesia. Experimental production of substantially different slopes in the transmural CP/ATP ratios within the left ventricle of the canine myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Influence of this compound anesthesia on cardiovascular function in trained dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cardiovascular effects of pentobarbital in pigs, and the lack of response to naloxone in pentobarbital induced circulatory failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Anesthetic Agents in Chronic Focal Cerebral Ischemia Studies: A Comparative Guide to Isoflurane and Alpha-Chloralose
For Researchers, Scientists, and Drug Development Professionals
The choice of anesthetic is a critical variable in preclinical studies of chronic focal cerebral ischemia, capable of significantly influencing experimental outcomes, including infarct volume and neurological deficits. This guide provides an objective comparison of two commonly used anesthetics, isoflurane (B1672236) and alpha-chloralose, supported by experimental data to aid researchers in selecting the appropriate agent for their specific study design.
At a Glance: Key Differences
| Feature | Isoflurane | Alpha-Chloralose |
| Administration | Inhalation | Intravenous |
| Neuroprotection | Generally considered neuroprotective, reducing infarct size.[1] | Not neuroprotective; may lead to larger infarcts compared to isoflurane.[1][2] |
| Physiological Stability | Can cause dose-dependent respiratory and cardiovascular depression. | Preserves robust metabolic and hemodynamic responses.[1][2] |
| Recovery | Rapid recovery. | Prolonged recovery with potential for myoclonic and seizure-like activity.[1] |
| Mechanism of Action | Modulates GABA-A, glycine, and glutamate (B1630785) receptors; affects various signaling pathways.[3][4][5] | Primarily enhances GABA-A receptor activity.[6] |
Quantitative Data Comparison
The following tables summarize quantitative data from a comparative study in a rat model of temporary middle cerebral artery occlusion (MCAO).
Table 1: Infarct Volume and Edema (72 hours post-MCAO)
| Parameter | Isoflurane (1%) | Alpha-Chloralose (60 mg/kg bolus, 30 mg/kg/h infusion) | p-value |
| Cortical Infarct Volume (mm³) | 137 ± 18 | 169 ± 28 | 0.007[1] |
| Striatal Infarct Volume (mm³) | 62 ± 9 | 66 ± 10 | Not Significant[1] |
| Total Infarct Volume (mm³) | 198 ± 17 | 234 ± 33 | 0.006[1] |
| Edema (%) | No significant difference reported | No significant difference reported | - |
Data presented as mean ± standard deviation.[1]
Table 2: Physiological Parameters
| Parameter | Isoflurane | Alpha-Chloralose | p-value |
| Pre-ischemic Mean Arterial Pressure (mmHg) | 108 ± 8 | 118 ± 9 | 0.027[1] |
| Post-ischemic Mean Arterial Pressure (mmHg) | 110 ± 8 | 119 ± 10 | 0.029[1] |
| Pre-ischemic Blood Glucose (mg/dl) | 115 ± 17 | 102 ± 9 | 0.038[1] |
| Body Temperature during Ischemia (°C) | 37.7 ± 0.2 | 37.3 ± 0.3 | 0.005[1] |
| Cerebral Blood Flow during Reperfusion (% of baseline) | 117 ± 36 | 161 ± 40 | 0.018[1] |
Data presented as mean ± standard deviation.[1]
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model: General Procedure
The intraluminal suture method is a widely accepted model for inducing focal cerebral ischemia.[7][8]
1. Animal Preparation:
-
The animal (typically a rat or mouse) is anesthetized.
-
A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[8]
2. Suture Insertion:
-
A nylon monofilament with a rounded tip is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).[7][8]
-
Successful occlusion is often confirmed by monitoring cerebral blood flow.
3. Occlusion and Reperfusion:
-
The suture is left in place for a specific duration to induce ischemia (e.g., 90 minutes).
-
For reperfusion, the suture is withdrawn.
4. Post-operative Care:
-
The incision is closed, and the animal is allowed to recover.
-
Post-operative care includes pain management, hydration, and nutritional support.[9]
Anesthesia Protocols
Isoflurane Anesthesia:
-
Induction: Anesthesia is induced with 3-5% isoflurane in a mixture of oxygen and nitrous oxide.[9][10]
-
Maintenance: Anesthesia is maintained with 1-2% isoflurane delivered via a face mask.[9][10] The concentration can be adjusted based on physiological monitoring.
Alpha-Chloralose Anesthesia:
-
Induction: Surgical preparation is often initiated under a short-acting anesthetic like isoflurane (1.2-1.5%).[1][2]
-
Transition and Maintenance: Anesthesia is then switched to alpha-chloralose administered intravenously with an initial bolus of 50-60 mg/kg, followed by a continuous infusion of 20-40 mg/kg/h.[1][2][11]
Signaling Pathways and Mechanisms of Action
Isoflurane: Neuroprotection through Multiple Pathways
Isoflurane's neuroprotective effects are attributed to its influence on various signaling pathways.
Caption: Signaling pathways modulated by isoflurane leading to neuroprotection.
Isoflurane has been shown to activate pro-survival pathways like PI3K/Akt and Shh/Gli, leading to reduced apoptosis and enhanced angiogenesis.[4][5][12][13] It also modulates inflammatory responses and excitotoxicity by acting on GABA-A and NMDA receptors.[3][4][5]
Alpha-Chloralose: A Focus on GABAergic Inhibition
The primary mechanism of alpha-chloralose is the potentiation of GABA-A receptor function.[6] This enhances inhibitory neurotransmission, leading to sedation and anesthesia. However, its specific signaling pathways in the context of cerebral ischemia are less well-defined compared to isoflurane. Its use is often favored in studies requiring the preservation of cerebrovascular and metabolic responses to stimuli.[1][2]
Caption: Primary mechanism of action for alpha-chloralose.
Experimental Workflow
The following diagram illustrates a typical workflow for a chronic focal cerebral ischemia study.
Caption: General experimental workflow for chronic focal cerebral ischemia studies.
Conclusion and Recommendations
The choice between isoflurane and alpha-chloralose for chronic focal cerebral ischemia studies depends heavily on the research question.
-
Isoflurane is a suitable choice when the primary goal is to investigate therapeutic interventions in a model with a smaller and more consistent infarct size. Its neuroprotective properties, however, may mask the effects of the tested neuroprotective agents.
-
Alpha-chloralose is advantageous for studies focusing on the pathophysiological mechanisms of ischemia where preserved physiological responses are crucial. Researchers using alpha-chloralose should be aware of the potential for larger and more variable infarcts and a more challenging post-operative recovery.
Ultimately, the selected anesthetic regimen should be clearly reported and its potential impact on the study's outcomes carefully considered and discussed.
References
- 1. Alpha-chloralose is a Suitable Anesthetic for Chronic Focal Cerebral Ischemia Studies in the Rat: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha-chloralose is a suitable anesthetic for chronic focal cerebral ischemia studies in the rat: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotection provided by isoflurane pre-conditioning and post-conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. alpha-Chloralose diminishes gamma oscillations in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Bridging the Transient Intraluminal Stroke Preclinical Model to Clinical Practice: From Improved Surgical Procedures to a Workflow of Functional Tests [frontiersin.org]
- 10. animal.research.wvu.edu [animal.research.wvu.edu]
- 11. pnas.org [pnas.org]
- 12. Isoflurane Post-conditioning Ameliorates Cerebral Ischemia/Reperfusion Injury by Enhancing Angiogenesis Through Activating the Shh/Gli Signaling Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Isoflurane Post-conditioning Ameliorates Cerebral Ischemia/Reperfusion Injury by Enhancing Angiogenesis Through Activating the Shh/Gli Signaling Pathway in Rats [frontiersin.org]
α-Chloralose Anesthesia Significantly Attenuates Cerebral Blood Flow Compared to the Conscious State: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the physiological impact of anesthetics is paramount for the accurate interpretation of experimental data. This guide provides a comprehensive comparison of the effects of α-chloralose anesthesia on cerebral blood flow (CBF) relative to the conscious state, supported by quantitative data and detailed experimental methodologies.
Alpha-chloralose is a commonly utilized anesthetic in animal research, particularly in studies requiring the preservation of cardiovascular reflexes. However, its use is not without consequence for cerebral hemodynamics. Evidence from multiple studies demonstrates that α-chloralose anesthesia markedly reduces cerebral blood flow when compared to the baseline physiological state of conscious animals. This alteration in a fundamental physiological parameter can have significant implications for functional brain imaging and neurovascular coupling studies.
Quantitative Comparison of Cerebral Blood Flow
The following table summarizes quantitative data on local and global cerebral blood flow (CBF) in conscious and α-chloralose anesthetized rats. The data is compiled from studies utilizing the [14C]iodoantipyrine autoradiography technique, a well-established method for quantifying regional blood flow.
| Brain Region | Conscious State (ml/100g/min) | α-Chloralose Anesthesia (ml/100g/min) | Percentage Decrease with Chloralose |
| Global (Whole Brain) | ~86[1] | ~64-72[1] | ~16-26% |
| Frontal Cortex | 179 ± 7 | 81 ± 6 | 54.7% |
| Somatosensory Cortex | 182 ± 7 | 82 ± 6 | 54.9% |
| Visual Cortex | 165 ± 7 | 74 ± 5 | 55.2% |
| Auditory Cortex | 208 ± 8 | 100 ± 7 | 51.9% |
| Thalamus | 169 ± 7 | 82 ± 6 | 51.5% |
| Hypothalamus | 105 ± 4 | 55 ± 4 | 47.6% |
| Caudate-Putamen | 158 ± 7 | 78 ± 6 | 50.6% |
| Hippocampus | 103 ± 5 | 56 ± 4 | 45.6% |
| Cerebellar Cortex | 106 ± 4 | 62 ± 4 | 41.5% |
Data for regional blood flow is adapted from Nakao et al., 2001, and represents mean ± SEM. Global CBF values are approximations from Sicard et al., 2003.
The data clearly indicates that α-chloralose anesthesia leads to a significant and widespread reduction in cerebral blood flow across various brain structures. This global decrease is in the range of 16-26%, with some cortical regions experiencing a reduction of over 50%.
Experimental Protocols
The following outlines a typical experimental protocol for the comparative measurement of cerebral blood flow in conscious and α-chloralose anesthetized rats using the [14C]iodoantipyrine autoradiographic method.
Animal Preparation:
-
Surgical Preparation (Anesthetized Group): Male Sprague-Dawley rats are initially anesthetized with a short-acting anesthetic like halothane.[2] Catheters are inserted into the femoral artery and vein for blood sampling and drug administration, respectively. For the anesthetized group, the animal is then tracheostomized and mechanically ventilated.
-
Recovery (Conscious Group): For studies in the conscious state, animals are allowed to fully recover from the initial surgery for several hours. They are often placed in a restraining harness that allows for natural movement of the head and forelimbs to minimize stress.[3]
-
Physiological Monitoring: Throughout the experiment, key physiological parameters such as mean arterial blood pressure, body temperature, and arterial blood gases (PaO2 and PaCO2) are continuously monitored and maintained within normal physiological ranges.
Anesthesia Protocol (Anesthetized Group):
-
Following the surgical preparation and discontinuation of the initial anesthetic, an intravenous bolus of α-chloralose (typically 50-60 mg/kg) is administered.[2][4]
-
This is followed by a continuous intravenous infusion of α-chloralose (typically 30-40 mg/kg/hr) to maintain a stable plane of anesthesia throughout the experiment.[2][4]
Cerebral Blood Flow Measurement ([14C]Iodoantipyrine Autoradiography):
-
A bolus of [14C]iodoantipyrine (a radioactive tracer) is infused intravenously over a period of 30-60 seconds.
-
During the infusion, timed arterial blood samples are collected to measure the arterial concentration of the tracer over time.
-
Immediately following the infusion, the animal is euthanized, and the brain is rapidly removed and frozen.
-
The frozen brain is then sectioned, and the sections are exposed to X-ray film to create autoradiograms.
-
The optical density of different brain regions on the autoradiograms is measured and, along with the arterial tracer concentration data, is used to calculate the local cerebral blood flow (lCBF) in ml/100g/min.
Experimental Workflow Diagram
References
A Head-to-Head Comparison: Urethane-Chloralose Combination vs. Urethane Alone for Rodent Surgery
For researchers conducting surgical procedures on rodents, the choice of anesthetic is a critical decision that can significantly impact experimental outcomes. Both urethane (B1682113) and the combination of urethane with α-chloralose are widely used injectable anesthetics for terminal procedures in rodents, favored for their long duration of action and relative stability of cardiovascular and respiratory systems. This guide provides an objective comparison of these two anesthetic regimens, supported by experimental data, detailed protocols, and visualizations of their mechanisms of action.
At a Glance: Key Differences
| Feature | Urethane Alone | Urethane-Chloralose Combination |
| Primary Use | Long-duration, non-recovery surgeries, particularly in neurophysiology. | Long-duration, non-recovery surgeries, especially in cardiovascular and respiratory physiology. |
| Anesthetic Depth | Generally provides a stable plane of surgical anesthesia. | Can provide a deep and stable plane of anesthesia, with reflexes well-suppressed. |
| Cardiovascular Effects | Minimal to moderate depression of heart rate and blood pressure.[1][2][3][4][5] | Can cause a more pronounced initial depression of blood pressure, but generally maintains cardiovascular reflexes.[6] |
| Respiratory Effects | Less respiratory depression compared to some other injectables.[7] | Can cause initial respiratory depression, but chemosensitivity is largely preserved.[8] |
| Neuronal Effects | Modulates multiple neurotransmitter systems, including GABA, glycine (B1666218), NMDA, and AMPA receptors.[9][10] | Combination of effects from both agents; α-chloralose primarily enhances GABAergic inhibition.[11] |
| Induction | Slower onset of anesthesia.[12] | Can have a faster induction when combined, especially if a faster-acting agent is used initially. |
| Duration of Action | Very long-lasting, often exceeding 8-10 hours.[3] | Also provides a long duration of anesthesia, suitable for prolonged experiments.[13] |
Quantitative Data Comparison
The following tables summarize quantitative data on the physiological effects of urethane alone and in combination with α-chloralose, compiled from various studies in rats and mice. It is important to note that absolute values can vary depending on the specific strain, age, and physiological state of the animal, as well as the experimental conditions.
Table 1: Cardiovascular Parameters in Rats
| Anesthetic Regimen | Heart Rate (beats/min) | Mean Arterial Pressure (mmHg) | Reference |
| Urethane (1.25 g/kg, i.p.) | No significant effect | No significant effect | [1] |
| Urethane (1.2-1.5 g/kg) | Moderate depression | Moderate depression | [3] |
| Urethane-Chloralose | Slower than urethane alone | - | [14] |
| α-chloralose (100 mg/kg, i.v.) | - | Significant depression compared to urethane | [6] |
Table 2: Respiratory Parameters in Mice
| Anesthetic Regimen | Respiratory Rate (breaths/min) | Effect on Hypercapnic Ventilatory Response (HCVR) | Reference |
| Urethane (1.5 g/kg) | Increased baseline frequency | Blunted HCVR | [15] |
| Urethane-Chloralose | Initial depression, followed by recovery | Chemosensitivity largely maintained | [8] |
| α-chloralose | Decrease over time | Severe hypercapnia | [16] |
Table 3: Anesthetic Properties
| Anesthetic Regimen | Typical Induction Time | Typical Duration of Surgical Anesthesia | Reference |
| Urethane | Slower | >8-10 hours | [3][12] |
| Urethane-Chloralose | Can be faster with initial fast-acting agent | 8-10 hours | [13] |
Experimental Protocols
Below are detailed experimental protocols for the administration of urethane alone and in combination with α-chloralose for rodent surgery. Note: These are general guidelines and may need to be adjusted based on the specific requirements of the study and institutional guidelines. All procedures should be performed in accordance with an approved animal care and use protocol.
Protocol 1: Urethane Anesthesia in Rats (Intraperitoneal Injection)
Materials:
-
Urethane powder (Sigma-Aldrich or equivalent)
-
Sterile saline (0.9% NaCl) or sterile water for injection
-
Sterile syringes and needles (e.g., 23-25 gauge)
-
Heating pad to maintain body temperature
-
Ophthalmic ointment
Procedure:
-
Preparation of Urethane Solution:
-
In a certified fume hood, prepare a 10-25% (w/v) solution of urethane in sterile saline or water. For example, to make a 20% solution, dissolve 2 g of urethane in a final volume of 10 mL of saline.
-
Ensure the urethane is completely dissolved. Gentle warming may be required. Allow the solution to cool to room temperature before injection.
-
-
Animal Preparation:
-
Administration:
-
Administer the calculated volume of the urethane solution via intraperitoneal (i.p.) injection.
-
-
Monitoring:
-
Place the animal on a heating pad to maintain its body temperature between 36.5-37.5°C.[19]
-
Monitor the depth of anesthesia by checking for the absence of the pedal withdrawal reflex (toe pinch). The palpebral (blink) reflex may also be diminished or absent.[17][18]
-
Surgical anesthesia is typically reached within 15-40 minutes and can last for several hours.[1]
-
Protocol 2: Urethane-α-Chloralose Anesthesia in Rats (Intraperitoneal Injection)
Materials:
-
Urethane powder
-
α-Chloralose powder
-
Sterile saline (0.9% NaCl)
-
Sterile syringes and needles
-
Heating pad
-
Ophthalmic ointment
Procedure:
-
Preparation of Anesthetic Solution:
-
α-Chloralose is poorly soluble in cold water. It is often prepared as a 1% solution in warm (50-60°C) sterile saline.[13] Urethane can be added to this solution to improve the solubility of α-chloralose.[13]
-
A common approach is to prepare a solution containing both agents. For example, a solution might be prepared to deliver a final dose of 800 mg/kg urethane and 35-60 mg/kg α-chloralose.
-
Caution: Prepare the solution fresh before each experiment. Do not store the solution, as α-chloralose may precipitate out upon cooling.[13]
-
-
Animal Preparation:
-
Weigh the rat and apply ophthalmic ointment as described in Protocol 1.
-
-
Administration:
-
Administer the combined anesthetic solution via i.p. injection.
-
Some protocols recommend administering urethane 20-30 minutes prior to α-chloralose.
-
-
Monitoring:
-
Monitor the depth of anesthesia and maintain body temperature as described in Protocol 1.
-
The combination is reported to provide a stable plane of anesthesia for several hours.
-
Mechanism of Action: Signaling Pathways
The anesthetic effects of urethane and α-chloralose are mediated through their interactions with various neurotransmitter systems in the central nervous system.
Urethane has a broad mechanism of action, modestly affecting multiple neurotransmitter-gated ion channels.[9][20] It potentiates the function of inhibitory receptors like GABA-A and glycine receptors, while inhibiting excitatory receptors such as NMDA and AMPA receptors.[9][10] This multifaceted action contributes to its stable and long-lasting anesthetic effect.
α-Chloralose primarily enhances the activity of the GABA-A receptor, the major inhibitory neurotransmitter receptor in the brain.[11] This potentiation of GABAergic inhibition leads to a depression of the central nervous system.
Below are diagrams illustrating the experimental workflow and the signaling pathways affected by these anesthetics.
Conclusion
The choice between the urethane-chloralose combination and urethane alone depends on the specific requirements of the surgical procedure and the physiological systems under investigation.
-
Urethane alone is a reliable choice for long-duration neurophysiological studies where minimal interference with a wide range of neurotransmitter systems is desired, and a slower induction is acceptable.
-
The urethane-chloralose combination is often preferred for cardiovascular and respiratory studies due to its ability to maintain autonomic reflexes. The addition of α-chloralose can provide a deeper plane of anesthesia, though it may cause a more significant initial drop in blood pressure.
Researchers should carefully consider the potential effects of their chosen anesthetic on the experimental data and select the regimen that provides the most stable and appropriate physiological state for their study.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Anaesthetic effects of chloral hydrate, pentobarbitone and urethane in adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiovascular Function and Autonomic Regulation in Urethane Anesthetized and Conscious Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. "Comparative Study of Anesthesia’s effect on Baroreceptor Reflex and Sy" by John Harbin [dc.etsu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Effects of urethane-chloralose anaesthesia on respiration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The anesthetic mechanism of urethane: the effects on neurotransmitter-gated ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enhancement of gamma-aminobutyric acidA receptor activity by alpha-chloralose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mouse Anesthesia: The Art and Science - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gv-solas.de [gv-solas.de]
- 14. Comparison of the effects of Althesin, this compound-urethane, urethane, and pentobarbital on mammalian physiologic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isoflurane, ketamine-xylazine, and urethane markedly alter breathing even at subtherapeutic doses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparing the Effects of Isoflurane and Alpha this compound upon Mouse Physiology | PLOS One [journals.plos.org]
- 17. unthsc.edu [unthsc.edu]
- 18. research.unt.edu [research.unt.edu]
- 19. az.research.umich.edu [az.research.umich.edu]
- 20. The anesthetic mechanism of urethane: The effects on neurotransmitter-gated ion channels (2002) | Koji Hara | 506 Citations [scispace.com]
A Comparative Analysis of Cortical Activity Suppression: Chloralose vs. Isoflurane
For researchers, scientists, and drug development professionals, the choice of anesthetic is a critical experimental parameter that can significantly influence neurophysiological findings. This guide provides an objective comparison of two commonly used anesthetics, α-chloralose and isoflurane (B1672236), focusing on their distinct effects on cortical activity suppression. The information presented herein is supported by experimental data to aid in the selection of the most appropriate agent for specific research needs.
At a Glance: Key Differences in Cortical Suppression
Both chloralose and isoflurane are effective anesthetics, but they exhibit notable differences in their mechanisms and resulting neurophysiological profiles. Isoflurane, a volatile anesthetic, generally induces a more profound and dose-dependent suppression of cortical activity, which can manifest as a burst-suppression pattern at deeper anesthetic planes. In contrast, α-chloralose, an injectable anesthetic, is often considered to cause less depression of the central nervous system, though it still significantly suppresses neuronal activity.
Quantitative Comparison of Anesthetic Effects
The following tables summarize quantitative data from various studies, highlighting the differential impacts of this compound and isoflurane on physiological and neurophysiological parameters.
Table 1: Effects on Evoked Cortical Responses and Cerebral Blood Flow
| Parameter | Anesthetic | Effect | Quantitative Finding |
| Evoked Field Potential (FP) | Isoflurane vs. α-chloralose | Reduced amplitude | A conventional forepaw stimulation paradigm induced 54% less evoked FP under isoflurane compared to α-chloralose.[1] |
| Cerebral Blood Flow (CBF) | Isoflurane vs. α-chloralose | Reduced response | The same stimulation paradigm induced an 84% smaller CBF response under isoflurane than α-chloralose.[1] |
| Barrel Cortex Signals | α-chloralose vs. Isoflurane | Enhanced amplitude | Brain barrel cortex signals under α-chloralose anesthesia are double those obtained with Isoflurane.[2] |
Table 2: Electrophysiological Characteristics of Burst-Suppression (Isoflurane)
| Parameter | Value (mean +/- SD) |
| Burst Duration | 1.4 +/- 0.4 seconds |
| Peak-to-Peak Voltage | 488 +/- 146 µV |
| Area Under the Curve | 111 +/- 24 µV-s |
Note: Direct comparative data for this compound-induced burst-suppression characteristics in the same study was not available. This data for isoflurane is provided as a reference for its electrophysiological signature at deep anesthetic levels.[3]
Table 3: Physiological Parameters in Mice (prolonged anesthesia)
| Parameter | Isoflurane | α-chloralose |
| Breathing Rate | Gradual decrease over time | Gradual decrease over time |
| Heart Rate | Stable (463±20 to 489±20 beats/min) | Rapid drop to below 350 beats/min |
| Arterial Blood pH | Remained within normal range (7.34±0.04 to 7.27±0.06) | Significant drop causing acidosis (7.39±0.05 to 7.13±0.07) |
| Arterial pCO2 | No significant increase from baseline | Steady and significant rise |
Data from a study monitoring physiological parameters for up to 120 minutes post-induction.[4][5][6]
Signaling Pathways and Mechanisms of Action
The differential effects of this compound and isoflurane on cortical activity stem from their distinct interactions with neurotransmitter systems.
Isoflurane's Dual Action on GABAergic and Glutamatergic Systems
Isoflurane's primary mechanism involves the potentiation of inhibitory neurotransmission and the suppression of excitatory signaling. It positively modulates GABA-A receptors, increasing their sensitivity to GABA, and also inhibits NMDA receptors, which are key components of excitatory glutamatergic signaling.[7][8] This dual action contributes to its potent anesthetic and cortical suppressive effects. The potentiation of GABA-A receptors may involve direct binding to subunits such as GABA-Aα1.[9]
This compound's Modulation of GABA-A Receptors
Alpha-chloralose primarily enhances the function of GABA-A receptors by increasing their affinity for GABA.[10][11] This potentiation of GABAergic inhibition is the main driver of its anesthetic effects. Studies suggest that this compound binds to a site on the GABA-A receptor complex that is distinct from the binding sites of benzodiazepines, barbiturates, and neurosteroids.[10]
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating experimental findings. Below are summaries of protocols used in studies directly comparing isoflurane and this compound.
Simultaneous Electrophysiology and Cerebral Blood Flow Measurement
-
Animal Model: Rodents (e.g., rats).
-
Anesthesia Induction: Anesthesia is typically induced with isoflurane.
-
Surgical Preparation: Animals are tracheotomized, ventilated, and catheters are placed for drug administration and physiological monitoring. The skull is thinned over the somatosensory cortex.
-
Recording Setup: A tungsten microelectrode for field potential (FP) recordings and a laser Doppler flowmetry probe for cerebral blood flow (CBF) measurements are positioned over the target cortical area.
-
Experimental Design: A sequential design is often employed. First, recordings of spontaneous and evoked activity (e.g., via forepaw stimulation) are taken under a stable concentration of isoflurane. Subsequently, isoflurane is discontinued, and α-chloralose is administered intravenously (e.g., an initial bolus followed by continuous infusion). After a stabilization period, the same stimulation and recording protocol is repeated.
-
Data Analysis: The amplitudes of evoked FP and CBF responses are measured and compared between the two anesthetic conditions.[1]
Functional Magnetic Resonance Imaging (fMRI)
-
Animal Model: Rodents (e.g., rats).
-
Anesthesia and Animal Preparation: Similar to the electrophysiology protocol, animals are anesthetized (often with isoflurane initially), intubated, and ventilated. Physiological parameters are carefully monitored.
-
fMRI Acquisition: Animals are placed in an MRI scanner. After acquiring anatomical scans, functional scans (e.g., T2*-weighted images for BOLD contrast) are collected during a block-design paradigm, alternating between periods of rest and stimulation (e.g., forepaw stimulation).
-
Anesthetic Comparison: In some studies, fMRI experiments are first conducted under isoflurane anesthesia. Then, in the same animal, isoflurane is withdrawn, and α-chloralose is administered. The fMRI stimulation protocol is then repeated.[12]
-
Data Analysis: The BOLD signal changes in response to stimulation are analyzed to create activation maps. The magnitude and spatial extent of activation in specific brain regions, such as the primary somatosensory cortex, are compared between the isoflurane and this compound conditions.[12]
Conclusion
The choice between this compound and isoflurane for studies investigating cortical activity depends heavily on the specific research question. Isoflurane provides a greater degree of cortical suppression, which may be desirable for studies requiring a deep and stable anesthetic plane, but it can significantly attenuate sensory-evoked responses and alter cerebrovascular dynamics. Alpha-chloralose, while still a potent anesthetic, appears to preserve cortical responsiveness to a greater extent than isoflurane, making it a preferred agent for many functional activation studies. However, its potential for adverse physiological effects, such as acidosis and cardiovascular instability, requires careful consideration and monitoring. Researchers should weigh the benefits and drawbacks of each anesthetic in the context of their experimental goals to ensure the generation of reliable and interpretable data.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. A comparison of the electrophysiologic characteristics of EEG burst-suppression as produced by isoflurane, thiopental, etomidate, and propofol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Etiology of Burst Suppression EEG Patterns [frontiersin.org]
- 5. Comparing the Effects of Isoflurane and Alpha this compound upon Mouse Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparing the Effects of Isoflurane and Alpha this compound upon Mouse Physiology | PLOS One [journals.plos.org]
- 7. GABA(A) receptor antagonism increases NMDA receptor inhibition by isoflurane at a minimum alveolar concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GABA(A) positive modulator and NMDA antagonist-like discriminative stimulus effects of isoflurane vapor in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Enhancement of gamma-aminobutyric acidA receptor activity by alpha-chloralose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Isoflurane anesthesia is a valuable alternative for alpha-chloralose anesthesia in the forepaw stimulation model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Anesthetic Agents in the Laboratory: A Comparative Guide to α-Chloralose for Terminal vs. Survival Procedures
For Researchers, Scientists, and Drug Development Professionals: A comprehensive evaluation of α-chloralose in comparison to alternative anesthetics for animal research protocols.
The choice of anesthetic is a critical determinant of experimental outcomes and animal welfare in preclinical research. Alpha-chloralose, a chlorinated derivative of glucose, has long been utilized in animal research, particularly in neurophysiological and cardiovascular studies.[1] Its distinct mechanism of action and resulting physiological profile make it a subject of ongoing discussion regarding its appropriate use. This guide provides an objective comparison of α-chloralose with commonly used alternatives, focusing on its validation for terminal versus survival procedures, supported by experimental data and detailed protocols.
Terminal vs. Survival Procedures: A Fundamental Divide
The suitability of an anesthetic agent is primarily dictated by the nature of the experimental procedure.
Survival Procedures: In contrast, survival surgeries involve the recovery of the animal from anesthesia and post-operative monitoring. Anesthetics for survival procedures must not only provide adequate surgical anesthesia but also guarantee a smooth, rapid, and pain-free recovery with minimal lingering physiological disruption. Due to its prolonged and often stressful recovery period, α-chloralose is generally not recommended or permitted by most institutional animal care and use committees (IACUCs) for survival surgeries.[2][3]
Comparative Data: α-Chloralose vs. Isoflurane (B1672236)
To illustrate the distinct physiological effects of α-chloralose compared to a standard anesthetic used in survival procedures, the following tables summarize quantitative data from a study comparing α-chloralose with isoflurane in mice.
Table 1: Effects on Cardiovascular and Respiratory Parameters
| Parameter | Anesthetic Agent | Baseline (Mean ± SEM) | 120 Minutes Post-Induction (Mean ± SEM) | Key Observations |
| Heart Rate (bpm) | Isoflurane | 463 ± 20 | 489 ± 20 | Heart rate remained stable and within the normal physiological range. |
| α-Chloralose | ~475 (initial) | < 350 | A significant and rapid drop in heart rate was observed. | |
| Breathing Rate (breaths/min) | Isoflurane | 97 ± 5 | ~75 ± 5 | A gradual decrease over time was noted. |
| α-Chloralose | 94 ± 9 | ~75 ± 3 | A similar gradual decrease to isoflurane was observed.[4] |
Table 2: Effects on Arterial Blood Gas Parameters
| Parameter | Anesthetic Agent | Baseline (First 15 min; Mean ± SEM) | 120 Minutes Post-Induction (Mean ± SEM) | Key Observations |
| PaCO₂ (mmHg) | Isoflurane | ~35 | ~40 | Remained relatively stable. |
| α-Chloralose | ~40 | > 60 | A significant increase, indicating hypercapnia, was observed.[4] | |
| Blood pH | Isoflurane | 7.34 ± 0.04 | 7.27 ± 0.06 | Remained within a normal physiological range.[4] |
| α-Chloralose | 7.39 ± 0.05 | 7.13 ± 0.07 | A severe drop in blood pH (acidosis) occurred.[4] | |
| PaO₂ (mmHg) | Isoflurane | ~150 | ~150 | No significant difference between the two agents was found. |
| α-Chloralose | ~150 | ~150 | No significant difference between the two agents was found. |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for a terminal procedure using α-chloralose and a survival procedure using isoflurane.
Protocol 1: Terminal Cardiovascular Monitoring in Rats under α-Chloralose Anesthesia
1. Anesthetic Preparation:
-
Prepare a 1% (w/v) solution of α-chloralose in warm (50-60°C) sterile saline. Ensure the solution is freshly made and filtered.[1]
2. Animal Preparation and Induction:
-
Induce anesthesia with a short-acting anesthetic such as isoflurane (4-5% in an induction chamber) to minimize stress during handling and initial instrumentation.[3]
-
Once the animal is recumbent, administer a bolus of α-chloralose (e.g., 60 mg/kg) intraperitoneally (i.p.) or intravenously (i.v.).[3] The i.v. route is often preferred for a more rapid and predictable onset.[1]
3. Surgical Procedure and Instrumentation:
-
Place the anesthetized rat on a heating pad to maintain body temperature at 37°C.
-
Perform necessary surgical procedures, such as cannulation of the femoral artery and vein for blood pressure monitoring and drug administration, respectively.
-
Insert an electrocardiogram (ECG) needle electrodes for monitoring heart rate and rhythm.
4. Anesthesia Maintenance and Monitoring:
-
After the initial bolus, a continuous i.v. infusion of α-chloralose (e.g., 30 mg/kg/hr) can be used to maintain a stable plane of anesthesia for several hours.[3]
-
Continuously monitor physiological parameters, including mean arterial pressure, heart rate, and body temperature.
-
Assess the depth of anesthesia periodically by checking for the absence of a pedal withdrawal reflex.
5. Euthanasia:
Protocol 2: Survival Craniotomy in Mice under Isoflurane Anesthesia
1. Pre-operative Preparation:
-
Ensure the mouse has had an adequate acclimation period.
-
Administer a pre-emptive analgesic (e.g., buprenorphine, 0.05-0.1 mg/kg, s.c.) 30-60 minutes before surgery.
2. Anesthesia Induction:
-
Place the mouse in an induction chamber with 4-5% isoflurane in oxygen until the righting reflex is lost.[5]
3. Surgical Preparation:
-
Move the mouse to a surgical station and maintain anesthesia with 1-2% isoflurane delivered via a nose cone.[5]
-
Apply ophthalmic ointment to the eyes to prevent corneal drying.
-
Shave the surgical site and disinfect the skin with alternating scrubs of povidone-iodine and 70% ethanol.
-
Place the animal on a sterile drape over a heating pad to maintain body temperature.
4. Surgical Procedure:
-
Perform the craniotomy using aseptic surgical techniques, including sterile instruments and gloves.
-
Monitor the depth of anesthesia throughout the procedure by assessing the respiratory rate and lack of response to a toe pinch. Adjust the isoflurane concentration as needed.
5. Post-operative Care and Recovery:
-
After surgery, discontinue the isoflurane.
-
Administer subcutaneous fluids (e.g., 1 ml of sterile saline) to aid in recovery.
-
Place the mouse in a clean, warm cage for recovery, separate from other animals until it is fully ambulatory.
-
Monitor the animal closely during recovery for signs of pain or distress.
-
Administer post-operative analgesics as prescribed in the approved protocol (e.g., buprenorphine every 8-12 hours for 48-72 hours).
-
Remove skin sutures or clips 10-14 days after surgery.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the procedures and mechanisms discussed, the following diagrams are provided.
Mechanism of Action: α-Chloralose and the GABA-A Receptor
α-Chloralose exerts its anesthetic effects primarily by acting as a positive allosteric modulator of the GABA-A receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[4][6] Unlike other modulators such as benzodiazepines or barbiturates, α-chloralose is thought to have a unique binding site and mechanism of action that results in profound hypnosis while preserving many autonomic reflexes.[4] This property is highly valued in certain experimental contexts but also contributes to its unsuitability for survival surgery due to the potential for unpredictable and stressful recoveries.
Conclusion and Recommendations
The choice between α-chloralose and other anesthetics is not one of superiority but of appropriate application.
-
α-Chloralose is a valid anesthetic choice for terminal procedures , particularly in cardiovascular and neurophysiological research where the preservation of autonomic reflexes is paramount. However, its use necessitates careful monitoring of physiological parameters, especially respiratory function and acid-base balance.
-
α-Chloralose is not recommended for survival surgeries. The prolonged, unpredictable, and potentially stressful recovery, coupled with a lack of established analgesic properties, makes it unsuitable for procedures where animal welfare post-operatively is a primary concern.
-
Isoflurane remains a gold standard for survival surgeries in rodents. Its rapid induction and recovery, coupled with the ability to precisely control the depth of anesthesia, make it a reliable and humane choice.
-
Ketamine/xylazine combinations are another common alternative, particularly for shorter procedures, though they can also have significant effects on cardiovascular parameters.
Researchers must carefully consider the specific requirements of their experimental design and adhere to the guidelines set forth by their Institutional Animal Care and Use Committee (IACUC) when selecting an anesthetic regimen. This ensures both the integrity of the scientific data and the ethical treatment of laboratory animals.
References
- 1. gv-solas.de [gv-solas.de]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Enhancement of gamma-aminobutyric acidA receptor activity by alpha-chloralose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kentscientific.com [kentscientific.com]
- 6. Enhancing anesthetic techniques for improving whisker stimulation response in the barrel cortex - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of α-Chloralose and Other Anesthetics on Baroreceptor Reflex Function
For Researchers, Scientists, and Drug Development Professionals
The choice of anesthetic is a critical variable in cardiovascular research, as it can significantly influence baseline hemodynamics and autonomic reflexes, including the baroreceptor reflex. This guide provides an objective comparison of α-chloralose with other commonly used anesthetics—urethane (B1682113), isoflurane (B1672236), and ketamine—on the baroreceptor reflex. The information presented herein, supported by experimental data, aims to assist researchers in selecting the most appropriate anesthetic for their specific study needs.
Overview of Anesthetic Effects on Cardiovascular Parameters
The baroreceptor reflex is a crucial negative feedback mechanism that maintains short-term arterial blood pressure stability. Anesthetics can interfere with this reflex at various levels, including the sensory receptors, central processing pathways, and efferent autonomic nerves.
-
α-Chloralose: Often favored in cardiovascular studies for its perceived minimal interference with cardiovascular reflexes.[1] However, studies indicate it can depress baseline blood pressure and may attenuate the baroreflex.[1][2][3] Some findings suggest it has a greater effect on the tachycardic response compared to the bradycardic response.[1][4]
-
Urethane: Another anesthetic commonly used in physiological research. It has been shown to increase baseline blood pressure and renal sympathetic nerve activity (RSNA).[1][2][3] While some studies suggest it doesn't significantly alter the baroreceptor response compared to α-chloralose, others indicate it decreases the gain of the baroreflex control of heart rate.[1][2][3]
-
Isoflurane: A volatile anesthetic that generally attenuates the baroreceptor reflex in a dose-dependent manner.[5][6] Its effects are multifaceted, impacting central and peripheral components of the reflex arc, including sympathetic ganglia and cardiac responsiveness to autonomic stimulation.[5]
-
Ketamine: Known to depress the baroreflex, particularly the vagal component that mediates changes in heart rate.[7][8] It can also increase blood pressure and heart rate, which is thought to be partly due to the disinhibition of constrictor tone resulting from baroreflex depression.[7][9]
Quantitative Comparison of Anesthetic Effects
The following table summarizes the quantitative effects of different anesthetics on baseline hemodynamics and baroreflex sensitivity (BRS) as reported in various studies. Note that experimental conditions such as animal species and anesthetic dosage can influence the observed effects.
| Anesthetic | Animal Model | Dosage | Effect on Baseline Mean Arterial Pressure (MAP) | Effect on Baseline Heart Rate (HR) | Effect on Baroreflex Sensitivity (BRS) / Gain | Reference |
| α-Chloralose | Rat | 100 mg/kg | Significantly reduced | - | No significant effect on maximum gain | [1] |
| Rat | 50 mg/kg, i.v. | Decreased | No change initially, later increased | Decreased gain for both HR and RSNA | [3] | |
| Rat | - | - | - | Depressed tachycardic response by 35%, bradycardic response unaltered | [4] | |
| Urethane | Rat | 1.25 g/kg, i.v. | Not significantly changed | - | No significant effect on baroreceptor response | [1][2] |
| Rat | 800 mg/kg, i.v. | Increased | Increased | Decreased gain for HR, no change for RSNA | [3] | |
| Isoflurane | Dog | 1.3% and 2.6% | - | - | Not significantly depressed until 2.6% concentration | [5] |
| Human | 0.5, 1.0, 1.5 MAC | Progressive decrease | Dissimilar to desflurane (B1195063) | Cardiac baroslopes equally diminished with increasing MAC | [6] | |
| Ketamine | Rabbit | - | Marked rise | Increased | Marked depression of vagal-mediated heart rate effects | [7][9] |
| Rat | 1 and 5 mg/kg, i.v. | - | - | Baroreflex gains were not altered | [10] |
Signaling Pathways and Experimental Workflow
To better understand the mechanisms and methodologies involved, the following diagrams illustrate the baroreceptor reflex pathway and a typical experimental workflow for its assessment.
Caption: Signaling pathway of the baroreceptor reflex in response to increased blood pressure.
Caption: Experimental workflow for assessing baroreceptor reflex sensitivity in rodents.
Detailed Experimental Protocols
The assessment of the baroreceptor reflex typically involves pharmacologically inducing changes in blood pressure and measuring the corresponding reflex changes in heart rate or sympathetic nerve activity.
A. Animal Preparation and Anesthesia:
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.[3]
-
Anesthesia: Anesthetics are administered, often intravenously, to achieve a stable surgical plane of anesthesia. Dosages are critical and should be consistent across experimental groups. For example, α-chloralose at 100 mg/kg or urethane at 1.25 g/kg intravenously.[2]
B. Surgical Procedure:
-
The animal is placed on a heating pad to maintain body temperature.
-
The femoral artery and vein are isolated and cannulated with polyethylene (B3416737) catheters for direct blood pressure measurement and intravenous drug administration, respectively.[11]
-
For studies measuring sympathetic nerve activity, electrodes may be placed on the renal or splanchnic sympathetic nerves.[3]
-
The animal is allowed a stabilization period after surgery before any experimental procedures begin.[12]
C. Baroreflex Testing (Pharmacological Method):
-
Baseline Measurement: Record stable baseline mean arterial pressure (MAP) and heart rate (HR) for several minutes.[12]
-
Inducing Hypertension: A bolus injection or infusion of a pressor agent, typically phenylephrine (B352888) (an α1-adrenergic agonist), is administered intravenously to increase MAP. This elicits a reflex bradycardia (decrease in HR).[3][13]
-
Inducing Hypotension: A bolus injection or infusion of a depressor agent, such as sodium nitroprusside (a vasodilator), is given to decrease MAP, which elicits a reflex tachycardia (increase in HR).[3][13]
-
Multiple doses of each drug are often used to generate a range of pressure changes.[13]
D. Data Acquisition and Analysis:
-
Arterial pressure and heart rate are continuously recorded using a data acquisition system.[12]
-
Baroreflex sensitivity (or gain) is calculated as the change in heart rate for a given change in mean arterial pressure (ΔHR/ΔMAP).[4]
-
The relationship between MAP and HR can be plotted to generate a sigmoidal curve, and the maximum slope of this curve represents the peak baroreflex gain.[3]
Conclusion
The selection of an anesthetic can profoundly impact the outcome of cardiovascular research.
-
α-Chloralose is often considered suitable when preserving autonomic reflexes is a priority, though it may lower baseline blood pressure.[1][2] It appears to be a reasonable choice when the primary focus is on the bradycardic component of the baroreflex.[4]
-
Urethane may be less ideal for studies where baseline sympathetic activity is a key variable, as it tends to elevate it.[1][2]
-
Isoflurane causes a dose-dependent depression of the baroreflex and should be used with caution, preferably at low, stable concentrations if reflex integrity is important.[5][6]
-
Ketamine significantly impairs the baroreflex control of heart rate and may be unsuitable for studies focused on this reflex.[7][9]
Ultimately, the choice of anesthetic should be carefully considered based on the specific aims of the study. Researchers should be aware of the potential confounding effects of their chosen anesthetic and report it clearly in their methodology to ensure the reproducibility and correct interpretation of their findings.
References
- 1. dc.etsu.edu [dc.etsu.edu]
- 2. "Comparative Study of Anesthesia’s effect on Baroreceptor Reflex and Sy" by John Harbin [dc.etsu.edu]
- 3. Differential effects of anesthetics on sympathetic nerve activity and arterial baroreceptor reflex in chronically instrumented rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of general anesthetics on baroreflex control of circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of isoflurane on the baroreceptor reflex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparison of baroreflex sensitivity during isoflurane and desflurane anesthesia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of ketamine and Althesin Anesthesia on baroreceptor--heart rate reflex and hemodynamics of intact and pontine rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of ketamine on central sympathetic discharge and the baroreceptor reflex during mechanical ventilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of baroreceptor reflexes in the hemodynamic and heart rate responses to althesin, ketamine and thiopentone anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preservation of baroreflex control of vascular resistance under ketamine anesthesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Revisiting the Sequence Method for Baroreflex Analysis [frontiersin.org]
- 12. journals.physiology.org [journals.physiology.org]
- 13. scielo.br [scielo.br]
Safety Operating Guide
Proper Disposal of Chloralose: A Guide for Laboratory Professionals
The following guide provides essential safety and logistical information for the proper handling and disposal of chloralose, a substance used as a rodenticide, avicide, and laboratory anesthetic. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound is toxic if swallowed or inhaled and is very toxic to aquatic life.[1][2]
Immediate Safety and Handling Protocols
Before handling this compound, it is imperative to be familiar with the necessary personal protective equipment (PPE) and safe handling practices to minimize exposure.
Personal Protective Equipment (PPE):
-
Gloves: Wear synthetic rubber or PVC gloves.[3]
-
Protective Clothing: A lab coat or coverall is required.[3][4]
-
Eye Protection: Safety glasses or goggles should be worn.[5]
-
Respiratory Protection: In case of dust generation, use a NIOSH/MSHA-approved dust respirator.[4][5]
Handling and Storage:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[2][6]
-
Avoid generating and inhaling dust.[5][6] Minimize all personal contact with the substance.[3][4]
-
Do not eat, drink, or smoke in areas where this compound is handled.[7]
-
Wash hands and any exposed skin thoroughly after handling.[3]
-
Store this compound in a cool, dry, well-ventilated area in its original, tightly sealed container.[5][8]
-
Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5][8]
This compound Spill Management
Accidental spills must be managed promptly and safely to prevent exposure and environmental release.
Minor Spills:
-
Restrict Access: Ensure the spill area is clear of unnecessary personnel.
-
Ventilate: Ensure adequate ventilation.
-
Clean-up: Use dry clean-up procedures.[4] Gently sweep or vacuum the spilled material. If vacuuming, the equipment must be fitted with a HEPA filter.[4]
-
Dust Suppression: To prevent dust from becoming airborne, you may lightly dampen the powder with water before sweeping.[4]
-
Collect Waste: Place the collected this compound residue and any contaminated absorbent materials (e.g., sand, vermiculite) into a suitable, clearly labeled container for hazardous waste disposal.[3][4][5]
Major Spills:
-
Evacuate: Immediately clear the area of all personnel and move upwind of the spill.[2][4]
-
Alert Authorities: Notify your institution's emergency responders or safety office, providing the location and nature of the hazard.[4]
-
Prevent Contamination: Prevent the spilled material from entering drains, sewers, or watercourses.[3][6] If contamination of waterways occurs, the local water authority must be informed immediately.[3]
-
Containment: Surround the spill with an inert absorbent material like sand, earth, or vermiculite (B1170534) to contain it.[3]
-
Decontamination: After the bulk material has been collected, decontaminate the spill area by washing with detergent and water. Collect the wash water and absorbent material and place it in the designated hazardous waste container.[3]
This compound Disposal Procedures
This compound is classified as a hazardous substance and its waste must be managed accordingly.[4] Disposal must always comply with local, state, and federal regulations.[4]
Step-by-Step Disposal Guide:
-
Waste Collection:
-
Solid Waste: Collect all unused or waste this compound powder, contaminated PPE (gloves, coveralls), and spill clean-up materials in a designated, sturdy, and clearly labeled hazardous waste container.[3][4]
-
Empty Containers: Empty containers are also considered hazardous waste. The first rinse of any container that held this compound must be collected and disposed of as liquid hazardous waste.[9] Puncture the container to prevent reuse.[4] All labels must be removed or fully defaced before the rinsed container can be discarded as regular solid waste.[9]
-
-
Waste Storage:
-
Final Disposal:
-
Never dispose of this compound waste down the drain, in the regular trash, or by evaporation.[6][9]
-
Arrange for waste pickup through your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal service.[4][9]
-
For specific instructions regarding baits, all remnants and containers should be removed and disposed of by burning or burial, as per local regulations.[3]
-
Quantitative Data: Toxicity and Environmental Hazards
The following table summarizes key quantitative data regarding the toxicity and environmental impact of this compound.
| Parameter | Value | Species | Reference |
| Mammalian Toxicity | |||
| Oral LD50 | 400 mg/kg | Rat | [4][5] |
| Oral LD50 | 32 - 200 mg/kg | Mouse | [4][5] |
| Oral LD50 | ~500 mg/kg | Dog | [11] |
| Avian Toxicity | |||
| Oral LD50 | 31.6 mg/kg | Quail | [4] |
| Oral LD50 | 178 mg/kg | Pigeon | [4] |
| Oral LD50 | 42 mg/kg | Duck | [4] |
| Aquatic Toxicity | |||
| LC50 (96 hours) | 2.4 mg/L | Rainbow Trout | [11] |
| Physical Properties | |||
| Water Solubility (15°C) | 0.44 g/100mL | - | [8] |
Experimental Protocols
The information presented is derived from Safety Data Sheets (SDS) and environmental safety reports. These documents do not provide detailed experimental methodologies for the toxicological (LD50, LC50) data cited. This data is established through standardized testing protocols required by regulatory bodies for chemical classification and safety assessment.
This compound Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper and safe disposal of this compound in a laboratory setting.
Caption: Workflow for safe handling, spill response, and disposal of this compound waste.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. fishersci.com [fishersci.com]
- 3. activepestmanagement.com [activepestmanagement.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. carlroth.com [carlroth.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. generapestmanagement.com [generapestmanagement.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. vettimes.com [vettimes.com]
Personal protective equipment for handling Chloralose
Essential Safety Protocols for Handling Chloralose
This compound is a toxic chemical that requires stringent safety measures to prevent exposure and ensure a safe laboratory environment. It is classified as toxic if swallowed and harmful if inhaled, primarily affecting the central nervous system.[1][2] Adherence to the following operational, emergency, and disposal plans is critical for researchers, scientists, and drug development professionals.
Hazard Identification and Summary
Alpha-chloralose presents several health hazards through various exposure routes. It is known to be toxic upon inhalation and ingestion and can cause irritation to the skin and eyes.[3] A primary toxicological effect is its impact on the central nervous system, which can lead to a dangerous decrease in body temperature.[3]
| Hazard Class | Description | Citations |
| Acute Oral Toxicity | Toxic if swallowed. May cause central nervous system depression, convulsions, and potentially fatal respiratory failure. | [1][2][4] |
| Acute Inhalation Toxicity | Harmful if inhaled. Dust may cause respiratory tract irritation and systemic toxic effects. | [1][3][4] |
| Skin & Eye Irritation | May cause irritation upon contact with skin and eyes. Can potentially be absorbed through the skin in harmful amounts. | [3][4] |
| Target Organ Toxicity | Primarily affects the central nervous system (CNS), causing narcotic effects and a fall in body temperature. | [1][2][3] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is the most critical line of defense against this compound exposure. All personnel must be trained in the proper use and maintenance of their equipment.
| PPE Category | Specification | Best Practices & Guidelines |
| Respiratory Protection | Approved respiratory protective equipment (e.g., N95 or higher-rated dust mask). For fire-fighting or large spills, a self-contained breathing apparatus (SCBA) is required. | Always use in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.[1][4] Ensure a proper fit for the respirator. |
| Eye & Face Protection | Chemical safety goggles with side protection (conforming to OSHA 29 CFR 1910.133 or European Standard EN166). | A face shield may be worn in addition to goggles for maximum protection against splashes when handling solutions or large quantities of powder.[5][6] |
| Hand Protection | Chemical-resistant gloves such as synthetic rubber, PVC, or Butyl caoutchouc (butyl rubber). | Wash gloves thoroughly before removal.[3] Dispose of single-use gloves after handling. Wash hands and exposed skin thoroughly after work.[3][4] |
| Body Protection | A protective coverall or lab coat. For mixing concentrates or cleaning up large spills, a chemical-resistant apron is recommended. | Remove any contaminated clothing immediately.[3] Wash protective clothing thoroughly after use, especially the inside of gloves.[3] |
Operational Plan: Safe Handling and Disposal
A systematic approach to handling and disposal is essential to minimize risk.
Handling and Storage Procedures
-
Ventilation: Always handle this compound powder in a well-ventilated area, with a chemical fume hood being the preferred engineering control.[1]
-
Minimize Dust: Take care to minimize the generation of dust during weighing and transfer.[4][7]
-
Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[3][7] Wash hands thoroughly after completing work and before leaving the laboratory.[3]
-
Storage: Keep containers tightly closed in a dry, well-ventilated, and secure area.[1][7] The storage location should be locked to restrict access.[2]
Disposal Plan
-
Waste Collection: All this compound waste, including contaminated PPE and absorbent materials, must be collected in a clearly labeled, sealed container for hazardous waste.[3][5]
-
Regulatory Compliance: Waste disposal must be handled in strict accordance with all applicable local, state, and federal regulations.[5] Consult with your institution's environmental health and safety department or a licensed waste disposal company.
-
Prohibited Disposal: Do not flush this compound down the drain or dispose of it in the regular trash.[1] Do not re-use empty containers for any other purpose.[3]
Emergency Procedures
Immediate and correct response to an exposure or spill is crucial.
Spill Response Workflow
The following diagram outlines the logical steps for responding to a this compound spill.
Caption: Workflow for handling small and large this compound spills.
First Aid for Exposure
In any case of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the responding medical personnel.[1][4]
| Exposure Route | Immediate First Aid Action |
| Inhalation | Move the exposed person to fresh air at once.[4][8] If breathing has stopped or is difficult, provide artificial respiration or oxygen.[4][8] Call for immediate medical assistance.[3] |
| Skin Contact | Immediately remove all contaminated clothing.[3][9] Flush the affected skin with plenty of water for at least 15 minutes.[4][10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[4][10] |
| Ingestion | Do NOT induce vomiting.[1] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water or milk.[4] Call a physician or poison control center immediately.[1][11] |
References
- 1. fishersci.com [fishersci.com]
- 2. carlroth.com [carlroth.com]
- 3. activepestmanagement.com [activepestmanagement.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 7. carlroth.com [carlroth.com]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
